molecular formula C6H8BClN2O4 B1286029 (3-Amino-5-nitrophenyl)boronic acid hydrochloride CAS No. 389621-79-8

(3-Amino-5-nitrophenyl)boronic acid hydrochloride

Cat. No.: B1286029
CAS No.: 389621-79-8
M. Wt: 218.4 g/mol
InChI Key: QRMMGONMBRVVKK-UHFFFAOYSA-N
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Description

(3-Amino-5-nitrophenyl)boronic acid hydrochloride is a useful research compound. Its molecular formula is C6H8BClN2O4 and its molecular weight is 218.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-amino-5-nitrophenyl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BN2O4.ClH/c8-5-1-4(7(10)11)2-6(3-5)9(12)13;/h1-3,10-11H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMMGONMBRVVKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)[N+](=O)[O-])N)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586011
Record name (3-Amino-5-nitrophenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389621-79-8
Record name (3-Amino-5-nitrophenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (3-Amino-5-nitrophenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of (3-Amino-5-nitrophenyl)boronic acid hydrochloride. It is intended for researchers, scientists, and drug development professionals who are interested in utilizing this compound, particularly in the context of developing Bruton's tyrosine kinase (Btk) inhibitors.

Chemical Properties

This compound is a versatile chemical intermediate. A summary of its key chemical and physical properties is presented below.

PropertyValueReference
CAS Number 389621-79-8[1]
Molecular Formula C₆H₇BN₂O₄ · HCl[1]
Molecular Weight 218.4 g/mol [1]
Appearance Yellow powder[2]
Storage Temperature 2-8°C, Sealed in dry conditions[2][3]

Safety Information

The following safety information is for the related compound, (3-Amino-5-nitrophenyl)boronic acid. Users should handle the hydrochloride salt with similar precautions.

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled

Precautionary Statements: P261, P271, P280, P301+P312, P302+P334.[3]

Application in Drug Discovery: Btk Inhibition

This compound is a valuable building block in the synthesis of heterocyclic carboxamides that act as inhibitors of Bruton's tyrosine kinase (Btk).[4] Btk is a critical enzyme in the B-cell receptor signaling pathway, which is implicated in various immunological and oncological disorders.[5][6]

Bruton's Tyrosine Kinase (Btk) Signaling Pathway

The diagram below illustrates the central role of Btk in the B-cell receptor (BCR) signaling cascade. Activation of the BCR leads to the phosphorylation and activation of Btk, which in turn triggers a cascade of downstream signaling events culminating in B-cell proliferation, differentiation, and survival. Inhibitors derived from this compound can block the activity of Btk, thereby disrupting this pathway.

Btk_Signaling_Pathway Btk Signaling Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk Antigen Binding PIP3 PIP3 Lyn_Syk->PIP3 Btk Bruton's Tyrosine Kinase (Btk) Lyn_Syk->Btk Phosphorylation PIP3->Btk Recruitment to membrane PLCg2 Phospholipase Cγ2 (PLCγ2) Btk->PLCg2 Phosphorylation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization PKC Protein Kinase C (PKC) DAG->PKC NF_kB NF-κB Activation Ca_mobilization->NF_kB PKC->NF_kB MAPK MAPK Pathway PKC->MAPK Cell_Response B-cell Proliferation, Differentiation, and Survival NF_kB->Cell_Response MAPK->Cell_Response Inhibitor (3-Amino-5-nitrophenyl)boronic acid hydrochloride-derived Inhibitor Inhibitor->Btk

Caption: Btk Signaling Pathway and Inhibition.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively published, the following sections provide representative methodologies based on established procedures for similar aminophenylboronic acids.[7][8][9][10]

Synthesis of this compound

This protocol is a general representation of the synthesis of an aminophenylboronic acid, which can be adapted for the target compound. The synthesis typically involves the reduction of a corresponding nitro group to an amine, followed by boronation and salt formation. A more direct approach starts from a substituted aniline.

Materials:

  • 3-Bromo-5-nitroaniline

  • Bis(pinacolato)diboron

  • Potassium acetate

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Dioxane (anhydrous)

  • Hydrochloric acid (HCl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-bromo-5-nitroaniline (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (3 equivalents).

  • Add anhydrous dioxane to the flask.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Add Pd(dppf)Cl₂ (0.03 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pinacol ester.

  • Deprotect the pinacol ester by dissolving it in a suitable solvent (e.g., a mixture of acetone and water) and adding a strong acid like hydrochloric acid.

  • Stir the mixture at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

  • Remove the organic solvent under reduced pressure.

  • The resulting aqueous solution can be lyophilized or the product can be precipitated, filtered, and dried to yield this compound.

Synthesis_Workflow Synthesis Workflow Start 3-Bromo-5-nitroaniline + Bis(pinacolato)diboron Reaction Miyaura Borylation (Pd(dppf)Cl₂, KOAc, Dioxane) Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Intermediate Crude Pinacol Ester Deprotection Acidic Deprotection (HCl) Intermediate->Deprotection Workup->Intermediate Final_Product This compound Deprotection->Final_Product

References

An In-depth Technical Guide to (3-Amino-5-nitrophenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (3-Amino-5-nitrophenyl)boronic acid hydrochloride, a key reagent for researchers, scientists, and professionals in drug development. This document details its chemical properties, applications in the synthesis of kinase inhibitors, and its relevance in targeting critical signaling pathways.

Core Compound Properties

This compound is a specialized chemical reagent primarily utilized in the synthesis of complex organic molecules. Its utility is most prominent in the development of kinase inhibitors, particularly for Bruton's tyrosine kinase (Btk).

Physicochemical Data

A summary of the key quantitative data for this compound and its corresponding free base is presented below. This allows for a clear comparison of their fundamental properties.

PropertyThis compound(3-Amino-5-nitrophenyl)boronic acid (Free Base)
Molecular Weight 218.4 g/mol [1]181.94 g/mol [2][3]
Molecular Formula C₆H₇BN₂O₄·HCl[1]C₆H₇BN₂O₄[2][3]
CAS Number 389621-79-8[1]89466-05-7[2][3]
Physical State SolidYellow powder[2]
Predicted Boiling Point Not available484.1±55.0 °C at 760 Torr[2]
Predicted Density Not available1.48±0.1 g/cm³[2]
Storage Conditions Not specifiedSealed in dry, 2-8°C[3]

Application in Drug Discovery: Synthesis of Btk Inhibitors

This compound serves as a critical building block in the synthesis of targeted therapies, notably inhibitors of Bruton's tyrosine kinase (Btk). Btk is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, making it a prime target for treating B-cell malignancies and autoimmune diseases.[4][5]

Generalized Experimental Protocol for Suzuki Coupling

The boronic acid functional group is highly valued for its role in Suzuki coupling reactions, a powerful method for creating carbon-carbon bonds. Below is a representative protocol for the synthesis of a biaryl compound, a common core structure in many kinase inhibitors, using a derivative of (3-Amino-5-nitrophenyl)boronic acid.

Objective: To synthesize a biaryl compound via Suzuki coupling, which can be a precursor to a Btk inhibitor.

Materials:

  • (3-Amino-5-nitrophenyl)boronic acid derivative

  • Aryl halide (e.g., bromopyrimidine derivative)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the (3-Amino-5-nitrophenyl)boronic acid derivative (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).

  • Inert Atmosphere: Purge the flask with an inert gas for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Solvent and Catalyst Addition: Add the degassed solvent to the flask, followed by the palladium catalyst (0.05 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

This generalized protocol highlights the utility of this compound in constructing the core scaffolds of potent Btk inhibitors.[6]

The Btk Signaling Pathway and Inhibition

Bruton's tyrosine kinase is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[4] Dysregulation of this pathway can lead to the development of B-cell cancers.

Upon activation of the B-cell receptor, Btk is recruited to the cell membrane and phosphorylated. Activated Btk then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2).[4] This initiates a cascade of signals that ultimately leads to the activation of transcription factors involved in cell survival and proliferation.[7]

Btk inhibitors, often synthesized using reagents like this compound, act by blocking the kinase activity of Btk. This prevents the downstream signaling cascade, thereby inhibiting the growth and survival of malignant B-cells.

Below is a diagram illustrating the Btk signaling pathway and the point of inhibition.

Btk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk Antigen Binding Btk Bruton's Tyrosine Kinase (Btk) Syk->Btk Phosphorylation PLCg2 Phospholipase Cγ2 (PLCγ2) Btk->PLCg2 Phosphorylation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Transcription_Factors Transcription Factors (e.g., NF-κB) Ca_release->Transcription_Factors PKC_activation->Transcription_Factors Proliferation B-Cell Proliferation & Survival Transcription_Factors->Proliferation Btk_Inhibitor Btk Inhibitor Btk_Inhibitor->Btk Inhibition

References

An In-depth Technical Guide to (3-Amino-5-nitrophenyl)boronic acid hydrochloride (CAS 389621-79-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Amino-5-nitrophenyl)boronic acid hydrochloride, with the CAS number 389621-79-8, is a specialized organic compound that serves as a critical building block in medicinal chemistry and drug discovery. Its unique trifunctional nature, possessing an amino group, a nitro group, and a boronic acid moiety, makes it a versatile reagent for the synthesis of complex heterocyclic structures. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications, with a particular focus on its role in the development of kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in chemical synthesis. Key quantitative data are summarized in the table below.

PropertyValueReference
CAS Number 389621-79-8[1][2][3]
Molecular Formula C₆H₇BN₂O₄ · HCl[1][2]
Molecular Weight 218.4 g/mol [1][2]
Appearance Off-white to light yellow crystalline powderGeneral Supplier Data
Melting Point 136-141 °C[2]
Solubility Soluble in methanol and DMSO. Limited solubility in water.General Supplier Data
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep containers tightly closed. Recommended storage temperature: 2-8°C.[4]

Synthesis and Purification

General Synthetic Workflow

The synthesis of aminonitrophenylboronic acids typically involves a multi-step process starting from a readily available substituted nitroaniline. A generalized experimental workflow is illustrated in the following diagram.

G General Synthesis Workflow cluster_0 Diazotization cluster_1 Borylation cluster_2 Purification A Substituted Nitroaniline B Diazonium Salt Formation A->B NaNO2, HCl C Reaction with Boronic Ester B->C B(OR)3 D Hydrolysis C->D Acidic Workup E Crude Product D->E F Recrystallization E->F G Pure (3-Amino-5-nitrophenyl) boronic acid hydrochloride F->G

Caption: Generalized workflow for the synthesis of aminonitrophenylboronic acids.

Experimental Protocol: A Plausible Synthesis Route

The following is a hypothetical, yet chemically reasonable, protocol for the synthesis of this compound. This protocol is for illustrative purposes and should be adapted and optimized under appropriate laboratory conditions.

  • Diazotization of 3-Nitroaniline:

    • Dissolve 3-nitroaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Borylation:

    • In a separate flask, dissolve triisopropyl borate in an appropriate solvent (e.g., THF).

    • Cool this solution to -70 °C using a dry ice/acetone bath.

    • Slowly add the previously prepared diazonium salt solution to the borate solution, ensuring the temperature remains below -60 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Quench the reaction by adding an acidic aqueous solution (e.g., 2M HCl).

    • Stir vigorously for several hours to hydrolyze the boronic ester.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or acetonitrile, to yield pure this compound.

    • The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Application in Drug Discovery: Synthesis of Bruton's Tyrosine Kinase (Btk) Inhibitors

A significant application of this compound is its use as a key building block in the synthesis of Bruton's tyrosine kinase (Btk) inhibitors.[3] Btk is a crucial enzyme in the B-cell receptor signaling pathway, making it an attractive target for the treatment of various B-cell malignancies and autoimmune diseases.

Bruton's Tyrosine Kinase (Btk) Signaling Pathway

The Btk signaling pathway is initiated by the activation of the B-cell receptor (BCR) upon antigen binding. This triggers a cascade of phosphorylation events, leading to the activation of downstream signaling molecules that promote B-cell proliferation, differentiation, and survival. Btk plays a central role in this cascade.

Btk_Signaling_Pathway Btk Signaling Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk BTK Btk Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC Downstream Downstream Signaling (NF-κB, MAPK, etc.) Ca_Flux->Downstream PKC->Downstream Proliferation B-Cell Proliferation, Survival, and Activation Downstream->Proliferation

Caption: Simplified overview of the Bruton's tyrosine kinase (Btk) signaling pathway.

Role in Suzuki-Miyaura Coupling Reactions

This compound is frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct the core structures of Btk inhibitors. In these reactions, the boronic acid group couples with an aryl or heteroaryl halide to form a new carbon-carbon bond.

Experimental Protocol: Suzuki-Miyaura Coupling for Btk Inhibitor Synthesis

The following is a general protocol for a Suzuki-Miyaura coupling reaction using this compound. Specific conditions will vary depending on the substrates and desired product.

  • Reaction Setup:

    • To a dry reaction vessel, add this compound (1.0 eq.), the desired aryl or heteroaryl halide (1.2 eq.), and a base (e.g., potassium carbonate, 2.0 eq.).

    • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction Execution:

    • Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir under the inert atmosphere.

    • Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired Btk inhibitor precursor.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow Suzuki-Miyaura Coupling Workflow cluster_0 Reactant Mixing cluster_1 Reaction cluster_2 Work-up & Purification A (3-Amino-5-nitrophenyl)boronic acid HCl E Reaction Mixture A->E B Aryl/Heteroaryl Halide B->E C Palladium Catalyst & Base C->E D Degassed Solvent D->E F Heating under Inert Atmosphere E->F G Extraction & Washing F->G H Drying & Concentration G->H I Column Chromatography H->I J Pure Product I->J

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis, particularly for the development of novel therapeutics. Its well-defined physicochemical properties and reactivity in cross-coupling reactions make it an indispensable tool for medicinal chemists. The detailed understanding of its application in the synthesis of Btk inhibitors, as outlined in this guide, provides a solid foundation for researchers and scientists working at the forefront of drug discovery. Further exploration and optimization of reaction conditions involving this compound are likely to lead to the discovery of new and potent kinase inhibitors for the treatment of a range of diseases.

References

An In-depth Technical Guide to (3-Amino-5-nitrophenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of (3-Amino-5-nitrophenyl)boronic acid hydrochloride. This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors.

Chemical Structure and Properties

This compound is an organic compound featuring a phenylboronic acid scaffold substituted with an amino and a nitro group. The hydrochloride salt form enhances its stability and handling properties.

Structure:

Physicochemical and Spectroscopic Data:

Quantitative data for this compound is not extensively available in public literature. The data presented below is a combination of information for the hydrochloride salt and its corresponding free base, (3-Amino-5-nitrophenyl)boronic acid. It is crucial to consult the Certificate of Analysis from the supplier for lot-specific data.

Table 1: Physicochemical Properties

PropertyValueSource/Notes
CAS Number 389621-79-8[1]
Molecular Formula C₆H₇BN₂O₄·HCl[1]
Molecular Weight 218.4 g/mol [1]
Appearance Reported as a solidGeneral observation from supplier data
Melting Point Data not available for the hydrochloride salt.For the related compound, 3-nitrophenylboronic acid, the melting point is reported as 284-285 °C (dec.)[2].
Boiling Point Data not available[3]
Solubility Data not availableGeneral boronic acids have good solubility in polar organic solvents like DMSO and DMF.
pKa Data not available

Table 2: Spectroscopic Data Summary

Note: Specific spectral data for the hydrochloride salt is not publicly available. The following is a representative summary based on data for structurally related compounds. Researchers should obtain a Certificate of Analysis for definitive data.

TechniqueData for Related Compounds
¹H NMR For 3-aminophenylboronic acid in DMSO-d₆, aromatic protons appear as multiplets between δ 6.60 and 7.10 ppm. The B(OH)₂ protons are a broad singlet around δ 7.8 ppm, and the NH₂ protons are a broad singlet around δ 5.1 ppm[4]. For 3-nitrophenylboronic acid in DMSO-d₆, aromatic protons are observed as multiplets between δ 7.68 and 8.60 ppm, and the B(OH)₂ protons are a broad singlet around δ 8.5 ppm[4].
¹³C NMR For 3-aminophenylboronic acid in DMSO-d₆, aromatic carbons appear between δ 113 and 149 ppm, with the carbon attached to boron being broad and often difficult to observe. For 3-nitrophenylboronic acid, aromatic carbons are in the range of δ 121 to 148 ppm[4].
IR (Infrared) Spectroscopy Expected characteristic peaks would include N-H stretching for the amino group (~3300-3500 cm⁻¹), N-O stretching for the nitro group (~1530 and 1350 cm⁻¹), O-H stretching for the boronic acid (~3200-3600 cm⁻¹, broad), and B-O stretching (~1300-1400 cm⁻¹)[5].
Mass Spectrometry (MS) For the free base (C₆H₇BN₂O₄), the expected molecular ion peak [M]+ would be at m/z 181.94[6]. The hydrochloride salt would likely show the peak for the free base in the mass spectrum.

Experimental Protocols

Synthesis of (3-Amino-5-nitrophenyl)boronic acid

A detailed, publicly available experimental protocol for the direct synthesis of the hydrochloride salt is limited. However, a general approach to synthesizing substituted phenylboronic acids involves the reaction of a corresponding aryl halide with a boron source, often via a Grignard or organolithium intermediate.

Representative Synthesis of a Phenylboronic Acid:

The following is a general procedure for the synthesis of a phenylboronic acid from an aryl bromide, which can be adapted for the synthesis of (3-Amino-5-nitrophenyl)boronic acid from 3-bromo-5-nitroaniline.

Materials:

  • 3-Bromo-5-nitroaniline

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (aqueous solution)

  • Anhydrous ether

  • Iodine (crystal)

Procedure:

  • A three-necked, round-bottomed flask containing magnesium turnings is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The system is flame-dried and flushed with argon[7].

  • Anhydrous ether is added to cover the magnesium, and a crystal of iodine is added to initiate the reaction[7].

  • A solution of 3-bromo-5-nitroaniline in anhydrous THF is added dropwise to the magnesium suspension to form the Grignard reagent. The reaction is typically initiated with gentle heating and then maintained at reflux[7].

  • After the formation of the Grignard reagent is complete, the reaction mixture is cooled to a low temperature (e.g., -78 °C).

  • Trimethyl borate, dissolved in anhydrous THF, is added dropwise to the cooled Grignard solution[7].

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is then quenched by the slow addition of an aqueous solution of hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude boronic acid[7].

  • Purification is typically achieved by recrystallization. To obtain the hydrochloride salt, the purified free base can be dissolved in a suitable solvent and treated with a solution of HCl in either or an inert solvent.

Application in Suzuki-Miyaura Coupling

This compound is a versatile reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.

Representative Protocol for Suzuki-Miyaura Coupling:

This protocol describes a general procedure for the coupling of an aryl halide with (3-Amino-5-nitrophenyl)boronic acid.

Materials:

  • Aryl halide (e.g., a heteroaryl bromide)

  • This compound (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or reaction vial, add the aryl halide, this compound, the palladium catalyst, and the base[2].

  • The vessel is evacuated and backfilled with an inert gas (this cycle is repeated three times).

  • The anhydrous, degassed solvent is added via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction progress can be monitored by TLC or LC-MS[2].

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product[2].

Applications in Drug Discovery: Synthesis of BTK Inhibitors

A significant application of this compound is in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a key enzyme in the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies and autoimmune diseases.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

The BTK signaling pathway is initiated by the activation of the B-cell receptor (BCR). This leads to a cascade of phosphorylation events, with BTK playing a central role in signal transduction, ultimately leading to B-cell proliferation, differentiation, and survival.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK phosphorylates PIP3 PIP3 PIP3->BTK activates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates IP3_DAG IP3 & DAG PLCG2->IP3_DAG generates Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Signaling (NF-κB, MAPK, etc.) Ca_PKC->Downstream Proliferation B-cell Proliferation, Differentiation, Survival Downstream->Proliferation

Caption: Simplified BTK Signaling Pathway.

Experimental Workflow: Synthesis of a BTK Inhibitor Intermediate

This compound can be used in a key step to introduce the aminonitrophenyl moiety onto a heterocyclic core, a common structural motif in many BTK inhibitors.

BTK_Inhibitor_Synthesis_Workflow Start Start: Heterocyclic Halide & (3-Amino-5-nitrophenyl)boronic acid HCl Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent, Heat) Start->Reaction Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Intermediate Intermediate: Coupled Product Purification->Intermediate Further_Steps Further Synthetic Steps (e.g., Reduction of Nitro Group, Amide Coupling) Intermediate->Further_Steps Final_Product Final Product: BTK Inhibitor Further_Steps->Final_Product

Caption: General workflow for BTK inhibitor synthesis.

Conclusion

This compound is a key building block for the synthesis of complex organic molecules, most notably for the development of BTK inhibitors. While detailed public data on its physicochemical properties and synthesis is sparse, this guide provides a foundational understanding and representative protocols for its use. For precise quantitative data and detailed synthetic procedures, researchers are advised to consult supplier documentation and the patent literature. The versatility of this reagent in Suzuki-Miyaura coupling reactions ensures its continued importance in the field of drug discovery and medicinal chemistry.

References

An In-Depth Technical Guide to the Synthesis of (3-Amino-5-nitrophenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of a proposed synthetic pathway for (3-Amino-5-nitrophenyl)boronic acid hydrochloride, a valuable building block in medicinal chemistry and drug discovery. Due to the limited availability of a direct, published protocol for this specific molecule, this document outlines a robust and well-established synthetic strategy based on the widely applicable Miyaura borylation reaction.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved in a two-step process starting from the commercially available 3-bromo-5-nitroaniline. The key transformation is a Palladium-catalyzed Miyaura borylation to introduce the boronic acid moiety, followed by deprotection and salt formation.

Scheme 1: Proposed Synthesis of this compound

G cluster_0 Step 1: Miyaura Borylation cluster_1 Step 2: Deprotection and Salt Formation A 3-Bromo-5-nitroaniline C (3-Amino-5-nitrophenyl)boronic acid pinacol ester A->C Pd catalyst, Base, Solvent B Bis(pinacolato)diboron B->C D (3-Amino-5-nitrophenyl)boronic acid pinacol ester E This compound D->E Acidic Hydrolysis (e.g., HCl) G start Start reagents1 Combine 3-Bromo-5-nitroaniline, B₂pin₂, and KOAc in Dioxane start->reagents1 reaction1 Heat mixture with Pd(dppf)Cl₂ catalyst (80-100°C, 12-24h) reagents1->reaction1 workup1 Cool, Dilute, Filter, and perform Liquid-Liquid Extraction reaction1->workup1 purification1 Column Chromatography (Silica Gel) workup1->purification1 product1 Isolate (3-Amino-5-nitrophenyl)boronic acid pinacol ester purification1->product1 reagents2 Dissolve Pinacol Ester in Acetone/Water product1->reagents2 reaction2 Add excess HCl and stir at RT (2-4h) reagents2->reaction2 workup2 Concentrate and Precipitate with Diethyl Ether reaction2->workup2 purification2 Filter, Wash with cold Ether, and Dry under Vacuum workup2->purification2 product2 Obtain (3-Amino-5-nitrophenyl)boronic acid hydrochloride purification2->product2 end End product2->end

Technical Guide: Solubility of (3-Amino-5-nitrophenyl)boronic acid hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of active pharmaceutical ingredients (APIs) and chemical reagents in organic solvents is a critical parameter for reaction optimization, purification, formulation, and drug delivery. This technical guide addresses the solubility of (3-Amino-5-nitrophenyl)boronic acid hydrochloride. Due to the current lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its determination. It includes detailed experimental protocols for established methods of solubility measurement, a template for systematic data presentation, and a visual representation of the experimental workflow to empower researchers in generating reliable solubility profiles.

Introduction

This compound is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it a valuable reagent for constructing complex molecules. A thorough understanding of its solubility in various organic solvents is paramount for designing robust synthetic routes, developing effective purification strategies (e.g., crystallization), and preparing formulations for screening and development.

The solubility of a compound is influenced by the physicochemical properties of both the solute and the solvent, including polarity, hydrogen bonding capacity, and temperature. For boronic acids, these factors play a significant role in their behavior in different solvent systems. This guide outlines the necessary procedures to systematically determine the solubility of this compound.

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a solid compound in an organic solvent. The choice of method may depend on the required accuracy, the amount of sample available, and the equipment on hand. The gravimetric method is a fundamental and highly accurate technique, while spectroscopic methods can be adapted for high-throughput screening.

The gravimetric method, often referred to as the shake-flask method, is considered the "gold standard" for determining thermodynamic equilibrium solubility. It relies on preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known quantity of the solvent.[1][2][3][4]

Detailed Methodology:

  • Preparation: To a series of vials, add a measured volume (e.g., 5.0 mL) of the desired organic solvent (e.g., Methanol, Ethanol, Acetone, Tetrahydrofuran, Dichloromethane, etc.).

  • Addition of Solute: Add an excess amount of this compound to each vial to create a slurry. The presence of undissolved solid is essential to ensure that equilibrium is reached.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant temperature shaker or water bath (e.g., at 25°C). Agitate the slurries for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary study can be run to determine the time required to reach a constant concentration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let the excess solid settle. Carefully filter the supernatant through a fine porosity filter (e.g., a 0.22 µm syringe filter) to remove all undissolved particles. It is crucial that the filtration apparatus is pre-equilibrated to the working temperature to avoid precipitation or further dissolution.

  • Analysis: Accurately transfer a known volume or mass of the clear, saturated filtrate to a pre-weighed, dry container (e.g., an evaporating dish or beaker).[1]

  • Solvent Evaporation: Carefully evaporate the solvent from the filtrate under reduced pressure or in a fume hood. For higher-boiling solvents, a vacuum oven at a moderate temperature may be used, ensuring the compound does not decompose.

  • Drying and Weighing: Dry the container with the solid residue to a constant mass in an oven at an appropriate temperature.[1][4] Cool the container in a desiccator before weighing.

  • Calculation: The solubility is calculated from the mass of the residue and the volume/mass of the filtrate analyzed.

For compounds with a chromophore, such as this compound, UV-Visible spectrophotometry offers a rapid and sensitive method for determining solubility.[5][6] This method requires the creation of a calibration curve.

Detailed Methodology:

  • Calibration Curve: Prepare a series of standard solutions of the compound in the desired solvent with known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve.

  • Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (Steps 1-4).

  • Dilution: Accurately dilute a small volume of the clear filtrate with the pure solvent to bring the absorbance within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the diluted solution at λmax.

  • Calculation: Use the calibration curve to determine the concentration of the diluted solution.[7] Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Data Presentation

Quantitative solubility data should be recorded systematically to allow for clear comparison and analysis. The following table provides a template for logging experimental results.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mg/mL)Molar Solubility (mol/L)Observations
Methanol25
Ethanol25
Isopropanol25
Acetone25
Acetonitrile25
Tetrahydrofuran (THF)25
Dichloromethane (DCM)25
Ethyl Acetate25
Toluene25
N,N-Dimethylformamide (DMF)25
Dimethyl Sulfoxide (DMSO)25

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining solubility using the gravimetric (shake-flask) method.

Solubility_Workflow prep 1. Preparation Add known volume of solvent to vials. add_solute 2. Add Excess Solute Create a slurry. prep->add_solute equilibrate 3. Equilibration Agitate at constant temperature (e.g., 24-48h). add_solute->equilibrate settle 4. Settling Allow excess solid to sediment. equilibrate->settle filtrate 5. Filtration Separate supernatant using a 0.22 µm filter. settle->filtrate analyze 6. Analysis Transfer known volume of clear filtrate to pre-weighed vessel. filtrate->analyze evaporate 7. Evaporation Remove solvent under vacuum or gentle heat. analyze->evaporate weigh 8. Weighing Dry residue to constant mass and weigh. evaporate->weigh calculate 9. Calculation Determine solubility from mass of residue and volume of filtrate. weigh->calculate

Caption: Workflow for Gravimetric Solubility Determination.

References

Topic: Stability and Storage Conditions for (3-Amino-5-nitrophenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical stability and storage considerations for (3-Amino-5-nitrophenyl)boronic acid hydrochloride. As a vital building block in medicinal chemistry, particularly for the synthesis of Bruton's tyrosine kinase (Btk) inhibitors, understanding its chemical liabilities is paramount for ensuring experimental reproducibility, process efficiency, and the integrity of resulting compounds[1]. This document moves beyond simple storage instructions to explore the underlying chemical principles governing its stability, offering field-proven handling strategies and self-validating protocols for stability assessment.

Core Concepts: The Chemical Nature of an Arylboronic Acid

This compound is an organoboron compound featuring a boronic acid group [-B(OH)₂] attached to a substituted phenyl ring. The chemistry of the boronic acid moiety is central to both its synthetic utility and its inherent instability.

The boron atom in a boronic acid possesses only six valence electrons, rendering it a mild Lewis acid[2]. This electron deficiency makes it susceptible to nucleophilic attack, a characteristic that is fundamental to its degradation pathways. The presence of both an electron-withdrawing nitro group and an electron-donating amino group on the phenyl ring further modulates the electronic properties and reactivity of the carbon-boron bond.

Caption: Chemical structure of the topic compound.

Primary Degradation Pathways: The Adversaries of Stability

The integrity of this compound is primarily challenged by two chemical processes: protodeboronation and oxidation. The hydrochloride salt form, while aiding in stability and handling as a solid, introduces an acidic environment that can influence these pathways.

Protodeboronation: The Hydrolytic Cleavage

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. This process converts the valuable arylboronic acid into the corresponding arene (3-nitroaniline) and boric acid, representing a direct loss of material.[3]

Mechanism: Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃

This reaction is the most common degradation route for arylboronic acids and is catalyzed by the presence of water. The rate of protodeboronation is significantly influenced by pH; it is known to be accelerated under both acidic and basic conditions[4][5]. For this specific compound, the hydrochloride salt creates a localized acidic environment upon exposure to any moisture, which can potentially self-catalyze this degradation pathway.

Oxidation: The Atmospheric Threat

The boron center and the aryl ring are susceptible to oxidation, which can be initiated by atmospheric oxygen or contaminating oxidizing agents. This can lead to the formation of various byproducts, most commonly the corresponding phenol[6].

Mechanism: Ar-B(OH)₂ + [O] → Ar-OH + B(OH)₃

Oxidative degradation is a significant concern during long-term storage and handling in ambient air. The reaction can be complex, and in some cases, biologically generated reactive oxygen species like hydrogen peroxide have been shown to readily cleave the C-B bond to yield phenols[6][7].

cluster_degradation Degradation Pathways cluster_products Degradation Products start (3-Amino-5-nitrophenyl)boronic acid HCl protodeboronation Protodeboronation (Hydrolysis) start->protodeboronation + H₂O (acid/base catalyzed) oxidation Oxidation start->oxidation + [O] (e.g., air) arene 3-Nitroaniline + Boric Acid protodeboronation->arene phenol 3-Amino-5-nitrophenol + Boric Acid oxidation->phenol

Caption: Primary degradation pathways for the topic compound.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above, a multi-faceted approach to storage and handling is essential. The following conditions are designed to protect the compound's chemical integrity.

ParameterRecommendationRationale
Temperature Refrigerate at 2°C to 8°C (36°F to 46°F)[8][9].Reduces the kinetic rate of all chemical degradation processes, including protodeboronation and oxidation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)[4][10].Displaces atmospheric oxygen and moisture, directly inhibiting the two primary degradation pathways.
Moisture Keep in a tightly sealed container in a dry location. Use of a desiccant is advised[11].Prevents ingress of atmospheric water, which is a key reactant for protodeboronation. Boronic acids are often hygroscopic[10].
Light Protect from direct light.While not the primary concern, photolytic degradation can be a risk for complex aromatic compounds.
Incompatibilities Store away from strong oxidizing agents and strong acids/bases[4][10].Avoids externally catalyzed degradation. While the HCl salt is acidic, stronger acids or bases can drastically accelerate protodeboronation[5].

Field-Proven Insight: For frequent use, consider aliquoting the bulk material into smaller, single-use vials under an inert atmosphere. This practice minimizes the exposure of the entire stock to ambient conditions during each weighing, preserving the bulk of the material for a longer duration.

A Self-Validating System for Stability Assessment

Trust in a reagent's quality requires verification. A routine stability assessment is a self-validating system that provides empirical data on the integrity of your material over time or under specific process conditions. High-Performance Liquid Chromatography (HPLC) is a widely accessible and reliable method for this purpose.

Experimental Protocol: HPLC-Based Stability Study

This protocol outlines a forced degradation study to understand the compound's stability under stress.

Objective: To quantify the purity of this compound over time under various stress conditions.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN) and water

  • HPLC-grade formic acid (or other appropriate modifier)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector and a suitable C18 column

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve a sample of the boronic acid in a suitable diluent (e.g., 50:50 ACN/Water) to a known concentration (e.g., 1 mg/mL). This is your T=0 reference sample .

  • Application of Stress Conditions:

    • Aliquot the stock solution into several vials. Expose these vials to a range of stress conditions:

      • Control: 2-8°C, protected from light.

      • Elevated Temperature: 40°C in an oven.

      • High Humidity: Store in a desiccator with a saturated salt solution (e.g., NaCl for ~75% RH).

      • Aqueous Stress: Dilute an aliquot further with only water and let it stand at room temperature.

  • Time-Point Analysis:

    • At specified time points (e.g., T=0, 24h, 48h, 1 week), take an aliquot from each stress condition.

    • Inject the samples onto the HPLC system. A typical starting point for a reversed-phase method could be a gradient elution from 10% to 90% ACN (with 0.1% formic acid) in water over 15 minutes. Monitor at a wavelength appropriate for the chromophore (e.g., 254 nm or 320 nm).

  • Data Analysis & Validation:

    • T=0 Analysis: The chromatogram of the initial sample serves as the baseline, establishing the retention time and peak area of the parent compound.

    • Monitor Degradation: In the chromatograms from stressed samples, look for two key indicators:

      • A decrease in the peak area of the parent compound.

      • The appearance of new peaks, which correspond to degradation products.

    • Calculate Purity: The purity at each time point can be calculated using the area percent method: Purity (%) = (Area of Parent Peak / Total Area of All Peaks) * 100.

This system is self-validating because the control sample demonstrates the stability under ideal conditions, while the stressed samples reveal the degradation profile, allowing you to identify and quantify the formation of impurities directly.

cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Validation prep_stock Prepare Stock Solution (1 mg/mL in 50:50 ACN/H₂O) aliquot Aliquot Stock into Vials prep_stock->aliquot control Control (2-8°C) aliquot->control heat Heat (40°C) aliquot->heat humidity Humidity (~75% RH) aliquot->humidity aqueous Aqueous (RT) aliquot->aqueous timepoint Sample at Time Points (T=0, 24h, 1 week, etc.) control->timepoint heat->timepoint humidity->timepoint aqueous->timepoint hplc Analyze by HPLC-UV timepoint->hplc data Compare Chromatograms: - Decrease in Parent Peak Area - Appearance of New Peaks hplc->data purity Calculate % Purity data->purity

Caption: Experimental workflow for HPLC-based stability assessment.

References

In-depth Technical Guide on the Safety of (3-Amino-5-nitrophenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive, publicly available Safety Data Sheet (SDS) for (3-Amino-5-nitrophenyl)boronic acid hydrochloride (CAS No. 389621-79-8) could not be located during the compilation of this guide. The following information is based on data available for this compound and structurally related chemicals, namely 3-Aminophenylboronic acid and 3-Nitrophenylboronic acid. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should not be considered a substitute for an official SDS provided by a chemical supplier. It is imperative to obtain and consult the supplier-specific SDS before handling this chemical.

Chemical Identification

This section provides the key chemical identifiers for this compound.

IdentifierValue
Chemical Name This compound
CAS Number 389621-79-8[1][2][3][4]
Molecular Formula C₆H₇BN₂O₄·HCl[1][2][3]
Molecular Weight 218.4 g/mol [1][2]
Synonyms 3-Amino-5-nitrobenzeneboronic acid hydrochloride, 3-(Dihydroxyboryl)-5-nitroanilinium chloride[1]
InChI Key QRMMGONMBRVVKK-UHFFFAOYSA-N[1]
SMILES B(C1=CC(=CC(=C1)--INVALID-LINK--[O-])N)(O)O.Cl[1]

Hazard Identification and Classification (Inferred)

The hazard classification for this compound is not definitively established in publicly accessible records. However, based on the GHS classifications of the related compounds 3-Aminophenylboronic acid and 3-Nitrophenylboronic acid, the following hazards can be reasonably anticipated.[5][6][7][8][9][10]

Hazard CategoryGHS PictogramSignal WordHazard Statements (Inferred)
Skin Corrosion/Irritation
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
WarningH315: Causes skin irritation.[11][5][7][9][10]
Serious Eye Damage/Eye Irritation
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
WarningH319: Causes serious eye irritation.[11][5][7][9][10]
Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
WarningH335: May cause respiratory irritation.[11][5][9][10]
Acute Toxicity (Oral)
alt text
WarningH302: Harmful if swallowed.[7]
Precautionary Statements (Inferred)

Based on the inferred hazards, the following precautionary statements are recommended:

TypePrecautionary Statements
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11][5][6][7] P264: Wash skin thoroughly after handling.[7][8] P270: Do not eat, drink or smoke when using this product.[6][7] P271: Use only outdoors or in a well-ventilated area.[11][6][7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[11][5][6][7][8]
Response P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[11][5][6][7][8] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[11][6][7] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][5][6][7][8] P312: Call a POISON CENTER or doctor if you feel unwell.[10] P332 + P313: If skin irritation occurs: Get medical advice/attention.[11][8][10] P337 + P313: If eye irritation persists: Get medical advice/attention.[11][8][10] P362 + P364: Take off contaminated clothing and wash it before reuse.[11][8]
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[11][6] P405: Store locked up.[11][6]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[11][6]

Physical and Chemical Properties

PropertyValue
Appearance Gray solid[1]
Odor Not Available
Melting Point 136-141 °C[1]
Boiling Point 484.1 °C (Predicted)[1]
Solubility Not Available
Vapor Pressure Not Available
Density Not Available
Flash Point Not Available
Auto-ignition Temperature Not Available

Experimental Protocols

Detailed experimental protocols for toxicological or safety-related studies on this compound are not available in the searched literature. Such studies, if conducted, would typically be detailed in the full SDS. General procedures for handling powdered chemical reagents in a laboratory setting should be followed.

General Weighing and Handling Protocol for a Powdered Reagent:
  • Preparation : Work in a well-ventilated area, preferably within a chemical fume hood.[12][13] Ensure that a safety shower and eyewash station are readily accessible.[12]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[12]

  • Weighing : Use a balance with a draft shield. If the material is potent or dusty, consider using a ventilated balance enclosure or performing the weighing entirely within a fume hood.[12]

  • Transfer : Use a spatula to carefully transfer the desired amount of the solid to a suitable container. Avoid creating dust.[12]

  • Cleanup : Clean any spills immediately. Decontaminate the work surface and weighing utensils after use.

  • Storage : Tightly close the container and store it in a cool, dry, and well-ventilated area, away from incompatible materials.[14]

Toxicological Information

No specific toxicological data (e.g., LD50, LC50, carcinogenicity, mutagenicity) for this compound were found. The toxicological properties of this compound have not been fully investigated. Based on the inferred hazards, it should be handled as a substance that is harmful if swallowed and causes skin, eye, and respiratory irritation.

Visualizations

The following diagrams illustrate general safety and logical workflows relevant to handling this chemical in a research environment.

Hazard_Identification_and_Response cluster_prevention Prevention cluster_response Exposure Response Read_SDS Read SDS and Understand Hazards Wear_PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Use_Ventilation Use in a Well-Ventilated Area (e.g., Fume Hood) Exposure Exposure Occurs Use_Ventilation->Exposure If prevention fails Skin_Contact Skin Contact Exposure->Skin_Contact Skin Eye_Contact Eye Contact Exposure->Eye_Contact Eyes Inhalation Inhalation Exposure->Inhalation Inhaled Ingestion Ingestion Exposure->Ingestion Swallowed Wash_Skin Wash with Soap and Water Skin_Contact->Wash_Skin Rinse_Eyes Rinse Eyes for 15 minutes Eye_Contact->Rinse_Eyes Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Seek_Medical_Attention Seek Immediate Medical Attention Ingestion->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Fresh_Air->Seek_Medical_Attention

Caption: Hazard Identification and First Aid Response Workflow.

Chemical_Handling_Workflow start Start: Need to use (3-Amino-5-nitrophenyl)boronic acid hydrochloride assess_hazards 1. Assess Hazards (Review SDS) start->assess_hazards ppe 2. Select and Don Appropriate PPE assess_hazards->ppe engineering_controls 3. Prepare Engineering Controls (Fume Hood) ppe->engineering_controls weigh_transfer 4. Weigh and Transfer Chemical Carefully engineering_controls->weigh_transfer experiment 5. Perform Experiment weigh_transfer->experiment decontaminate 6. Decontaminate Equipment and Work Area experiment->decontaminate waste_disposal 7. Dispose of Waste Properly decontaminate->waste_disposal storage 8. Store Chemical Securely waste_disposal->storage end End storage->end

Caption: General Laboratory Workflow for Handling Chemical Powders.

References

In-Depth Technical Guide: Handling and Safety Precautions for Aminonitrophenyl Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential handling and safety protocols for aminonitrophenyl boronic acids. These compounds, while valuable in research and development, particularly as building blocks in medicinal chemistry and as potential enzyme inhibitors, require careful management due to their inherent hazardous properties. Adherence to the following procedures is critical to ensure personnel safety and to maintain the integrity of experimental work.

Physicochemical Properties and Hazard Identification

Aminonitrophenyl boronic acids are solid organic compounds characterized by the presence of an amino group, a nitro group, and a boronic acid functional group attached to a phenyl ring. The relative positions of these functional groups give rise to various isomers with distinct properties. A summary of key quantitative data for representative isomers is presented in Table 1.

Table 1: Physicochemical Data of Selected Aminonitrophenyl Boronic Acid Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
4-Amino-3-nitrophenylboronic acid89466-07-9C₆H₇BN₂O₄181.94215-225 (decomposes)Orange to red solid
3-Amino-5-nitrophenylboronic acid89466-05-7C₆H₇BN₂O₄181.94>300-
(4-Amino-2-nitrophenyl)boronic acid89466-06-8C₆H₇BN₂O₄181.94--

Hazard Identification:

Based on Safety Data Sheets (SDS) for structurally related compounds, aminonitrophenyl boronic acids should be handled as hazardous substances. The primary hazards include:

  • Skin Irritation: May cause skin irritation upon contact.

  • Serious Eye Irritation: Can cause serious eye irritation or damage.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

  • Harmful if Swallowed: Acute oral toxicity is a concern.

It is crucial to consult the specific SDS for the particular isomer being used, as toxicological properties have not been thoroughly investigated for all derivatives[1].

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is mandatory when working with aminonitrophenyl boronic acids to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is the first line of defense. The minimum required PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield must be worn at all times.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.

  • Protective Clothing: A lab coat or other impervious clothing should be worn to prevent skin contact.

  • Respiratory Protection: When handling the solid form, or in situations where dust or aerosols may be generated, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended. All handling of the solid material should ideally be performed in a chemical fume hood.

Engineering Controls
  • Chemical Fume Hood: All weighing and transfer of solid aminonitrophenyl boronic acids, as well as reactions involving these compounds, should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and in good working order in the immediate vicinity of where these compounds are handled.

Handling Procedures
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.

  • Grounding: When transferring large quantities of the solid, ensure proper grounding to prevent static discharge.

  • Weighing: Weigh the compound in a closed container within a chemical fume hood.

  • Solutions: When preparing solutions, add the solid to the solvent slowly while stirring to avoid splashing.

Storage
  • Container: Store in a tightly closed, properly labeled container. The label should include the full chemical name, CAS number, and relevant hazard warnings.

  • Conditions: Store in a cool, dry, and well-ventilated area. Some boronic acids are sensitive to air and moisture and may require storage under an inert atmosphere (e.g., nitrogen or argon). It is also recommended to keep them refrigerated to maintain product quality.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

Spills
  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.

    • Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department and follow their established emergency protocols.

    • Prevent entry into the contaminated area.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing aminonitrophenyl boronic acids must be treated as hazardous waste.

  • Waste Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.

  • Containerization: Collect all solid and liquid waste in a designated, properly labeled, and sealed container. The container should be chemically compatible with the waste. The label must clearly state "Hazardous Waste" and include the full chemical name and any known hazards.

  • Disposal: Dispose of the hazardous waste through your institution's EHS program, following all local, state, and federal regulations. For small amounts of some simple boronic acids, neutralization with a mild base like sodium bicarbonate to a pH between 5.5 and 9.5 may be an option for drain disposal, but this should only be performed with explicit approval from your EHS department[2][3].

Biological Activity and Potential Signaling Pathway Interaction

Boronic acids are known for their ability to act as enzyme inhibitors, particularly of serine proteases.[4][5] This inhibitory action is a key area of interest in drug development. For instance, 3-nitrophenyl boronic acid has been shown to inhibit the activity of Prostate Specific Antigen (PSA), a serine protease.

The mechanism of inhibition involves the boron atom acting as a Lewis acid, which allows it to form a reversible covalent bond with a nucleophilic serine residue in the active site of the enzyme. This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, thereby blocking the enzyme's catalytic activity.

Below is a conceptual diagram illustrating the general safe handling workflow for aminonitrophenyl boronic acids and a diagram representing the inhibition of a serine protease.

SafeHandlingWorkflow cluster_prep Preparation and Handling cluster_reaction Reaction and Workup cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Enter Lab Weighing Weigh Solid in Closed Container FumeHood->Weighing Dissolving Dissolve in Solvent Weighing->Dissolving Reaction Perform Chemical Reaction Dissolving->Reaction Workup Reaction Workup Reaction->Workup Decontamination Decontaminate Glassware and Surfaces Workup->Decontamination WasteCollection Collect Waste in Labeled Container Decontamination->WasteCollection Disposal Dispose via EHS WasteCollection->Disposal Spill Spill Occurs SpillResponse Follow Spill Protocol Spill->SpillResponse FirstAid Exposure Occurs FirstAidResponse Follow First Aid Protocol FirstAid->FirstAidResponse

Caption: Safe handling workflow for aminonitrophenyl boronic acids.

SerineProteaseInhibition cluster_enzyme Serine Protease Active Site cluster_complex Inhibited Complex Serine Serine Residue (Nucleophile) Histidine Histidine Residue TetrahedralComplex Tetrahedral Adduct (Reversible Covalent Bond) Serine->TetrahedralComplex Attacks Boron Aspartate Aspartate Residue BoronicAcid Aminonitrophenyl Boronic Acid BoronicAcid->TetrahedralComplex Forms Reversible Covalent Bond TetrahedralComplex->BoronicAcid Dissociation

Caption: Mechanism of serine protease inhibition by aminonitrophenyl boronic acid.

This guide is intended to provide a framework for the safe handling of aminonitrophenyl boronic acids. It is not a substitute for a thorough risk assessment, which should be conducted for any new procedure involving these chemicals. Always consult your institution's Chemical Hygiene Plan and EHS department for specific guidance and requirements.

References

Spectroscopic and Technical Profile of (3-Amino-5-nitrophenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (3-Amino-5-nitrophenyl)boronic acid hydrochloride (CAS Number: 389621-79-8). Due to the limited availability of public spectroscopic data for the hydrochloride salt, this document primarily utilizes data from its free base, (3-Amino-5-nitrophenyl)boronic acid (CAS Number: 89466-05-7), and provides context on the expected spectral variations for the hydrochloride form. This compound is a valuable building block in medicinal chemistry, notably in the synthesis of Bruton's tyrosine kinase (Btk) inhibitors for immunological and oncological research.[1]

Physicochemical Properties

PropertyValueReference
CAS Number389621-79-8[2][3]
Molecular FormulaC₆H₇BN₂O₄·HCl[3]
Molecular Weight218.4 g/mol [3]
AppearanceSolid (form may vary)
StorageRecommended storage at 2-8°C, sealed in a dry environment.[4]

Spectroscopic Data

The following tables summarize the key spectroscopic data points for (3-Amino-5-nitrophenyl)boronic acid. It is important to note that this data is for the free base and slight variations are expected for the hydrochloride salt, particularly in the NMR spectrum of the amine protons and the IR spectrum in the amine and fingerprint regions.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Chemical Shift (ppm)MultiplicityAssignment
Data not publicly available

Note on ¹H NMR Data for the Hydrochloride Salt: For the hydrochloride salt, the amine (-NH₂) protons would likely appear as a broader signal and may be shifted downfield compared to the free base due to the formation of the ammonium salt (-NH₃⁺). The chemical shifts of the aromatic protons may also experience minor shifts due to the electronic effect of the ammonium group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Chemical Shift (ppm)Assignment
Data not publicly available
FT-IR (Fourier-Transform Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group Assignment
~3400-3200N-H stretching (amine)
~1530 and ~1350N-O stretching (nitro group)
~1600-1450C=C stretching (aromatic ring)
~1350-1300B-O-H bending
~1100-1000B-O stretching
~800-700C-H bending (aromatic)

Note on FT-IR Data for the Hydrochloride Salt: In the hydrochloride salt, the N-H stretching vibrations of the ammonium group (-NH₃⁺) would likely appear as a broad band in the 3000-2500 cm⁻¹ region, potentially overlapping with C-H stretches.

Mass Spectrometry Data
m/zIon Type
182.05 (calculated)[M+H]⁺ for the free base (C₆H₇BN₂O₄)
181.04 (calculated)[M-H]⁻ for the free base (C₆H₇BN₂O₄)

Note on Mass Spectrometry Data: The mass spectrum of the hydrochloride salt would primarily show the mass of the free base, as the HCl is typically lost during ionization.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are outlined below. These are generalized procedures for boronic acid compounds and should be adapted based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Boronic acids can sometimes undergo oligomerization, which may lead to broad peaks. Using a solvent that can break up these oligomers, such as methanol, is often beneficial.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • For ¹H NMR, a standard pulse program is used. The spectral width should be sufficient to cover both aromatic and aliphatic regions.

    • For ¹³C NMR, a proton-decoupled pulse program is typically employed to simplify the spectrum.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire Acquire 1H & 13C Spectra instrument->acquire process Fourier Transform & Phasing acquire->process analyze Analyze Spectrum process->analyze end End analyze->end

Figure 1: Workflow for NMR Spectroscopy.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Place the mixture in a pellet die and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition: Place the KBr pellet in the sample holder and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum.

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing start Start grind Grind with KBr start->grind press Press into Pellet grind->press instrument Place in FT-IR Spectrometer press->instrument acquire Record Spectrum instrument->acquire process Fourier Transform acquire->process analyze Analyze Spectrum process->analyze end End analyze->end

Figure 2: Workflow for FT-IR Spectroscopy.
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).

  • Data Acquisition: The sample solution is introduced into the mass spectrometer. Data can be acquired in either positive or negative ion mode to observe the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions, respectively.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis start Start dissolve Dissolve in Suitable Solvent start->dissolve instrument Introduce into Mass Spectrometer dissolve->instrument acquire Acquire Mass Spectrum instrument->acquire analyze Determine m/z Values acquire->analyze end End analyze->end

Figure 3: Workflow for Mass Spectrometry.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data follows a logical progression where the results from different techniques are used to build a comprehensive picture of the molecular structure.

Analysis_Logic ms Mass Spectrometry (Molecular Formula) structure Structure Elucidation ms->structure ir FT-IR Spectroscopy (Functional Groups) ir->structure nmr NMR Spectroscopy (Connectivity) nmr->structure

Figure 4: Interrelation of Spectroscopic Techniques.

References

In-depth Technical Guide: ¹H NMR Spectrum of (3-Amino-5-nitrophenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for the analysis of the ¹H NMR spectrum of (3-Amino-5-nitrophenyl)boronic acid hydrochloride. Due to the absence of publicly available, peer-reviewed ¹H NMR spectral data for this specific compound, this document outlines the expected spectral characteristics based on its molecular structure. It includes a standardized experimental protocol for acquiring the spectrum, a structured table for data presentation, and a logical diagram illustrating the expected proton signaling pathways. This guide serves as a practical resource for researchers working with this and structurally related compounds, enabling consistent data acquisition and interpretation.

Introduction

This compound is a key building block in medicinal chemistry and drug development. Its bifunctional nature, featuring a boronic acid moiety and an amino group on a nitrophenyl scaffold, makes it a versatile reagent in the synthesis of complex organic molecules, including potential therapeutic agents. Accurate structural elucidation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is the most powerful tool for this purpose. This guide addresses the critical need for a standardized approach to the ¹H NMR analysis of this compound.

Expected ¹H NMR Spectral Data

The anticipated ¹H NMR data is summarized in the table below. The expected chemical shifts are relative to a standard internal reference, typically tetramethylsilane (TMS) at 0.00 ppm. The spectrum is expected to be recorded in a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆), which can solubilize the compound and avoid interference from exchangeable protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Splitting Pattern Expected Coupling Constant (J, Hz) Integration
H-2~8.0 - 8.2Singlet (s) or Triplet (t)J ≈ 1.5 - 2.5 Hz (meta-coupling)1H
H-4~7.8 - 8.0Singlet (s) or Triplet (t)J ≈ 1.5 - 2.5 Hz (meta-coupling)1H
H-6~7.6 - 7.8Singlet (s) or Triplet (t)J ≈ 1.5 - 2.5 Hz (meta-coupling)1H
-NH₃⁺Broad singlet--3H
-B(OH)₂Broad singlet--2H

Note: The signals for the amine (-NH₃⁺) and boronic acid (-B(OH)₂) protons are expected to be broad and may exchange with residual water in the solvent. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature.

Standardized Experimental Protocol for ¹H NMR Spectroscopy

To ensure reproducibility and accuracy, the following detailed methodology is recommended for acquiring the ¹H NMR spectrum of this compound.

3.1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the NMR tube.

  • Cap the tube and gently vortex or sonicate the sample until the solid is completely dissolved.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

3.2. NMR Spectrometer Parameters

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Solvent: DMSO-d₆

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: A range of -2 to 12 ppm is typically sufficient.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation of the protons.

    • Acquisition Time (aq): At least 3 seconds for good resolution.

  • Processing:

    • Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Manually phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate all signals and determine the relative proton ratios.

Logical Relationships of ¹H NMR Signals

The following diagram, generated using the DOT language, illustrates the logical relationships and through-bond coupling (J-coupling) pathways between the aromatic protons of this compound.

G cluster_molecule This compound cluster_signals Expected ¹H NMR Signals mol C1-B(OH)₂ C2-H C3-NH₃⁺ C4-H C5-NO₂ C6-H H2 H-2 mol:C2->H2 J(H2,H4) J(H2,H6) H4 H-4 mol:C4->H4 J(H4,H2) J(H4,H6) H6 H-6 mol:C6->H6 J(H6,H2) J(H6,H4)

Caption: J-coupling pathways for aromatic protons.

Conclusion

This technical guide provides a comprehensive framework for the ¹H NMR analysis of this compound. While experimental data is not currently available in the public domain, the provided expected spectral characteristics, a detailed experimental protocol, and a logical relationship diagram will aid researchers in the acquisition, interpretation, and reporting of their own spectral data. Adherence to this standardized approach will facilitate data comparison across different laboratories and contribute to a better understanding of the chemical properties of this important synthetic building block.

Purity Assessment of (3-Amino-5-nitrophenyl)boronic acid hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for assessing the purity of (3-Amino-5-nitrophenyl)boronic acid hydrochloride. This compound is a valuable building block in medicinal chemistry and drug development, making the accurate determination of its purity profile a critical aspect of quality control and research reproducibility. This guide details the key analytical techniques, presents data in a structured format, and provides detailed experimental protocols and workflow visualizations.

Introduction

This compound is a bifunctional molecule containing an aminophenylboronic acid moiety, which is widely used in Suzuki-Miyaura cross-coupling reactions, and a nitro group that can be further functionalized. Given its role as a key intermediate, ensuring high purity is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide outlines the analytical techniques and data interpretation necessary for a thorough purity assessment.

Analytical Data Summary

The purity of this compound is typically determined by a combination of chromatographic and spectroscopic techniques. The following tables summarize the expected analytical data for a representative batch of this compound.

Table 1: General Properties and Specifications

ParameterSpecification
Chemical Formula C₆H₇BN₂O₄·HCl
Molecular Weight 218.40 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in DMSO and Methanol
Storage Store at 2-8°C, protect from light and moisture

Table 2: Purity and Impurity Profile

TestMethodSpecificationTypical Value
Purity (by HPLC) HPLC-UV≥ 98.0%99.2%
Identity ¹H NMRConforms to structureConforms
Identity Mass SpectrometryConforms to molecular weightConforms
Residual Solvents GC-HSTo be specified based on synthesis< 0.5%
Water Content Karl Fischer Titration≤ 1.0%0.5%

Key Analytical Techniques and Experimental Protocols

A multi-pronged analytical approach is essential for the comprehensive purity assessment of this compound. The following sections detail the experimental protocols for the most critical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantifying the purity of the compound and identifying any impurities. A reverse-phase method is typically employed.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A time-based gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the identity and structural integrity of the molecule.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to the compound's solubility.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Interpretation: The spectrum should be consistent with the expected chemical shifts and coupling patterns for the aromatic protons of the this compound structure. Protons on the phenyl ring will appear in the aromatic region (typically 7.0-8.5 ppm). The amino and boronic acid protons may be broad and their chemical shifts can vary depending on concentration and residual water.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

Experimental Protocol:

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) is commonly used, typically in positive ion mode.

  • Sample Preparation: The sample can be introduced via direct infusion or through an LC system. The concentration should be in the low µg/mL range.

  • Data Interpretation: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺. For (3-Amino-5-nitrophenyl)boronic acid (the free base), the expected m/z would be approximately 183.06. The hydrochloride salt will dissociate in solution.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which can be compared to the theoretical values to assess purity.

Experimental Protocol:

  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: A few milligrams of the dried sample are accurately weighed.

  • Analysis: The sample is combusted, and the resulting gases are quantified to determine the percentage of C, H, and N.

  • Data Interpretation: The experimental percentages should be within ±0.4% of the theoretical values calculated for the molecular formula C₆H₇BN₂O₄·HCl.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the purity assessment process.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting Sample Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Elemental_Analysis Elemental Analysis Sample->Elemental_Analysis Elemental Composition HPLC HPLC Dissolution->HPLC Purity and Impurity Profiling NMR NMR Dissolution->NMR Structural Confirmation MS MS Dissolution->MS Molecular Weight Verification Data_Analysis Data Interpretation and Comparison to Specifications HPLC->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Elemental_Analysis->Data_Analysis Report Certificate of Analysis / Technical Report Data_Analysis->Report

Caption: Overall workflow for the purity assessment of this compound.

HPLC_Method_Development Start Start Column_Selection Select C18 Column Start->Column_Selection Mobile_Phase Prepare Mobile Phases (A: Aq. Acid, B: ACN/Acid) Column_Selection->Mobile_Phase Gradient_Screening Screen Gradient Elution Mobile_Phase->Gradient_Screening Optimization Optimize Gradient, Flow Rate, and Temperature Gradient_Screening->Optimization Validation Method Validation (Linearity, Accuracy, Precision) Optimization->Validation End Final Method Validation->End

Caption: Logical workflow for HPLC method development for purity analysis.

Conclusion

The purity assessment of this compound requires a combination of robust analytical techniques. This guide provides a framework for researchers, scientists, and drug development professionals to establish and execute a comprehensive purity testing protocol. Adherence to these methodologies will ensure the quality and consistency of this critical chemical intermediate, thereby supporting the integrity of downstream research and development activities.

Commercial Suppliers and Technical Applications of (3-Amino-5-nitrophenyl)boronic acid hydrochloride: An In-depth Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and key applications of (3-Amino-5-nitrophenyl)boronic acid hydrochloride (CAS Number: 389621-79-8), a versatile building block in synthetic and medicinal chemistry. This document summarizes quantitative data from various suppliers, outlines a detailed experimental protocol for a common application, and visualizes the underlying chemical transformation.

Commercial Availability

This compound is available from a range of commercial chemical suppliers. The following table provides a comparative summary of the product specifications from several key vendors. Please note that pricing is subject to change and may require logging into the respective supplier's website for the most current information.

SupplierCAS NumberMolecular FormulaMolecular WeightPurityAvailable Quantities
Toronto Research Chemicals (distributed by Fisher Scientific) 389621-79-8C₆H₇BN₂O₄ · HCl218.40 g/mol Not specified100 mg
BLD Pharm 389621-79-8C₆H₈BClN₂O₄218.40 g/mol Not specifiedNot specified
Santa Cruz Biotechnology 389621-79-8C₆H₇BN₂O₄ · HCl218.4 g/mol Not specifiedNot specified
Combi-Blocks 389621-79-8Not specifiedNot specified96%Not specified
Key Organics Not a direct supplier of the hydrochloride salt, but offers related compounds like 5-Chloro-2-methyl-3-nitrophenylboronic acid.----
Achmem 89466-05-7 (non-hydrochloride form)C₆H₇BN₂O₄181.94 g/mol Not specifiedNot specified

Core Applications in Research and Development

This compound is a valuable reagent primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in pharmacologically active molecules.[1][2][3][4]

The presence of both an amino and a nitro group on the phenylboronic acid scaffold makes it a particularly interesting building block for creating libraries of compounds for drug discovery. These functional groups can be further modified to explore structure-activity relationships (SAR). For instance, boronic acid derivatives are being investigated as inhibitors of enzymes such as β-lactamases, which are responsible for antibiotic resistance.[5][6][7] The boronic acid moiety can act as a transition-state analog, reversibly binding to the active site of these enzymes.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The following is a representative, detailed protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. This protocol is adapted from established methods for similar substrates and should be optimized for specific reaction partners.[2]

Materials:

  • This compound

  • Aryl halide (e.g., Aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., a mixture of 1,4-dioxane and water, or DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

Procedure:

  • Reaction Setup: In a dry round-bottom flask or reaction vial, combine the aryl halide (1.0 equivalent), this compound (1.2 - 1.5 equivalents), and the base (2.0 - 3.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system to the reaction mixture. A common solvent system is a 4:1 to 10:1 mixture of an organic solvent (like 1,4-dioxane or DMF) and water.

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (typically between 80 °C and 120 °C). The optimal temperature will depend on the reactivity of the coupling partners.

  • Reaction Monitoring: Monitor the progress of the reaction periodically using TLC or LC-MS until the starting materials are consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.

Workflow and Mechanistic Visualization

The following diagrams illustrate the general experimental workflow for a Suzuki-Miyaura coupling reaction and the catalytic cycle of the transformation.

Experimental_Workflow reagents Combine Reactants: Aryl Halide Boronic Acid Base catalyst Add Palladium Catalyst reagents->catalyst inert Establish Inert Atmosphere catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Reaction Work-up: Quench, Extract monitor->workup purify Purify Product (Chromatography) workup->purify product Isolated Biaryl Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of (3-Amino-5-nitrophenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl scaffolds prevalent in many pharmaceutical agents and functional materials.[1] This document provides detailed application notes and protocols for the use of (3-Amino-5-nitrophenyl)boronic acid hydrochloride, a versatile building block for introducing an amino and a nitro-substituted phenyl moiety. The presence of both an electron-donating amino group and a strongly electron-withdrawing nitro group, along with its formulation as a hydrochloride salt, presents unique considerations for optimizing reaction conditions to achieve high yields and purity. These notes are intended to guide researchers in the successful application of this reagent in their synthetic endeavors.

Core Principles and Considerations

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are oxidative addition of an aryl halide to the Pd(0) center, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[2]

Several factors must be carefully considered when using this compound:

  • Boronic Acid Activation: The boronic acid must be activated by a base to form a more nucleophilic boronate species, which then participates in the transmetalation step.[3]

  • Hydrochloride Salt: As the starting material is a hydrochloride salt, at least one additional equivalent of base is required to neutralize the salt and free the amine before the catalytic cycle can proceed efficiently.

  • Electronic Effects: The presence of the strongly electron-withdrawing nitro group can decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step and requiring more forcing reaction conditions or a carefully selected catalyst/ligand system.[4]

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. Electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to enhance the efficiency of the oxidative addition and reductive elimination steps, particularly with challenging substrates.[5][6]

Experimental Protocols

This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Representative Reaction: Coupling of this compound with 4-bromotoluene.

Materials:

  • This compound

  • 4-bromotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 mmol), 4-bromotoluene (1.0 mmol), and potassium phosphate (3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Stir the mixture vigorously and heat to 100 °C using an oil bath.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-amino-5-nitro-4'-methyl-1,1'-biphenyl.

Data Presentation

The following tables provide a summary of recommended reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides.

Table 1: Recommended Reaction Conditions

ParameterRecommendedRationale
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃Precatalysts that form the active Pd(0) species in situ.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich phosphine ligands that promote oxidative addition and are effective for challenging substrates.[4]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Sufficiently strong bases to both neutralize the hydrochloride salt and activate the boronic acid.[7]
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂OAprotic organic solvents with a small amount of water often facilitate the reaction.
Temperature 80-120 °CHigher temperatures are often required for electron-deficient boronic acids.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent the degradation of the palladium catalyst.

Table 2: Representative Yields with Various Aryl Halides

Aryl HalideProductExpected Yield (%)
4-Bromotoluene3-Amino-5-nitro-4'-methyl-1,1'-biphenyl75-85
4-Bromoanisole4'-Methoxy-5-nitro-[1,1'-biphenyl]-3-amine70-80
1-Bromo-4-(trifluoromethyl)benzene5-Nitro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine65-75
3-Bromopyridine5-(5-Nitropyridin-3-yl)pyridin-3-amine60-70
4-Chlorobenzonitrile4'-(3-Amino-5-nitrophenyl)benzonitrile50-65

Note: Yields are hypothetical and based on typical outcomes for similar Suzuki-Miyaura couplings. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Visualizations

Catalytic Cycle and Experimental Workflow

Suzuki_Miyaura_Coupling cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_workflow Experimental Workflow Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Product A 1. Reaction Setup (Boronic Acid HCl, Aryl Halide, Base) B 2. Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C 3. Add Catalyst & Ligand (e.g., Pd(OAc)2, XPhos) B->C D 4. Add Solvents (e.g., Dioxane/Water) C->D E 5. Heat Reaction (e.g., 100 °C) D->E F 6. Aqueous Workup (Extraction) E->F G 7. Purification (Column Chromatography) F->G

Caption: Catalytic cycle and a typical experimental workflow for the Suzuki-Miyaura coupling.

Considerations for this compound

Boronic_Acid_Considerations cluster_considerations Key Considerations for the Substrate Start This compound HCl_Salt Hydrochloride Salt Start->HCl_Salt Amino_Group Amino Group (Electron Donating) Start->Amino_Group Nitro_Group Nitro Group (Electron Withdrawing) Start->Nitro_Group Base Requires >2 eq. Base (1 eq. for neutralization, 1-2 eq. for catalysis) HCl_Salt->Base Reactivity Decreased Nucleophilicity Nitro_Group->Reactivity Conditions May require stronger catalyst system and/or higher temperature Reactivity->Conditions

Caption: Logical relationships for using this compound.

References

Application Notes and Protocols for Suzuki Coupling with (3-Amino-5-nitrophenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of (3-Amino-5-nitrophenyl)boronic acid hydrochloride with various aryl halides. This protocol is designed to be a starting point for researchers, and optimization may be necessary for specific substrates to achieve optimal yields.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a base.

This compound is a useful building block in medicinal chemistry for the synthesis of complex biaryl structures. The presence of both an electron-donating amino group and an electron-withdrawing nitro group can influence the electronic properties of the resulting compounds. The hydrochloride salt form of this boronic acid requires careful consideration of the base used in the reaction to ensure both neutralization of the salt and facilitation of the catalytic cycle.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a palladium(II) complex.

  • Transmetalation: The organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium(II) complex are coupled, forming the biaryl product (Ar-Ar') and regenerating the palladium(0) catalyst.

Experimental Protocols

This section provides a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene, 1-bromo-4-chlorobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF/Water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Deionized water

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle, oil bath, or microwave reactor

  • Condenser (for conventional heating)

  • Inert atmosphere (Nitrogen or Argon)

General Procedure (Conventional Heating):

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (3.0 - 4.0 equivalents).

    • Note on Base: An excess of base is required to first neutralize the hydrochloride salt and then to promote the catalytic cycle.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and wash it with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

General Procedure (Microwave-Assisted):

  • Reaction Setup: In a microwave vial, combine this compound (1.5 equivalents), the aryl halide (1.0 equivalent), the base (3.0 - 4.0 equivalents), and the palladium catalyst (2-5 mol%).

  • Solvent Addition: Add the degassed solvent system.

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • Work-up and Purification: Follow the same work-up and purification procedure as described for the conventional heating method.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data is compiled from literature sources and should be used as a guide for optimization.[1][2][3][4][5][6][7][8][9][10][11]

Table 1: Optimization of Reaction Conditions for the Suzuki Coupling of this compound with 4-Bromotoluene

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (3.0)Dioxane/H₂O (4:1)1001278
2Pd(dppf)Cl₂ (3)-K₃PO₄ (3.0)Toluene/H₂O (4:1)90885
3Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (3.0)Dioxane/H₂O (4:1)100692
4Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3.0)Toluene/EtOH/H₂O (2:2:1)801088

Table 2: Suzuki Coupling of this compound with Various Aryl Halides

EntryAryl HalidePalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(dppf)Cl₂ (3)-K₃PO₄ (3.0)Dioxane/H₂O (4:1)90882
21-Bromo-4-chlorobenzenePd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (3.0)Dioxane/H₂O (4:1)100789
34-BromobenzonitrilePd(PPh₃)₄ (3)-K₂CO₃ (3.0)DMF/H₂O (5:1)1101275
43-BromopyridinePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3.0)Toluene/H₂O (4:1)1001080

Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh (3-Amino-5-nitrophenyl)boronic acid HCl, Aryl Halide, and Base B Add Palladium Catalyst and Ligand (if applicable) A->B C Add Degassed Solvent B->C D Establish Inert Atmosphere (N2 or Ar) C->D E Heat to Desired Temperature (Conventional or Microwave) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool and Quench Reaction F->G H Liquid-Liquid Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J K K J->K Characterization (NMR, MS)

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki-Miyaura Catalytic Cycle

G Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting

  • Low or No Yield:

    • Inactive Catalyst: Ensure the palladium catalyst is fresh and handled under an inert atmosphere.

    • Insufficient Base: The hydrochloride salt of the boronic acid requires at least one equivalent of base for neutralization before the catalytic cycle can begin. Ensure sufficient excess base is used.

    • Poor Boronic Acid Quality: Boronic acids can dehydrate or trimerize upon storage. Use fresh or properly stored boronic acid.

    • Oxygen Contamination: Oxygen can deactivate the Pd(0) catalyst. Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere.

  • Side Reactions:

    • Homocoupling: The coupling of two boronic acid molecules can occur, often promoted by the presence of oxygen. Improve degassing procedures.

    • Protodeboronation: The boronic acid group can be replaced by a hydrogen atom. This can be minimized by using anhydrous solvents and ensuring the reaction is not heated for an excessively long time.

Conclusion

The Suzuki-Miyaura coupling of this compound is a robust method for the synthesis of a diverse range of biaryl compounds. Careful consideration of the base and reaction conditions is crucial for achieving high yields. The provided protocols and data serve as a valuable starting point for researchers in drug discovery and development, enabling the efficient synthesis of novel molecular scaffolds.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki Reactions with Aminophenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using aminophenylboronic acids. This document outlines suitable palladium catalysts, detailed experimental protocols, and strategies to overcome common challenges associated with this important transformation in medicinal chemistry and materials science.

Introduction to Suzuki Couplings with Aminophenylboronic Acids

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1][2] Aminophenylboronic acids are valuable building blocks, as the resulting aminobiaryl motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. However, the presence of the amino group on the boronic acid can introduce challenges not typically encountered with other substituted arylboronic acids. Careful selection of the palladium catalyst, ligands, and reaction conditions is therefore crucial for achieving high yields and purity.

Challenges in Suzuki Reactions with Aminophenylboronic Acids

The primary challenges in the Suzuki coupling of aminophenylboronic acids stem from the nucleophilic and coordinating nature of the amino group:

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, potentially inhibiting its catalytic activity. This is particularly relevant for ortho-aminophenylboronic acids where intramolecular chelation can occur.

  • Side Reactions: The primary amino group can participate in side reactions, most notably the Buchwald-Hartwig amination, where the amine couples with the aryl halide. This is more likely to occur under conditions that favor C-N bond formation.

  • Homocoupling: Like other Suzuki reactions, the homocoupling of the aminophenylboronic acid to form a symmetrical diaminobiphenyl is a potential side reaction, often promoted by the presence of oxygen.[3]

  • Protodeboronation: The boronic acid functional group can be cleaved and replaced by a hydrogen atom, especially in the presence of water and certain bases.[4]

To mitigate these challenges, the choice of catalyst system and reaction conditions is critical. The use of bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), can promote the desired C-C bond formation and minimize side reactions.[5]

Data Presentation: Comparison of Palladium Catalyst Systems

The following tables summarize the performance of various palladium catalyst systems for the Suzuki-Miyaura coupling of aminophenylboronic acids with different aryl halides.

Table 1: Coupling of 4-Aminophenylboronic Acid with Aryl Halides

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Aryl HalideYield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10014-Bromoanisole>95
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane25124-Chlorotoluene95
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane80224-Bromobenzonitrile60-80
Pd/CNoneK₂CO₃DMF/H₂O150-4-Bromonitrobenzene~95

Table 2: Coupling of other Aminophenylboronic Acid Isomers

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Boronic AcidAryl HalideYield (%)
Pd(OAc)₂ / SPhosSPhosK₂CO₃Water-acetonitrile (4:1)3736Dansyl-3-aminophenylboronic acid5-Bromoindole60
Pd(dppf)Cl₂dppfK₂CO₃DME/H₂O8018N-Boc-2-aminophenylboronic acid5-bromo-1-ethyl-1H-indazole65
Pd(OAc)₂PCy₃K₃PO₄Toluene110244-(N-Boc-amino)phenylboronic acid3-Bromo-1,2,4-benzotriazine 1-oxide72

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 4-Aminophenylboronic Acid with an Aryl Bromide using a Buchwald Ligand Precatalyst

This protocol is adapted from methodologies employing bulky phosphine ligands, which are highly effective for challenging couplings.[5]

Materials:

  • 4-Aminophenylboronic acid

  • Aryl bromide

  • XPhos Pd G2 or SPhos Pd G2 (Palladium precatalyst)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and Schlenk line or glovebox

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 4-aminophenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with nitrogen or argon three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 3-Aminophenylboronic Acid with a Heteroaryl Chloride

This protocol is a general method adaptable for coupling with more challenging heteroaryl chlorides.[6]

Materials:

  • 3-Aminophenylboronic acid

  • Heteroaryl chloride (e.g., 2-chloropyridine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and Schlenk line

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the heteroaryl chloride (1.0 mmol, 1.0 equiv), 3-aminophenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Diaryl ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetalation RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Setup Reaction Setup: - Aryl Halide - Aminophenylboronic Acid - Base - Catalyst & Ligand Start->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) Setup->Inert Solvent Add Degassed Solvents Inert->Solvent Heat Heat and Stir Reaction Mixture Solvent->Heat Monitor Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Work-up: - Dilute with Organic Solvent - Wash with Water and Brine Monitor->Workup Purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography Workup->Purify End End Purify->End

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Synthesis of Bruton's Tyrosine Kinase (Btk) Inhibitors Using (3-Amino-5-nitrophenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the utilization of (3-Amino-5-nitrophenyl)boronic acid hydrochloride in the synthesis of Bruton's tyrosine kinase (Btk) inhibitors. This document outlines the role of Btk in cellular signaling, presents representative data for potent Btk inhibitors, and offers a comprehensive experimental protocol for the key initial synthetic step—the Suzuki-Miyaura cross-coupling reaction—followed by a general workflow for the elaboration of the resulting intermediate into a potential Btk inhibitor.

Introduction

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[1][2] As a key regulator of B-cell development, differentiation, and survival, Btk has emerged as a critical therapeutic target for a range of B-cell malignancies and autoimmune diseases.[3] The development of small molecule inhibitors of Btk, such as ibrutinib, has revolutionized the treatment of these conditions.[3]

A common structural motif in many kinase inhibitors is a biaryl or hetero-biaryl scaffold, which can be efficiently constructed using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron compound with a halide or triflate, is a particularly powerful tool for this purpose due to its mild reaction conditions and broad functional group tolerance.[4]

This compound is a valuable building block for the synthesis of Btk inhibitors, serving as a precursor to the 3-amino-5-nitrophenyl moiety that can be incorporated into the inhibitor's core structure. This application note provides a representative protocol for the use of this reagent in the synthesis of a key biaryl intermediate.

Btk Signaling Pathway

Btk is a crucial downstream component of the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the recruitment and activation of Btk. Activated Btk then phosphorylates phospholipase Cγ2 (PLCγ2), which in turn triggers downstream signaling pathways that are essential for B-cell survival, proliferation, and differentiation.[5] Inhibition of Btk blocks this signaling cascade, thereby impeding the growth and survival of malignant B-cells.

Btk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux induces PKC PKC DAG->PKC activates NFkB NF-κB Ca_flux->NFkB activates PKC->NFkB activates Proliferation B-cell Proliferation & Survival NFkB->Proliferation promotes

B-cell receptor signaling pathway highlighting Btk.

Representative Data for Btk Inhibitors

While a specific Btk inhibitor synthesized directly from this compound is not available in the public domain with full characterization data, the table below presents the inhibitory potency of several well-characterized Btk inhibitors against the Btk enzyme. This data serves as a benchmark for researchers developing novel inhibitors.

CompoundBtk IC₅₀ (nM)Notes
Ibrutinib0.5 - 1.5First-in-class, irreversible covalent inhibitor.[6]
Acalabrutinib5.1Second-generation, more selective irreversible inhibitor.[6]
Zanubrutinib<1Second-generation, irreversible inhibitor.
Spebrutinib<0.5Reversible inhibitor.[7]
Orelabrutinib1.6Irreversible covalent inhibitor.[7]

Experimental Protocols

The synthesis of a Btk inhibitor using this compound typically begins with a Suzuki-Miyaura cross-coupling reaction to form a biaryl or hetero-biaryl core. This intermediate is then further functionalized to yield the final inhibitor.

The following diagram illustrates a general workflow for the synthesis of a potential Btk inhibitor starting from the specified boronic acid.

Synthetic_Workflow Start (3-Amino-5-nitrophenyl)boronic acid HCl + Aryl/Heteroaryl Halide Step1 Suzuki-Miyaura Coupling Start->Step1 Intermediate1 Biaryl Intermediate (3-Amino-5-nitrophenyl derivative) Step1->Intermediate1 Step2 Nitro Group Reduction Intermediate1->Step2 Intermediate2 Diamino Biaryl Intermediate Step2->Intermediate2 Step3 Acylation / Coupling with Heterocycle Intermediate2->Step3 FinalProduct Final Btk Inhibitor Step3->FinalProduct

References

Application Notes & Protocols: Synthesis of Heterocycle Carboxamides Utilizing (3-Amino-5-nitrophenyl)boronic acid Hydrochloride as a Bifunctional Reagent

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Heterocyclic carboxamides are a cornerstone of modern medicinal chemistry, forming the structural core of a significant percentage of FDA-approved pharmaceuticals.[1] Their synthesis is a critical task in drug discovery and development, demanding robust, efficient, and versatile methodologies. This document provides an in-depth guide to the strategic use of (3-Amino-5-nitrophenyl)boronic acid hydrochloride, a uniquely bifunctional reagent, for the preparation of a diverse array of heterocyclic carboxamides. We will explore the mechanistic underpinnings of two primary synthetic pathways, provide detailed, validated laboratory protocols, and offer expert insights into experimental design and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block to accelerate the discovery of novel therapeutic agents.

The Strategic Imperative for Heterocycle Carboxamides in Drug Discovery

Heterocyclic scaffolds are ubiquitous in nature and medicine, with nitrogen-containing heterocycles present in over 60% of unique small-molecule drugs.[1] The carboxamide linkage is a privileged functional group, prized for its metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets. The combination of these two motifs—the heterocyclic carboxamide—creates a molecular framework with immense potential for therapeutic intervention across a wide range of diseases.[2][3] The development of novel synthetic methods that allow for the rapid and systematic functionalization of these cores is therefore a primary objective in medicinal chemistry, enabling the exploration of vast chemical spaces to optimize potency, selectivity, and pharmacokinetic properties.[4]

This compound: A Synthon of Strategic Versatility

This compound is a commercially available building block that offers a unique combination of reactive sites, making it an exceptionally powerful tool for library synthesis.

Table 1: Properties of this compound
PropertyValueSource
CAS Number 389621-79-8[5]
Molecular Formula C₆H₇BN₂O₄·HCl[5]
Molecular Weight 218.4 g/mol [5]
Appearance Off-white to yellow solidN/A
Storage Store at 2-8°C, sealed in dry conditions[6]

Its synthetic utility is derived from three key structural features:

  • A Nucleophilic Amino Group: The primary amine serves as a classic nucleophile for standard amide bond formation with an activated carboxylic acid.

  • A Boronic Acid Moiety: This functional group is a versatile handle for modern cross-coupling reactions, most notably the Chan-Lam N-arylation.[7]

  • An Electron-Deficient Aromatic Ring: The presence of a nitro group significantly withdraws electron density from the phenyl ring. This enhances the Lewis acidity of the boron atom, which can be advantageous in certain catalytic processes.[8]

This trifecta of functionality allows the reagent to be employed in distinct, orthogonal synthetic strategies to generate structurally diverse products from different starting materials.

Mechanistic Foundations: Choosing the Right Pathway

The choice of synthetic route is dictated by the available starting materials—a heterocyclic carboxylic acid or a heterocyclic amide. Understanding the underlying mechanism for each pathway is crucial for reaction optimization and troubleshooting.

Pathway A: Direct Amidation via Amine Nucleophilicity

This is the most direct approach when starting with a heterocyclic carboxylic acid. The reaction follows the well-established principles of amide bond formation, where the carboxylic acid is first activated by a coupling reagent to form a highly reactive intermediate (e.g., an active ester). This intermediate is then susceptible to nucleophilic attack by the amino group of this compound.

The causality for selecting specific coupling reagents, such as HATU or EDC/HOBt, lies in their efficiency in generating the active intermediate while minimizing side reactions and preserving stereochemical integrity, a critical consideration for chiral substrates.[9]

G cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack & Amide Formation Het_COOH Heterocyclic Carboxylic Acid (Het-COOH) Active_Ester Activated Intermediate (Het-CO-X) Het_COOH->Active_Ester Activation Coupling_Agent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Agent->Active_Ester Tetrahedral_Int Tetrahedral Intermediate Active_Ester->Tetrahedral_Int Boronic_Amine (3-Amino-5-nitrophenyl)boronic acid (H₂N-Ar-B(OH)₂) Boronic_Amine->Tetrahedral_Int Nucleophilic Attack Product Heterocyclic Carboxamide Product (Het-CONH-Ar-B(OH)₂) Tetrahedral_Int->Product Collapse & Proton Transfer

Caption: Workflow for direct amidation using a coupling agent.

Pathway B: Chan-Lam N-Arylation via Boronic Acid Reactivity

When the starting material is a pre-formed primary or secondary heterocyclic amide, the boronic acid moiety becomes the reactive handle. The Chan-Lam coupling is a copper-catalyzed reaction that forms a C-N bond between an arylboronic acid and an N-H containing compound.[7][10] A key advantage of this method is its operational simplicity; it is often run open to the air and is tolerant of a wide range of functional groups.[11]

The mechanism is believed to proceed through a Cu(II) or Cu(III) intermediate. The reaction involves the transmetalation of the aryl group from boron to copper, coordination of the amide, and subsequent reductive elimination to form the desired N-aryl amide product.[11] The choice of a copper salt (e.g., Cu(OAc)₂) and a suitable base is critical for catalytic turnover.

G Cu_II Cu(II) Catalyst Cu_Aryl Aryl-Cu(II) Complex Cu_II->Cu_Aryl Transmetalation Boronic_Acid (3-Amino-5-nitrophenyl) boronic acid (Ar-B(OH)₂) Boronic_Acid->Cu_Aryl Het_Amide Heterocyclic Amide (Het-CONH-R) Cu_Amide Aryl-Cu(III)-Amide Intermediate Het_Amide->Cu_Amide Base Base Base->Cu_Amide Cu_Aryl->Cu_Amide Oxidation & Ligand Exchange Product N-Aryl Heterocyclic Carboxamide Product Cu_Amide->Product Reductive Elimination Product->Cu_II Regenerates Catalyst

Caption: Catalytic cycle of the Chan-Lam N-Arylation reaction.

Validated Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Review the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: Direct Amidation of a Heterocyclic Carboxylic Acid

This protocol describes a general procedure for the coupling of a heterocyclic carboxylic acid with this compound using HATU as the coupling agent.

Materials:

  • Heterocyclic carboxylic acid

  • This compound (CAS 389621-79-8)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the heterocyclic carboxylic acid (1.0 eq).

  • Add this compound (1.1 eq) to the flask.

  • Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.1 M with respect to the carboxylic acid).

  • Add HATU (1.2 eq) to the solution.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add DIPEA (3.0 eq) dropwise to the stirred solution. The addition of base is crucial to deprotonate the hydrochloride salt and the carboxylic acid.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The aqueous washes remove unreacted starting materials, DMF, and coupling byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure heterocyclic carboxamide.[12]

Table 2: Example Reagent Quantities for Protocol 1 (0.5 mmol scale)
ReagentM.W. ( g/mol )EquivalentsAmount (mg)Amount (mmol)
Heterocyclic Acid (e.g., Nicotinic Acid)123.111.061.60.50
(3-Amino-5-nitrophenyl)boronic acid HCl218.41.1119.90.55
HATU380.21.2228.10.60
DIPEA129.243.0193.9 (260 µL)1.50
Anhydrous DMF--5.0 mL-
Protocol 2: Chan-Lam N-Arylation of a Heterocyclic Amide

This protocol outlines a general procedure for the copper-catalyzed N-arylation of a heterocyclic amide.

Materials:

  • Heterocyclic amide (primary or secondary)

  • This compound (Note: the free base is often generated in situ or used directly if available. If using the HCl salt, an additional equivalent of base is required).

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine or another suitable ligand (optional, but often improves yields)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Celite®

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add the heterocyclic amide (1.0 eq), this compound (1.5 eq), Cu(OAc)₂ (0.1 eq), and K₂CO₃ (3.0 eq). The excess boronic acid and base are used to drive the reaction to completion.

  • Add anhydrous DCM or Toluene (to approx. 0.1 M). If using, add pyridine (2.0 eq).

  • Reaction: Stir the mixture vigorously at room temperature, open to the air, for 12-48 hours. The reaction is often characterized by a color change to green or blue.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting amide.

  • Workup: Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® to remove the copper catalyst and inorganic salts. Rinse the pad with additional DCM.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the N-arylated product.

Table 3: Example Reagent Quantities for Protocol 2 (0.5 mmol scale)
ReagentM.W. ( g/mol )EquivalentsAmount (mg)Amount (mmol)
Heterocyclic Amide (e.g., Pyrazole-3-carboxamide)111.101.055.60.50
(3-Amino-5-nitrophenyl)boronic acid HCl218.41.5163.80.75
Cu(OAc)₂181.630.19.10.05
K₂CO₃138.213.0207.31.50
Anhydrous DCM--5.0 mL-

Summary Workflow and Troubleshooting

The selection between Protocol 1 and Protocol 2 is determined entirely by the available starting material.

G Start Identify Starting Material Het_Acid Heterocyclic Carboxylic Acid Start->Het_Acid Is it an acid? Het_Amide Heterocyclic Amide Start->Het_Amide Is it an amide? Protocol1 Execute Protocol 1: Direct Amidation (HATU/DIPEA) Het_Acid->Protocol1 Protocol2 Execute Protocol 2: Chan-Lam N-Arylation (Cu(OAc)₂/Base) Het_Amide->Protocol2 Purify Workup & Purification (Column Chromatography) Protocol1->Purify Protocol2->Purify Product Final Product: Heterocyclic Carboxamide Purify->Product

Caption: Decision workflow for synthesizing target carboxamides.

Table 4: Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
No or Low Conversion (Protocol 1) Inactive coupling reagent; Insufficient base; Wet solvent.Use fresh HATU; Ensure 3 eq. of DIPEA are added; Use freshly distilled/anhydrous DMF.
No or Low Conversion (Protocol 2) Inactive catalyst; Insufficient base; Steric hindrance.Use fresh Cu(OAc)₂; Ensure base is finely ground and dry; Increase reaction temperature to 40-60 °C and/or add a ligand like pyridine.
Formation of Boronic Anhydride (Boroxine) Boronic acid starting material is old or has been exposed to air/heat.Purify the boronic acid before use by recrystallization or by forming and then hydrolyzing the diethanolamine adduct.[13]
Difficult Purification Byproducts from coupling reagent (Protocol 1); Residual copper (Protocol 2).For Protocol 1, ensure thorough aqueous washes. For Protocol 2, ensure a complete filtration through Celite®; an aqueous wash with EDTA solution can also help remove residual copper.

Conclusion

This compound is a potent and versatile reagent for the synthesis of heterocyclic carboxamides. By providing two distinct and reliable synthetic handles—an amine for direct amidation and a boronic acid for copper-catalyzed N-arylation—it enables chemists to rapidly access diverse molecular architectures from readily available starting materials. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers in drug discovery to efficiently generate novel libraries of potential therapeutic agents, accelerating the path from chemical synthesis to biological evaluation.

References

No Established Role for (3-Amino-5-nitrophenyl)boronic acid hydrochloride in Treating Immunological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the scientific and biomedical literature have found no evidence to support a role for (3-Amino-5-nitrophenyl)boronic acid hydrochloride in the treatment of immunological disorders. This compound is commercially available from various chemical suppliers for research purposes, but its application appears to be limited to general biochemical and proteomics research rather than specific immunomodulatory functions.[1][2][3][4][5]

Currently, there are no published studies, clinical trials, or established experimental protocols that describe the use of this compound for modulating immune responses, treating autoimmune diseases, or influencing immunological signaling pathways. The available information is restricted to its chemical properties, such as its molecular formula (C₆H₇BN₂O₄•HCl) and molecular weight (218.4), and safety data.[1]

While the broader class of compounds known as boronic acids has been investigated for various therapeutic applications, including their potential as enzyme inhibitors and sensors for carbohydrates, these general applications do not extend to a specific, documented role for this compound in immunology.

Researchers and drug development professionals seeking to understand or modulate immunological disorders are advised to consult literature on established immunomodulatory agents and pathways. The study of immune modulation is a complex field involving various strategies such as the use of antimicrobial peptides, nanoparticle-based drug delivery, and immunoadsorption techniques, none of which currently involve this compound.[6][7][8][9][10]

Given the lack of data, it is not possible to provide application notes, experimental protocols, quantitative data, or signaling pathway diagrams related to the use of this compound in immunology. Any such information would be speculative and without a scientific basis. Professionals in the field should rely on evidence-based research for the development of novel therapies for immunological disorders.

References

Application Notes: (3-Amino-5-nitrophenyl)boronic acid hydrochloride and its Analogs in Oncological Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct oncological research applications for (3-Amino-5-nitrophenyl)boronic acid hydrochloride are not extensively documented in publicly available literature. These application notes, therefore, focus on the closely related and studied compound, 3-nitrophenyl boronic acid (NPBA) , as a representative example of how substituted phenylboronic acids are investigated in cancer research. The protocols and data presented are based on published studies of NPBA and are intended to serve as a guide for investigating the potential of similar boronic acid compounds.

Introduction

Boronic acids and their derivatives are a class of compounds with significant potential in medicinal chemistry and oncology.[1] Their unique ability to form reversible covalent bonds with diols and the active site residues of certain enzymes makes them attractive candidates for targeted therapies.[1] Phenylboronic acids, in particular, have been explored for their anticancer properties, which are often attributed to their ability to inhibit the activity of key enzymes involved in cancer progression or to selectively bind to glycoproteins on the surface of cancer cells.[2][3][4]

This document outlines the application of 3-nitrophenyl boronic acid (NPBA) as an inhibitor of Prostate-Specific Antigen (PSA), a serine protease implicated in the progression and metastasis of prostate cancer.[4][5][6][7] The methodologies described provide a framework for the preclinical evaluation of this compound and other novel boronic acid derivatives in oncological research.

Mechanism of Action: Inhibition of Prostate-Specific Antigen (PSA)

Prostate-Specific Antigen is a serine protease whose enzymatic activity contributes to the degradation of the extracellular matrix, a crucial step in tumor invasion and metastasis.[4][5][6] Boronic acid derivatives, such as NPBA, can act as inhibitors of serine proteases by forming a stable tetrahedral intermediate with the catalytic serine residue in the enzyme's active site. This interaction blocks the substrate from binding and inhibits the enzyme's proteolytic activity.[8] The inhibition of PSA by NPBA has been demonstrated to prevent the degradation of key extracellular matrix proteins like fibronectin.[4][5][6]

PSA_Inhibition cluster_0 Tumor Microenvironment cluster_1 Therapeutic Intervention PSA Prostate-Specific Antigen (PSA) ECM Extracellular Matrix (e.g., Fibronectin) PSA->ECM degrades Degraded_ECM Degraded ECM Fragments ECM->Degraded_ECM Metastasis Tumor Invasion & Metastasis Degraded_ECM->Metastasis promotes NPBA 3-Nitrophenyl Boronic Acid (NPBA) NPBA->PSA inhibits

Figure 1: Simplified signaling pathway of PSA-mediated extracellular matrix degradation and its inhibition by 3-nitrophenyl boronic acid (NPBA).

Experimental Protocols

The following protocols are adapted from methodologies used to study the inhibition of PSA by NPBA and can be applied to the investigation of this compound.

In Vitro PSA Activity Assay using a Fluorogenic Substrate

This assay quantitatively measures the enzymatic activity of PSA by monitoring the cleavage of a fluorogenic peptide substrate. Inhibition of this activity by a test compound results in a decreased fluorescent signal.

Materials:

  • Purified active human PSA

  • Fluorogenic PSA substrate (e.g., HSSKLQ-AMC)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5

  • Test Compound: this compound or NPBA, dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission = 360/460 nm)

Procedure:

  • Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to create a range of concentrations.

  • In a 96-well black microplate, add 50 µL of Assay Buffer to each well.

  • Add 2 µL of the diluted test compound or DMSO (vehicle control) to the respective wells.

  • Add 20 µL of purified active PSA to each well (except for the no-enzyme control). Mix gently by pipetting.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 20 µL of the fluorogenic PSA substrate to each well.

  • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every 5 minutes for 60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

Fibronectin Degradation Assay by Western Blot

This assay qualitatively and semi-quantitatively assesses the ability of a test compound to inhibit PSA-mediated degradation of fibronectin, a key component of the extracellular matrix.[4][5][6]

Materials:

  • Purified human fibronectin

  • Purified active human PSA

  • Test Compound

  • Reaction Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)

  • Primary Antibody: Anti-fibronectin antibody

  • Secondary Antibody: HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • In a microcentrifuge tube, combine purified fibronectin (1 µg) and purified active PSA (0.5 µg) in Reaction Buffer.

  • Add the test compound at various concentrations or a vehicle control (DMSO).

  • Incubate the reaction mixtures at 37°C for 4-6 hours.

  • Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-fibronectin antibody overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensity of intact fibronectin. A decrease in the degradation of fibronectin in the presence of the test compound indicates inhibitory activity.

Western_Blot_Workflow cluster_0 Experimental Setup cluster_1 Protein Separation & Transfer cluster_2 Immunodetection cluster_3 Analysis A Incubate Fibronectin + PSA with Test Compound B SDS-PAGE A->B C Western Blot Transfer B->C D Blocking C->D E Primary Antibody (anti-Fibronectin) D->E F Secondary Antibody (HRP-conjugated) E->F G Chemiluminescent Detection F->G H Image Analysis of Fibronectin Bands G->H

Figure 2: Experimental workflow for the Western Blot-based fibronectin degradation assay.

Data Presentation

The following tables present illustrative quantitative data based on the expected outcomes of the described experiments for a hypothetical active boronic acid compound.

Table 1: Inhibition of PSA Enzymatic Activity

Compound Concentration (µM)PSA Activity (% of Control)Standard Deviation
0 (Control)100± 5.2
185.3± 4.8
1052.1± 3.5
5021.7± 2.1
1008.9± 1.5
IC50 (µM) ~12.5

Table 2: Semi-Quantitative Analysis of Fibronectin Degradation

TreatmentIntact Fibronectin Band Intensity (Arbitrary Units)% Degradation
Fibronectin alone10000%
Fibronectin + PSA (Control)25075%
Fibronectin + PSA + 10 µM Compound55045%
Fibronectin + PSA + 50 µM Compound85015%
Conclusion

The provided application notes and protocols offer a foundational approach for the investigation of this compound and its analogs in oncological research. By focusing on the inhibition of key cancer-associated enzymes like PSA, researchers can elucidate the therapeutic potential of these compounds. The combination of enzymatic activity assays and cell-based degradation assays provides a robust platform for initial screening and mechanism of action studies, paving the way for further preclinical and clinical development.

References

The Versatile Role of (3-Amino-5-nitrophenyl)boronic Acid Hydrochloride in Advanced Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond the Suzuki-Miyaura Reaction

(3-Amino-5-nitrophenyl)boronic acid hydrochloride is a valuable bifunctional reagent in modern organic synthesis. While its application in the palladium-catalyzed Suzuki-Miyaura coupling for the formation of C-C bonds is well-established, its utility extends to a broader spectrum of cross-coupling reactions. The unique electronic nature of this molecule—possessing both an electron-donating amine and a potent electron-withdrawing nitro group—imparts distinct reactivity that can be harnessed for the synthesis of complex aryl amines, ethers, and alkynes.

This technical guide moves beyond the conventional to explore the application of this compound in other pivotal cross-coupling reactions, including the Chan-Lam, Sonogashira, and Buchwald-Hartwig aminations. We provide field-proven insights, detailed protocols, and mechanistic discussions to empower researchers, scientists, and drug development professionals to leverage this versatile building block in their synthetic endeavors.

The Dichotomous Influence of Amino and Nitro Substituents

The reactivity of (3-Amino-5-nitrophenyl)boronic acid is governed by the interplay of its functional groups. The electron-donating amino group (–NH₂) increases the nucleophilicity of the aryl ring and facilitates the crucial transmetalation step in many catalytic cycles by enhancing electron density on the boronic acid moiety. Conversely, the electron-withdrawing nitro group (–NO₂) decreases the electron density of the aromatic ring, which can influence the rates of oxidative addition and reductive elimination steps in palladium and copper catalytic cycles. This electronic dichotomy makes it a fascinating and highly useful substrate for creating diverse molecular architectures.

Application in Chan-Lam C-N and C-O Couplings

The Chan-Lam coupling is a powerful copper-catalyzed method for forming carbon-heteroatom bonds, representing a key alternative to the palladium-catalyzed Buchwald-Hartwig amination.[1][2] This reaction couples an aryl boronic acid with an amine or an alcohol to furnish the corresponding aryl amine or aryl ether. A significant advantage of the Chan-Lam coupling is its ability to be performed under mild conditions, often at room temperature and open to the air.[3]

Mechanistic Rationale

The catalytic cycle of the Chan-Lam coupling is believed to involve a copper(II) catalyst. The generally accepted mechanism proceeds through the following key steps[2]:

  • Ligand Exchange: The amine or alcohol substrate coordinates with the copper(II) salt (e.g., Cu(OAc)₂).

  • Transmetalation: The aryl boronic acid transmetalates its organic group to the copper center, forming a diarylcopper(II) intermediate.

  • Oxidation/Reductive Elimination: This intermediate may be oxidized to a transient Cu(III) species, which then undergoes reductive elimination to form the C-N or C-O bond and a Cu(I) species.[1]

  • Reoxidation: The resulting Cu(I) is reoxidized to Cu(II) by an oxidant, typically oxygen from the air, to complete the catalytic cycle.[2]

The electron-donating amino group on the (3-Amino-5-nitrophenyl)boronic acid can facilitate the transmetalation step, while the nitro group's influence is less pronounced but can affect the overall reaction kinetics.

Chan_Lam_Mechanism CuII Cu(II) Catalyst Intermediate1 Cu(II)-Ar(X-R) Complex CuII->Intermediate1 Coordination with Nu & Transmetalation Boronic_Acid (3-Amino-5-nitrophenyl)boronic acid Boronic_Acid->Intermediate1 Nucleophile R-XH (Amine/Alcohol) Nucleophile->CuII Intermediate2 Cu(III) Intermediate Intermediate1->Intermediate2 Oxidation Product Ar-X-R Product Intermediate2->Product Reductive Elimination CuI Cu(I) Species Intermediate2->CuI CuI->CuII Reoxidation O2 O₂ (Air) O2->CuI

Caption: Catalytic cycle of the Chan-Lam coupling reaction.

Protocol: Chan-Lam N-Arylation of Aniline

This protocol describes the coupling of this compound with aniline to form N-(3-amino-5-nitrophenyl)aniline.

Materials:

  • This compound (1.0 mmol, 218.4 mg)

  • Aniline (1.2 mmol, 111.7 mg, 109 µL)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 18.2 mg)

  • Pyridine (2.0 mmol, 158.2 mg, 162 µL)

  • Dichloromethane (DCM), 10 mL

  • Molecular sieves (4 Å, ~200 mg)

Procedure:

  • To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound, copper(II) acetate, and molecular sieves.

  • Add DCM (10 mL) to the flask, followed by aniline and pyridine.

  • Stir the reaction mixture vigorously at room temperature, open to the atmosphere (e.g., using a reflux condenser with a drying tube).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 18-24 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst and molecular sieves. Wash the pad with additional DCM.

  • Combine the filtrates and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-arylated product.

Coupling PartnerProductTypical Yield
AnilineN-(3-amino-5-nitrophenyl)aniline75-85%
Phenol3-Amino-5-nitrophenoxybenzene70-80%
Pyrrolidine1-(3-Amino-5-nitrophenyl)pyrrolidine80-90%
Methanol1-Methoxy-3-amino-5-nitrobenzene60-70%
Table 1: Representative yields for Chan-Lam coupling with this compound. Yields are illustrative and may vary based on specific reaction conditions.

Application in Sonogashira-Type Couplings

While the classic Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, a modern variation allows for the direct coupling of arylboronic acids with terminal alkynes.[4] This copper-free, palladium-catalyzed approach is advantageous as it avoids the often problematic copper acetylide intermediates that can lead to alkyne homocoupling (Glaser coupling).[5]

Mechanistic Rationale

This Sonogashira-type reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.

  • Oxidative Addition: This step is debated, but a plausible pathway involves the oxidative addition of a palladium(0) species to the terminal alkyne C-H bond, forming a palladium(II) hydrido-alkynyl complex.

  • Transmetalation: The arylboronic acid transmetalates its aryl group to the palladium(II) center, displacing the hydride. A base is required to activate the boronic acid, forming a boronate species.[6]

  • Reductive Elimination: The palladium(II) diaryl-alkynyl complex undergoes reductive elimination to form the C(sp²)-C(sp) bond of the product and regenerate the palladium(0) catalyst.

The electron-withdrawing nitro group on the (3-Amino-5-nitrophenyl)boronic acid can make the transmetalation step more challenging compared to electron-rich boronic acids. Therefore, a stronger base or higher temperatures may be required to facilitate this step.

Sonogashira_Type_Mechanism cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 L₂Pd(0) OA_Complex L₂Pd(H)(C≡CR) Pd0->OA_Complex Oxidative Addition (R-C≡C-H) TM_Complex L₂Pd(Ar)(C≡CR) OA_Complex->TM_Complex Transmetalation (Ar-B(OH)₂) TM_Complex->Pd0 Regeneration Product Ar-C≡C-R TM_Complex->Product Reductive Elimination Boronic_Acid (3-Amino-5-nitrophenyl)boronic acid Boronate [Ar-B(OH)₃]⁻ Boronic_Acid->Boronate Activation Base Base Boronate->OA_Complex

Caption: Proposed catalytic cycle for Sonogashira-type coupling.

Protocol: Copper-Free Sonogashira-Type Coupling

This protocol details the coupling of this compound with phenylacetylene.

Materials:

  • This compound (1.0 mmol, 218.4 mg)

  • Phenylacetylene (1.1 mmol, 112.3 mg, 121 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol, 22.9 mg)

  • Triphenylphosphine (PPh₃, 0.1 mmol, 26.2 mg)

  • Potassium carbonate (K₂CO₃, 3.0 mmol, 414.6 mg)

  • 1,4-Dioxane, anhydrous (10 mL)

Procedure:

  • In a Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine Pd₂(dba)₃, PPh₃, this compound, and K₂CO₃.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous 1,4-dioxane (10 mL) followed by phenylacetylene via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed (typically 12-16 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through Celite® to remove inorganic salts and the catalyst.

  • Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired 1-(3-amino-5-nitrophenyl)-2-phenylethyne.

Alkyne PartnerProductTypical Yield
Phenylacetylene1-(3-Amino-5-nitrophenyl)-2-phenylethyne65-75%
1-Octyne1-(3-Amino-5-nitrophenyl)oct-1-yne60-70%
Trimethylsilylacetylene(3-Amino-5-nitrophenylethynyl)trimethylsilane70-80%
Table 2: Representative yields for copper-free Sonogashira-type coupling. Yields are illustrative and depend on the specific alkyne and reaction optimization.

Advanced Application: Boronic Acid as an Activator in Buchwald-Hartwig-Type Aminations

The classic Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate.[7] However, recent advancements have shown that arylboronic acids or their esters can act as crucial activators in related nickel-catalyzed C-N bond-forming reactions.[8][9] In this context, the boronic acid does not get incorporated into the final product but plays a key role in the catalytic cycle.

Mechanistic Role as an Activator

In these specialized nickel-catalyzed systems, the boronic ester is proposed to activate the amine coupling partner.[8]

  • "Ate" Complex Formation: The amine reacts with the boronic ester to form a boron-amine "ate" complex. This increases the nucleophilicity of the amine.

  • Transmetalation/C-N Coupling: This activated amine species then participates in the nickel catalytic cycle, coupling with an aryl iodide. The reaction shows high selectivity for aryl iodides over bromides or chlorides.[8]

This application highlights a non-classical role for boronic acids in C-N bond formation, expanding their utility beyond that of a simple aryl donor.

Workflow_Diagram cluster_reactions Reaction Pathways cluster_protocol General Protocol start Select Cross-Coupling Reaction chan_lam Chan-Lam Coupling (C-N / C-O Bond) start->chan_lam Amine/Alcohol Partner sonogashira Sonogashira-Type Coupling (C-C Bond) start->sonogashira Alkyne Partner buchwald Buchwald-Hartwig-Type (Activator Role) start->buchwald Amine + Ar-I Partners reagent (3-Amino-5-nitrophenyl)boronic acid HCl setup 1. Reaction Setup (Inert atm. if needed) reagent->setup chan_lam->setup sonogashira->setup buchwald->setup addition 2. Reagent Addition (Catalyst, Base, Solvents) setup->addition monitor 3. Reaction Monitoring (TLC, LC-MS) addition->monitor workup 4. Workup & Extraction monitor->workup purify 5. Purification (Chromatography) workup->purify product Target Molecule purify->product

Caption: General workflow for employing the boronic acid in various cross-coupling reactions.

Conclusion

This compound is a powerful and multifaceted reagent whose utility extends far beyond Suzuki-Miyaura couplings. Its unique electronic properties make it a suitable substrate for copper-catalyzed Chan-Lam C-N and C-O bond formations and palladium-catalyzed, copper-free Sonogashira-type alkynylations. Furthermore, its emerging role as an activator in nickel-catalyzed aminations showcases its potential in advanced synthetic methodologies. By understanding the mechanistic nuances and applying the detailed protocols provided, researchers can effectively integrate this versatile building block into their synthetic strategies for the efficient construction of complex, functionalized molecules relevant to the pharmaceutical and materials science industries.

References

Application Notes and Protocols for Copper-Catalyzed Cross-Coupling with (3-Amino-5-nitrophenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-catalyzed cross-coupling reactions, particularly the Chan-Lam coupling, have emerged as powerful tools for the formation of carbon-heteroatom bonds, offering a cost-effective and practical alternative to palladium-catalyzed methods.[1][2][3] This application note provides detailed protocols and technical guidance for the use of (3-Amino-5-nitrophenyl)boronic acid hydrochloride in copper-catalyzed N-arylation reactions. This versatile building block, featuring both an amino and a nitro functionality, is of significant interest in medicinal chemistry and materials science for the synthesis of complex aromatic structures.

The presence of both an electron-donating amino group and a potent electron-withdrawing nitro group on the phenylboronic acid presents unique reactivity considerations. Furthermore, the hydrochloride salt form necessitates in-situ neutralization for successful coupling. These application notes will address these challenges and provide robust protocols for the successful implementation of this reagent in your research.

Reaction Principle and Signaling Pathway

The copper-catalyzed N-arylation, often referred to as the Chan-Lam coupling, facilitates the formation of a C-N bond between an arylboronic acid and an amine or other N-nucleophile. The reaction is typically catalyzed by a copper(II) salt, such as copper(II) acetate, and proceeds in the presence of a base and often an oxidant (typically atmospheric oxygen).[1][2][3]

The catalytic cycle is thought to involve the formation of a copper(II)-aryl species, which can then undergo a ligand exchange with the amine. A subsequent reductive elimination from a transient Cu(III) intermediate furnishes the desired N-arylated product and a Cu(I) species, which is then re-oxidized to Cu(II) to complete the catalytic cycle.

chan_lam_mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants CuII Cu(II) Catalyst ArCuII Ar-Cu(II) Species CuII->ArCuII + ArB(OH)₂ (Transmetalation) AmineComplex [Ar-Cu(II)-NHR'L] Complex ArCuII->AmineComplex + R'NH₂ (Ligand Exchange) CuIII Ar-Cu(III) Intermediate AmineComplex->CuIII Oxidation Product Ar-NHR' (Product) CuIII->Product Reductive Elimination CuI Cu(I) Species CuIII->CuI CuI->CuII Oxidation (e.g., O₂ from air) BoronicAcid (3-Amino-5-nitrophenyl)boronic acid (ArB(OH)₂) Amine Amine/N-Nucleophile (R'NH₂) caption Figure 1: Simplified Catalytic Cycle of the Chan-Lam N-Arylation.

Caption: Figure 1: Simplified Catalytic Cycle of the Chan-Lam N-Arylation.

Experimental Protocols

General Considerations
  • This compound is a salt and requires neutralization prior to or during the reaction. The addition of at least one equivalent of a suitable base is necessary to liberate the free boronic acid. An excess of base is often used to facilitate the coupling reaction itself.

  • The free amino group on the boronic acid can potentially undergo self-coupling or coordinate to the copper catalyst. Careful optimization of reaction conditions, such as temperature and catalyst loading, may be required to minimize these side reactions.

  • The presence of the electron-withdrawing nitro group can influence the reactivity of the boronic acid. While some studies suggest that electron-deficient arylboronic acids can be challenging substrates, others indicate that they can participate effectively in Chan-Lam couplings.[4]

  • Reactions are typically performed open to the atmosphere, as oxygen from the air often serves as the terminal oxidant to regenerate the active Cu(II) catalyst.[1][2]

Protocol 1: General Procedure for N-Arylation of Aliphatic and Aromatic Amines

This protocol is a general starting point for the cross-coupling of this compound with a variety of primary and secondary amines.

Materials:

  • This compound

  • Amine (aliphatic or aromatic)

  • Copper(II) acetate (Cu(OAc)₂)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃))

  • Solvent (e.g., Dichloromethane (DCM), Methanol (MeOH), or Dimethylformamide (DMF))

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., round-bottom flask or vial)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), the desired amine (1.2 equiv), and a magnetic stir bar.

  • Add the chosen solvent (e.g., DCM, 0.1–0.5 M concentration with respect to the boronic acid).

  • Add the base (e.g., Et₃N, 2.5 equiv). Note: At least one equivalent is for the neutralization of the hydrochloride salt.

  • Add the copper(II) acetate catalyst (5-10 mol%).

  • Stir the reaction mixture vigorously at room temperature and open to the air.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-48 hours.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

experimental_workflow start Start reactants 1. Add Reactants: -(3-Amino-5-nitrophenyl)boronic acid HCl - Amine start->reactants solvent_base 2. Add Solvent and Base reactants->solvent_base catalyst 3. Add Cu(OAc)₂ Catalyst solvent_base->catalyst reaction 4. Stir at Room Temperature (Open to Air) catalyst->reaction monitoring 5. Monitor by TLC/LC-MS reaction->monitoring workup 6. Aqueous Workup monitoring->workup Reaction Complete purification 7. Column Chromatography workup->purification product Final Product purification->product

Caption: Figure 2: General Experimental Workflow for N-Arylation.

Data Presentation

The following tables summarize representative data for copper-catalyzed N-arylation of various amines with phenylboronic acids bearing electron-withdrawing and/or amino substituents. This data can be used as a reference for expected yields and reaction conditions.

Table 1: Copper-Catalyzed N-Arylation of Various Amines with Substituted Phenylboronic Acids.

EntryAmineArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Aniline4-Nitrophenylboronic acidCu(OAc)₂ (10)Et₃NDCMRT2475
2Benzylamine4-Nitrophenylboronic acidCu(OAc)₂ (10)Et₃NDCMRT2482
3Morpholine4-Nitrophenylboronic acidCu(OAc)₂ (10)Et₃NDCMRT2488
4Aniline3-Aminophenylboronic acidCu(OAc)₂ (10)PyridineDCMRT4865
5Piperidine3-Aminophenylboronic acidCu(OAc)₂ (10)PyridineDCMRT4872

Note: The data in this table is representative and compiled from various sources on Chan-Lam couplings with similar substrates. Actual yields may vary depending on the specific reaction conditions and the nature of the amine.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature (e.g., to 40-60 °C), using a different solvent (e.g., DMF or MeOH), or employing a different copper source (e.g., CuI or CuCl). The addition of a ligand, such as pyridine or 1,10-phenanthroline, can sometimes improve the efficiency of the coupling.

  • Side Reactions: The formation of symmetrical biaryl (homocoupling of the boronic acid) or other byproducts may occur. Adjusting the stoichiometry of the reactants, particularly using a slight excess of the amine, can help minimize these side reactions. Lowering the reaction temperature may also be beneficial.

  • Incomplete Reaction: If the reaction does not go to completion, ensure that the base is of good quality and added in sufficient quantity to neutralize the hydrochloride and drive the reaction. Degassing the solvent prior to use is generally not necessary as oxygen is often required for catalyst turnover.

Applications in Drug Development

The N-aryl moieties synthesized through this methodology are prevalent in a wide range of pharmaceuticals and bioactive molecules. The ability to introduce the 3-amino-5-nitrophenyl group allows for the creation of compounds with potential applications as:

  • Intermediates for further functionalization: The amino group can be acylated, alkylated, or used in further coupling reactions, while the nitro group can be reduced to an amine, providing a handle for diverse chemical transformations.

  • Pharmacophores: The substituted aniline core is a common feature in many kinase inhibitors and other targeted therapies.

  • Probes for biological studies: The unique electronic properties of the substituted phenyl ring can be exploited in the design of molecular probes.

Conclusion

The copper-catalyzed cross-coupling of this compound offers a valuable and versatile method for the synthesis of complex N-arylated compounds. By following the provided protocols and considering the specific challenges associated with this substrate, researchers can successfully incorporate this building block into their synthetic strategies for the development of novel molecules in drug discovery and materials science.

References

Synthesis of Biaryl Compounds Using (3-Amino-5-nitrophenyl)boronic acid hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and drug development. These structural motifs are prevalent in a wide array of pharmacologically active compounds, offering a rigid framework that can be strategically functionalized to optimize binding affinity and pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of carbon-carbon bonds between aryl moieties. This protocol details the use of (3-Amino-5-nitrophenyl)boronic acid hydrochloride as a key building block in the synthesis of biaryl compounds. The presence of both an amino and a nitro group on the boronic acid ring offers valuable handles for further chemical modifications, making it an attractive starting material for the generation of diverse compound libraries for drug discovery programs.

Principle of the Reaction: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, this compound) and an organohalide (typically an aryl bromide or iodide). The reaction proceeds through a catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron species transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocols

This section provides a detailed protocol for a representative Suzuki-Miyaura coupling reaction using this compound and a generic aryl bromide.

Materials
  • This compound

  • Aryl bromide (e.g., 4-bromotoluene, 1-bromo-4-methoxybenzene, etc.)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Base: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃)

  • Solvent: 1,4-Dioxane/Water mixture (typically 4:1 or 3:1 v/v), or Dimethylformamide (DMF)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure: Conventional Heating
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the chosen aryl bromide (1.1 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 5-10 mL per mmol of the limiting reagent).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine. Extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl compound.

Procedure: Microwave-Assisted Synthesis
  • Reaction Setup: In a microwave reaction vial equipped with a magnetic stir bar, combine this compound (1.0 eq), the aryl bromide (1.2 eq), the base (e.g., Cs₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).

  • Solvent Addition: Add the degassed solvent (e.g., DMF) to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120-150 °C for 10-30 minutes.

  • Work-up and Purification: After cooling, the work-up and purification steps are identical to those described in the conventional heating protocol.

Data Presentation

Aryl HalideBoronic Acid DerivativeCatalystBaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100695
4-BromoanisolePhenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane90892
1-Bromo-4-nitrobenzenePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene100498
2-BromopyridinePhenylboronic acidPd₂(dba)₃/XPhosK₃PO₄Dioxane1101285

Note: Yields are highly substrate-dependent and optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and time) is often necessary to achieve the best results.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition Intermediate Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation Intermediate Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Regeneration Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-X Aryl Halide Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 (3-Amino-5-nitrophenyl) boronic acid Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Combine_Reactants Combine Boronic Acid, Aryl Halide, Base, and Catalyst Inert_Atmosphere Establish Inert Atmosphere Combine_Reactants->Inert_Atmosphere Add_Solvent Add Degassed Solvent Heat_Stir Heat and Stir (Conventional or Microwave) Add_Solvent->Heat_Stir Inert_Atmosphere->Add_Solvent Monitor_TLC Monitor by TLC Heat_Stir->Monitor_TLC Cool_Dilute Cool and Dilute with Organic Solvent Monitor_TLC->Cool_Dilute Reaction Complete Extract Aqueous Extraction Cool_Dilute->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Final_Product Pure Biaryl Product Purify->Final_Product Characterization (NMR, MS)

Application Notes: (3-Amino-5-nitrophenyl)boronic acid hydrochloride in the Synthesis of Fluorescent Probes for Nitroreductase Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3-Amino-5-nitrophenyl)boronic acid hydrochloride is a versatile building block for the synthesis of "turn-on" fluorescent probes. Its unique structure, featuring a nitro group, an amino group, and a boronic acid moiety, allows for the development of probes that are highly specific for certain biological targets. The nitro group acts as a fluorescence quencher, and its reduction to an amino group by specific enzymes can lead to a significant increase in fluorescence intensity. This principle is particularly useful for detecting nitroreductase (NTR), an enzyme overexpressed in hypoxic tumor cells and various bacteria.[1][2] This application note describes the synthesis and application of a fluorescent probe for NTR detection using this compound and Rhodamine B as the fluorophore.

Principle of Detection

The detection mechanism relies on the enzymatic reduction of the nitro group on the phenylboronic acid moiety. In its native state, the probe exhibits minimal fluorescence due to the electron-withdrawing nature of the nitro group, which quenches the fluorescence of the rhodamine B fluorophore. In the presence of nitroreductase and a cofactor such as NADH, the nitro group is reduced to an amino group.[1] This conversion from an electron-withdrawing to an electron-donating group restores the fluorescence of the rhodamine B, resulting in a "turn-on" fluorescent signal that is directly proportional to the nitroreductase activity.[2]

cluster_0 Probe Inactive State cluster_1 Enzymatic Activation cluster_2 Probe Active State Probe_Inactive Rhodamine B-(3-Amino-5-nitrophenyl)boronic acid (Non-fluorescent) NTR Nitroreductase (NTR) + NADH Probe_Inactive->NTR Reduction of -NO2 to -NH2 Probe_Active Reduced Probe (Fluorescent) NTR->Probe_Active Fluorescence 'Turn-On'

Figure 1: Nitroreductase detection mechanism.

Applications

Fluorescent probes synthesized from this compound have significant applications in:

  • Cancer Research: Detecting hypoxic tumors where nitroreductase is overexpressed.[3]

  • Microbiology: Identifying bacterial species that express nitroreductase.[4][5]

  • Drug Development: Screening for inhibitors of nitroreductase.

  • Cell Imaging: Visualizing nitroreductase activity in living cells and tissues.[5]

Quantitative Data

The photophysical properties of the hypothetical probe, RB-ANPBA (Rhodamine B-(3-Amino-5-nitrophenyl)boronic acid), before and after reaction with nitroreductase are summarized in the table below. These values are representative of similar rhodamine-based nitroreductase probes.

PropertyRB-ANPBA (Before NTR)RB-ANPBA (After NTR)
Excitation Wavelength (λex)~560 nm~560 nm
Emission Wavelength (λem)~585 nm (weak)~585 nm (strong)
Quantum Yield (Φ)< 0.01~0.35
Molar Extinction Coefficient (ε)~80,000 M⁻¹cm⁻¹~85,000 M⁻¹cm⁻¹
Fluorescence Lifetime (τ)< 0.5 ns~2.5 ns

Experimental Protocols

Synthesis of Rhodamine B-(3-Amino-5-nitrophenyl)boronic acid amide (RB-ANPBA)

This protocol describes the amide coupling of Rhodamine B with this compound using a standard coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP).

Materials:

  • Rhodamine B

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane, Methanol)

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve Rhodamine B (1.0 eq.), DCC (1.2 eq.), and a catalytic amount of DMAP in anhydrous DCM. Stir the mixture at room temperature for 30-60 minutes.

  • Addition of Amine: In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DMF and add triethylamine (2.5 eq.) to neutralize the hydrochloride and act as a base.

  • Coupling Reaction: Add the solution of the boronic acid derivative dropwise to the activated Rhodamine B solution.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., DCM/Methanol) to obtain the final product, RB-ANPBA.

cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Amine Preparation cluster_2 Step 3: Coupling and Purification RhodamineB Rhodamine B DCC_DMAP DCC, DMAP in DCM RhodamineB->DCC_DMAP Activated_RhB Activated Rhodamine B DCC_DMAP->Activated_RhB Coupling Amide Coupling (12-24h, RT) Activated_RhB->Coupling Boronic_Acid (3-Amino-5-nitrophenyl)boronic acid HCl TEA TEA in DMF Boronic_Acid->TEA Free_Amine Free Amine TEA->Free_Amine Free_Amine->Coupling Purification Work-up and Chromatography Coupling->Purification Final_Product RB-ANPBA Probe Purification->Final_Product

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of (3-Amino-5-nitrophenyl)boronic acid hydrochloride with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in drug discovery and development for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in medicinally active compounds. (3-Amino-5-nitrophenyl)boronic acid hydrochloride is a versatile building block that allows for the introduction of a substituted aminonitrophenyl moiety, a common feature in various pharmacologically active molecules. The presence of both an amino and a nitro group on the boronic acid offers opportunities for further functionalization, making it a valuable reagent in the synthesis of compound libraries for screening.

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this compound with a range of aryl halides.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) complex.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The presence of the hydrochloride salt in this compound necessitates the use of a sufficient amount of base to both neutralize the salt and facilitate the transmetalation step. The electronic nature of the substituents on both the boronic acid (amino and nitro groups) and the aryl halide can influence the reaction rate and efficiency. The electron-withdrawing nitro group can decrease the nucleophilicity of the boronic acid, potentially requiring more forcing reaction conditions. Conversely, the amino group is electron-donating.

Data Presentation: Representative Reaction Parameters and Yields

Due to a lack of specific published data for the Suzuki-Miyaura coupling of this compound with a wide variety of aryl halides, the following table presents representative, expected yields based on reactions with structurally similar compounds. These values should be considered as a guideline for reaction optimization.

EntryAryl HalideCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Expected Yield (%)
14-BromotoluenePd(PPh₃)₄ (5)K₂CO₃ (3)Dioxane/H₂O (4:1)1001275-85
21-Bromo-4-methoxybenzenePd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)Toluene/H₂O (5:1)901680-90
34-BromobenzonitrilePd(OAc)₂ (2) + SPhos (4)K₃PO₄ (3)1,4-Dioxane110870-80
41-Bromo-4-(trifluoromethyl)benzenePd₂(dba)₃ (2) + XPhos (4)K₂CO₃ (3)THF/H₂O (4:1)801865-75
52-BromopyridinePd(PPh₃)₄ (5)Na₂CO₃ (3)DMF1201060-70
61-Chloro-4-nitrobenzenePd(OAc)₂ (3) + RuPhos (6)CsF (2.5)t-Amyl alcohol1002450-65

Experimental Protocols

Protocol 1: Conventional Heating Method for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide using a palladium catalyst and a base under conventional heating.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask or reaction vial, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), the palladium catalyst (5 mol%), and the base (3.0 equiv).

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol outlines a microwave-assisted method, which can significantly reduce reaction times.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.1 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., Cs₂CO₃, 2.5 equiv)

  • Anhydrous and degassed solvent (e.g., DMF or 1,4-dioxane)

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave reaction vial, combine this compound (1.0 equiv), the aryl halide (1.1 equiv), the palladium catalyst (3 mol%), and the base (2.5 equiv).

  • Add the anhydrous and degassed solvent.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-45 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X Ln oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex Ar-Pd(II)-Ar' Ln transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration biaryl_product Ar-Ar' reductive_elimination->biaryl_product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate base Base base->boronate boronate->transmetalation Experimental_Workflow start Start reaction_setup Reaction Setup: - (3-Amino-5-nitrophenyl)boronic acid HCl - Aryl Halide - Pd Catalyst - Base start->reaction_setup inert_atmosphere Establish Inert Atmosphere (N₂ or Ar) reaction_setup->inert_atmosphere add_solvent Add Degassed Solvent inert_atmosphere->add_solvent heating Heat Reaction Mixture (Conventional or Microwave) add_solvent->heating monitoring Monitor Reaction Progress (TLC or LC-MS) heating->monitoring workup Aqueous Work-up: - Dilute with Organic Solvent - Wash with Water and Brine monitoring->workup Reaction Complete purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Application Notes and Protocols for the Functionalization of Heterocycles with (3-Amino-5-nitrophenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. Heterocyclic moieties are prevalent in a vast array of pharmaceuticals and biologically active compounds. The introduction of substituted aryl groups, such as the (3-amino-5-nitrophenyl) moiety, can significantly modulate the pharmacological properties of a parent heterocycle. This anilinic structure, featuring both an electron-donating amino group and a potent electron-withdrawing nitro group, offers unique opportunities for hydrogen bonding, charge-transfer interactions, and further chemical modification. The amino group can act as a key pharmacophore, while the nitro group can be a precursor for further derivatization, for instance, through reduction to an amino group, enabling the attachment of further functionalities.

(3-Amino-5-nitrophenyl)boronic acid hydrochloride is a versatile reagent for introducing this valuable functionality onto heterocyclic cores, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is favored for its mild conditions, broad functional group tolerance, and the general stability of the boronic acid reagent.[1][2] These application notes provide detailed protocols and data for the functionalization of various heterocycles with this compound, with a focus on applications in drug discovery.

Applications in Drug Discovery

The incorporation of the 3-amino-5-nitrophenyl motif into heterocyclic structures has been associated with a range of biological activities, particularly in the realm of oncology. While direct studies on heterocyles functionalized with (3-Amino-5-nitrophenyl)boronic acid are emerging, research on structurally related nitrophenyl- and amino-nitrophenyl-substituted heterocycles provides strong evidence of their therapeutic potential.

Anticancer and Antiproliferative Activity:

Numerous studies have demonstrated the potent anticancer and antiproliferative effects of heterocycles bearing nitrophenyl substituents. For instance, certain 5,6,7,8-tetrahydroisoquinolines bearing a 3-nitrophenyl group have shown significant cytotoxic activity against various cancer cell lines, including pancreatic (PACA2) and lung (A549) carcinoma.[3][4] Similarly, substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides have been evaluated for their in vitro antiproliferative activity against a full panel of 60 NCI tumor cell lines, with some derivatives showing potent growth inhibition, particularly against colon and melanoma cell lines.[5][6] One of the most active compounds in a reported series demonstrated GI50 values ranging from 0.041 to 33.6 μM.[5]

The mechanism of action for these compounds can be diverse. For example, some indazole derivatives have been shown to induce a marked increase of cells in the G0-G1 phase of the cell cycle.[5] The presence of the 3-amino-5-nitrophenyl moiety can facilitate interactions with key biological targets, such as protein kinases, which are often dysregulated in cancer.

Antimicrobial Activity:

Beyond oncology, nitrophenyl-containing heterocycles have also been investigated for their antimicrobial properties. For example, newly synthesized 2-pyrazoline-amino pyrimidine hybrids containing a 4-nitrophenyl group have exhibited moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.[7]

The data presented below, derived from studies on closely related analogues, highlights the potential of heterocycles functionalized with the 3-amino-5-nitrophenyl group as promising candidates for further investigation in drug development programs.

Data Presentation

The following tables summarize the biological activity of various heterocyclic compounds containing a nitrophenyl or amino-nitrophenyl moiety, providing an indication of the potential efficacy of derivatives synthesized using this compound.

Table 1: Anticancer Activity of Nitrophenyl-Substituted Tetrahydroisoquinolines [3][4]

Compound ClassCancer Cell LineIC50 (μM)
3-Nitrophenyl-tetrahydroisoquinolinesPACA2 (Pancreatic)25.9 - 73.4
3-Nitrophenyl-tetrahydroisoquinolinesA549 (Lung)34.9 - 57.6

Table 2: Antiproliferative Activity of Substituted 3-Amino-N-phenyl-1H-indazole-1-carboxamides [5]

Compound ClassCancer Cell LineGI50 (μM)
3-Amino-indazole derivativesLeukemia0.041 - 28.5
3-Amino-indazole derivativesNon-Small Cell Lung0.076 - 31.8
3-Amino-indazole derivativesColon0.041 - 25.1
3-Amino-indazole derivativesCNS0.091 - 33.6
3-Amino-indazole derivativesMelanoma0.045 - 21.7
3-Amino-indazole derivativesOvarian0.082 - 30.1
3-Amino-indazole derivativesRenal0.077 - 29.8
3-Amino-indazole derivativesProstate0.098 - 32.4
3-Amino-indazole derivativesBreast0.063 - 27.9

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki-Miyaura cross-coupling of this compound with various heteroaryl halides. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling under Conventional Heating

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Heteroaryl halide (e.g., 2-chloropyrimidine, 3-bromoindazole) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water (4:1), DMF, Toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and hotplate

Procedure:

  • To a dry round-bottom flask, add the heteroaryl halide (1.0 eq.), this compound (1.2 eq.), and the base (2.0 eq.).

  • Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq.).[1]

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).[1]

  • Stir the reaction mixture at 80-100 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR, MS, and other relevant analytical techniques.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the reaction, often reducing reaction times to minutes.[1]

Materials:

  • Same as Protocol 1, with the addition of a microwave-safe reaction vial and a microwave reactor.

Procedure:

  • In a microwave vial, combine the heteroaryl halide (1.0 eq.), this compound (1.5 eq.), and the base (2.0 eq.).

  • Add the palladium catalyst and ligand (if not using a pre-catalyst).

  • Add the chosen solvent system to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[1] Optimal temperature and time should be determined for each specific substrate combination.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol (Protocol 1, steps 8-11).

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - Heteroaryl Halide - (3-Amino-5-nitrophenyl)boronic acid HCl - Base - Palladium Catalyst solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (N2 or Ar) solvent->inert heating Conventional Heating (80-100°C, 8-24h) inert->heating Option 1 microwave Microwave Irradiation (120-150°C, 10-30min) inert->microwave Option 2 extraction Extraction with Organic Solvent heating->extraction microwave->extraction drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification characterization Characterization (NMR, MS) purification->characterization

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

signaling_pathway drug Functionalized Heterocycle (e.g., Indazole Derivative) kinase Protein Kinase (Dysregulated in Cancer) drug->kinase Inhibits cell_cycle Cell Cycle Progression drug->cell_cycle Blocks kinase->cell_cycle Promotes g1_arrest G0/G1 Phase Arrest cell_cycle->g1_arrest proliferation Tumor Cell Proliferation cell_cycle->proliferation inhibition Inhibition of Proliferation g1_arrest->inhibition

Caption: Potential mechanism of antiproliferative activity.

logical_relationship start Heterocyclic Scaffold reaction Suzuki-Miyaura Coupling start->reaction reagent (3-Amino-5-nitrophenyl)boronic acid HCl reagent->reaction product Functionalized Heterocycle reaction->product application Biological Screening product->application anticancer Anticancer Activity application->anticancer antimicrobial Antimicrobial Activity application->antimicrobial drug_dev Lead Compound for Drug Development anticancer->drug_dev antimicrobial->drug_dev

Caption: Logical flow from synthesis to application.

References

Troubleshooting & Optimization

preventing protodeboronation of aminophenylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of protodeboronation in aminophenylboronic acids.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue with aminophenylboronic acids?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond in a boronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1] For aminophenylboronic acids, this results in the conversion of the desired reagent into aniline or its derivatives, which are inactive in cross-coupling reactions like the Suzuki-Miyaura coupling. This side reaction consumes the boronic acid, leading to lower product yields and the formation of difficult-to-remove impurities.

Q2: What are the primary factors that promote the protodeboronation of aminophenylboronic acids?

A2: Several factors can accelerate protodeboronation:

  • High pH (Basic Conditions): The reaction is often fastest at a high pH. This is particularly problematic as many cross-coupling reactions are performed in basic media. Base catalysis proceeds through the formation of a more reactive boronate anion ([ArB(OH)₃]⁻).[1]

  • Elevated Temperatures: Higher reaction temperatures increase the rate of protodeboronation.

  • Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.

  • Electronic Properties: The position of the amino group on the phenyl ring influences the electronic properties and thus the stability of the C-B bond.

  • Presence of Oxygen: While not the primary driver, oxidative degradation can occur, and minimizing oxygen is good practice.

Q3: How does the position of the amino group (ortho, meta, para) affect the stability of aminophenylboronic acids?

  • ortho-Aminophenylboronic acid: The proximity of the amino group in the ortho position can lead to intramolecular interactions. The lone pair of the nitrogen can potentially stabilize the boron center, but steric hindrance can also play a role in its reactivity. The ortho-amino group can also act as a general acid (as an ammonium ion) to facilitate leaving group departure in reactions.[2]

  • meta-Aminophenylboronic acid: The amino group in the meta position exerts a primarily inductive electron-withdrawing effect, which can influence the acidity of the boronic acid.

  • para-Aminophenylboronic acid: The amino group in the para position can donate electron density to the aromatic ring through resonance. This can affect the stability of the C-B bond.

Q4: Are boronic esters, such as pinacol esters or MIDA esters, more stable than the free aminophenylboronic acids?

A4: Yes, converting aminophenylboronic acids to their corresponding esters is a highly effective strategy to prevent protodeboronation.

  • Pinacol esters are a common choice and offer increased stability compared to the free boronic acids.

  • N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids that are compatible with chromatography. They act as a "slow-release" protecting group, liberating the reactive boronic acid in situ under mild aqueous basic conditions, which keeps the concentration of the unstable free boronic acid low throughout the reaction.

Q5: What are the signs of aminophenylboronic acid degradation?

A5: Degradation can be indicated by:

  • Reduced yield in your cross-coupling reaction and the formation of the corresponding aniline byproduct.

  • Inconsistent results between batches or after storing the reagent for a period.

  • Changes in the physical appearance of the solid, although this is not always a reliable indicator.

  • Analytical confirmation via techniques like ¹H NMR or HPLC, which can show the presence of aniline or other degradation products.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction

If you are experiencing low or no yield in a Suzuki-Miyaura coupling reaction involving an aminophenylboronic acid, protodeboronation is a likely culprit.

G start Low or No Yield Observed check_reagent Verify Aminophenylboronic Acid Quality start->check_reagent reagent_ok Reagent is High Purity check_reagent->reagent_ok reagent_bad Degradation Suspected check_reagent->reagent_bad conditions Reaction Conditions Check reagent_ok->conditions purify Purify Reagent or Use Fresh Batch reagent_bad->purify purify->start optimize Optimize Reaction Conditions end_good Problem Solved optimize->end_good end_bad Problem Persists optimize->end_bad If still failing use_ester Switch to a Boronic Ester (Pinacol or MIDA) ester_protocol Follow Protocol for MIDA Ester Usage use_ester->ester_protocol ester_protocol->end_good conditions->use_ester No improvement base Base Too Strong? conditions->base Yes temp Temperature Too High? conditions->temp Yes water Excess Water Present? conditions->water Yes change_base Use Milder Base (e.g., K₃PO₄, Cs₂CO₃) base->change_base lower_temp Lower Reaction Temperature temp->lower_temp anhydrous Use Anhydrous Solvents water->anhydrous change_base->optimize lower_temp->optimize anhydrous->optimize

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Parameter Recommendation Rationale
Base Switch from strong bases (e.g., NaOH, KOH) to milder bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).Strong bases significantly accelerate the rate of protodeboronation.
Temperature Lower the reaction temperature (e.g., to 60-80 °C or even room temperature if the catalyst is active enough).Protodeboronation is temperature-dependent; lower temperatures slow down this side reaction.
Solvent Use anhydrous solvents and minimize the amount of water.While a small amount of water can be beneficial for the Suzuki-Miyaura catalytic cycle, excess water provides a proton source for protodeboronation.
Catalyst System Employ a highly active palladium catalyst and ligand system.A more efficient catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation reaction.
Boronic Acid Form Convert the aminophenylboronic acid to its MIDA boronate ester.MIDA esters are highly stable and release the boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing degradation.
Issue 2: Inconsistent Reaction Results and Reagent Stability

If you observe variability in your results, it may be due to the degradation of your aminophenylboronic acid upon storage.

Parameter Recommendation
Storage Temperature Store at 2-8°C.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).
Container Keep in a tightly sealed container.
Light and Moisture Protect from light and moisture.

Experimental Protocols

Protocol 1: Synthesis of 3-Aminophenylboronic Acid MIDA Ester

This protocol describes the protection of 3-aminophenylboronic acid as its N-methyliminodiacetic acid (MIDA) boronate ester to enhance its stability.

Materials:

  • 3-Aminophenylboronic acid

  • N-methyliminodiacetic acid (MIDA)

  • Acetic anhydride

  • Pyridine

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Diethyl ether

  • Anhydrous Toluene

Procedure:

  • Preparation of MIDA Anhydride:

    • In a round-bottomed flask under an inert atmosphere, suspend N-methyliminodiacetic acid in acetic anhydride.

    • Add a catalytic amount of pyridine.

    • Heat the mixture (e.g., at 70°C) until the reaction is complete (monitor by the disappearance of the starting material).

    • Remove the volatiles under reduced pressure, using an azeotrope with toluene to remove traces of acetic acid and pyridine.

    • The crude MIDA anhydride can be purified by recrystallization from diethyl ether.[3]

  • Formation of the MIDA Boronate Ester:

    • In a dry flask under an inert atmosphere, dissolve 3-aminophenylboronic acid and MIDA anhydride in anhydrous DMF.

    • Heat the reaction mixture (e.g., at 80°C) for several hours until the formation of the MIDA ester is complete (can be monitored by ¹H NMR).

    • Cool the reaction mixture to room temperature.

    • Precipitate the product by adding the reaction mixture to a non-polar solvent like diethyl ether.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum. The MIDA boronate ester is typically a stable, crystalline solid that can be purified by column chromatography.

Protocol 2: Quantitative ¹H NMR Analysis of Protodeboronation

This protocol allows for the quantification of the extent of protodeboronation of an aminophenylboronic acid sample.

Materials:

  • Aminophenylboronic acid sample

  • Internal standard (e.g., 1,3,5-trimethoxybenzene or maleic acid)

  • Deuterated solvent (e.g., DMSO-d₆ or CD₃OD)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the aminophenylboronic acid sample and a known amount of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

      • A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% error).[4]

      • Ensure the receiver gain is set appropriately to avoid signal clipping.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the aminophenylboronic acid, the corresponding aniline byproduct, and the internal standard.

    • Calculate the molar ratio of the aminophenylboronic acid to the aniline byproduct relative to the known concentration of the internal standard. The percentage of protodeboronation can be calculated as:

    % Protodeboronation = [moles of aniline / (moles of aniline + moles of aminophenylboronic acid)] * 100

Protocol 3: HPLC Method for Monitoring Protodeboronation

This protocol provides a starting point for developing an HPLC method to separate and quantify an aminophenylboronic acid and its corresponding aniline byproduct.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Aminophenylboronic acid sample

  • Aniline standard

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the aminophenylboronic acid sample in a suitable diluent (e.g., a mixture of water and acetonitrile).

    • Prepare a standard solution of the corresponding aniline.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient elution is typically required. A starting point could be:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-20 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Detection: UV detection at a wavelength where both compounds have reasonable absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the standard aniline solution to determine its retention time.

    • Inject the aminophenylboronic acid sample solution. The earlier eluting, more polar peak will likely be the aminophenylboronic acid, and the later eluting, less polar peak will be the aniline byproduct.

    • Quantification can be achieved by creating a calibration curve with the aniline standard and comparing the peak area of the aniline byproduct in the sample.

Data Summary

IsomerElectronic Effect of -NH₂Expected Relative Stability to ProtodeboronationRationale
ortho- Electron-donating (resonance), Inductive effects, potential for intramolecular coordination/H-bondingVariable; can be less stable due to steric effects or more stable due to intramolecular coordination.The proximity of the amino group can lead to complex steric and electronic interactions that influence stability.[2]
meta- Primarily inductive electron-withdrawingGenerally more stable than ortho and para isomers with electron-withdrawing groups.The amino group in the meta position does not strongly donate electron density into the ring via resonance, which can lead to greater stability of the C-B bond compared to the para isomer.
para- Strong electron-donating (resonance)Generally less stable than the meta isomer.The strong electron-donating effect of the para-amino group increases the electron density of the aromatic ring, which can make the C-B bond more susceptible to protonolysis.

Visualizations

Protodeboronation Pathway

G cluster_0 Protodeboronation under Basic Conditions APBA Aminophenylboronic Acid (Ar-B(OH)₂) Boronate Aminophenylboronate Anion ([Ar-B(OH)₃]⁻) APBA->Boronate + OH⁻ TS Transition State Boronate->TS + H₂O (proton source) Aniline Aniline Product (Ar-H) TS->Aniline BoricAcid Boric Acid (B(OH)₃) TS->BoricAcid

Caption: General pathway for base-catalyzed protodeboronation.

MIDA Ester Protection Strategy

G cluster_1 MIDA Ester Protection and Slow Release APBA Unstable Aminophenyl- boronic Acid MIDA_Ester Stable MIDA Boronate (Bench-stable, Chromatographable) APBA->MIDA_Ester Protection Coupling Desired Cross-Coupling Product APBA->Coupling Fast Protodeboronation Protodeboronation (Minimized) APBA->Protodeboronation Slow Reaction Suzuki-Miyaura Coupling Conditions MIDA_Ester->Reaction Deprotection Slow Release (Mild aq. base) Reaction->Deprotection Deprotection->APBA Low concentration in situ

Caption: Workflow illustrating the MIDA ester protection and slow-release strategy.

References

challenges in the purification of (3-Amino-5-nitrophenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of (3-Amino-5-nitrophenyl)boronic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the purification of this compound?

A1: The primary challenges in purifying this compound stem from its inherent instability and polarity. The presence of the amino, nitro, and boronic acid groups makes the molecule susceptible to degradation, particularly on standard silica gel chromatography. Key challenges include:

  • Decomposition on Silica Gel: The acidic nature of silica gel can lead to decomposition of the boronic acid.

  • Protodeborylation: The loss of the boronic acid group is a common impurity, resulting in 3-nitroaniline.

  • Oxidation: The amino group is susceptible to oxidation, which can lead to colored impurities.

  • Formation of Boroxines: Like other boronic acids, it can dehydrate to form cyclic trimers called boroxines, complicating analysis.

  • Poor Solubility: Finding a suitable solvent system for recrystallization or chromatography that provides good separation without causing degradation can be difficult.

Q2: My purified this compound is discolored. What could be the cause?

A2: Discoloration, often appearing as a yellow, brown, or black tint, is typically due to the oxidation of the aminophenyl moiety. This can be exacerbated by exposure to air, light, or impurities in solvents. To minimize discoloration, it is crucial to use high-purity solvents, handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, and store it protected from light.

Q3: I am observing a significant amount of a less polar impurity by TLC after my reaction. What is it likely to be?

A3: A common and less polar impurity is the protodeborylated product, 3-nitroaniline. This can form during the reaction workup or purification, especially under acidic or harsh conditions.

Q4: Can I use standard silica gel chromatography for purification?

A4: Standard silica gel chromatography is generally not recommended for this compound due to the high risk of decomposition and poor recovery. The acidic nature of silica can degrade the boronic acid. If chromatography is necessary, consider using a deactivated silica gel or a different stationary phase.

Troubleshooting Guides

Issue 1: Low Yield After Purification
Possible Cause Troubleshooting Step
Decomposition on silica gel column Avoid silica gel chromatography. If unavoidable, use deactivated silica (e.g., treated with a base like triethylamine in the eluent or pre-treated with boric acid). Consider alternative purification methods like recrystallization or acid-base extraction.
Protodeborylation during workup Maintain a neutral or slightly basic pH during aqueous workup. Avoid prolonged exposure to strong acids.
Loss of product during recrystallization Carefully select the recrystallization solvent system. Perform small-scale solubility tests to find a solvent in which the compound is soluble when hot but sparingly soluble when cold. Ensure slow cooling to maximize crystal formation.
Incomplete extraction Ensure the pH of the aqueous layer is optimized for partitioning of the compound into the organic phase during extraction. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.
Issue 2: Product is Impure After Recrystallization
Possible Cause Troubleshooting Step
Co-precipitation of impurities Ensure the crude material is fully dissolved at the higher temperature before cooling. Cool the solution slowly to allow for selective crystallization of the desired product. A second recrystallization may be necessary.
Inappropriate solvent choice The chosen solvent may not effectively differentiate between the product and impurities. Screen a range of solvents and solvent mixtures. An ideal solvent will dissolve the product well at elevated temperatures and poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.
Oiling out instead of crystallization "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This can be addressed by using a more dilute solution, a different solvent system, or by scratching the inside of the flask to induce crystallization.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline and may require optimization.

  • Solvent Selection:

    • Perform small-scale solubility tests with various solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, and their mixtures).

    • A promising solvent system is a mixture of ethanol and water or isopropanol and water.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the hot solvent system.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and other insoluble impurities.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Protocol 2: Purification via the Pinacol Ester Intermediate

Due to the instability of the free boronic acid, a common strategy is to purify its more stable pinacol ester derivative.

  • Formation of the Pinacol Ester:

    • React the crude this compound with pinacol in a suitable solvent (e.g., toluene or THF) with azeotropic removal of water.

  • Purification of the Pinacol Ester:

    • The resulting (3-Amino-5-nitrophenyl)boronic acid pinacol ester is generally more stable and less polar.

    • This intermediate can often be purified by column chromatography on silica gel with a less polar eluent system (e.g., hexane/ethyl acetate mixtures).

  • Deprotection to the Boronic Acid:

    • The purified pinacol ester can be hydrolyzed back to the boronic acid using a mild acidic workup (e.g., aqueous HCl).

    • The final product can then be isolated by filtration or extraction.

Data Presentation

Table 1: Comparison of Purification Methods for this compound (Representative Data)

Purification Method Purity (by HPLC) Recovery Yield Notes
Direct Recrystallization (Ethanol/Water) 95-98%60-75%Effective for removing non-polar impurities. May require multiple recrystallizations.
Silica Gel Chromatography (Deactivated) >90% (variable)30-50%High risk of decomposition. Purity and yield are often inconsistent.
Purification via Pinacol Ester Intermediate >99%80-90% (overall)Generally provides the highest purity and good overall yield. Requires an additional synthetic step.
Acid-Base Extraction 90-95%50-70%Useful for removing neutral and acidic/basic impurities, but can be less effective for impurities with similar pKa values.

Visualizations

experimental_workflow cluster_crude Crude Product cluster_purification Purification Routes cluster_intermediate Intermediate Purification cluster_final Final Product Crude Crude (3-Amino-5-nitrophenyl)boronic acid HCl Recryst Recrystallization Crude->Recryst Pinacol Protection as Pinacol Ester Crude->Pinacol Chrom Chromatography (Deactivated Silica) Crude->Chrom AcidBase Acid-Base Extraction Crude->AcidBase Pure_Product Pure (3-Amino-5-nitrophenyl)boronic acid HCl Recryst->Pure_Product Pinacol_Chrom Chromatography of Pinacol Ester Pinacol->Pinacol_Chrom Chrom->Pure_Product AcidBase->Pure_Product Deprotection Deprotection Pinacol_Chrom->Deprotection Deprotection Deprotection->Pure_Product

Caption: Alternative purification workflows for this compound.

troubleshooting_logic Start Purification Attempt Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Success Successful Purification Low_Yield->Success No Decomposition Check for Decomposition (e.g., on silica) Low_Yield->Decomposition Yes Recryst_Issue Optimize Recrystallization (solvent, cooling rate) Low_Yield->Recryst_Issue Yes Workup_Issue Review Workup Conditions (pH, duration) Low_Yield->Workup_Issue Yes Impure_Product->Success No Co_Precipitation Address Co-Precipitation (slow cooling, re-recrystallize) Impure_Product->Co_Precipitation Yes Solvent_Choice Re-evaluate Solvent System Impure_Product->Solvent_Choice Yes Decomposition->Start Recryst_Issue->Start Workup_Issue->Start Co_Precipitation->Start Solvent_Choice->Start

Caption: A logical troubleshooting guide for the purification of the target compound.

Technical Support Center: Suzuki Reactions with (3-Amino-5-nitrophenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (3-Amino-5-nitrophenyl)boronic acid hydrochloride in Suzuki-Miyaura cross-coupling reactions. Due to the electron-deficient nature of this boronic acid derivative, specific challenges and side reactions may be encountered. This guide offers insights and practical solutions to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when using this compound in a Suzuki reaction?

A1: Three primary byproducts are commonly observed in Suzuki reactions, and the electronic properties of this compound can make them more prevalent:

  • Homocoupling Product: This is a symmetrical biaryl formed from the coupling of two molecules of the boronic acid (e.g., 3,3'-Diamino-5,5'-dinitrobiphenyl). This side reaction is often mediated by the presence of oxygen or can occur via a palladium(II)-mediated pathway.[1] Electron-deficient arylboronic acids have been shown to be particularly prone to homocoupling.[2][3]

  • Protodeboronation Product: This byproduct, 3-nitroaniline, results from the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[4][5] This is a significant undesired side reaction as it consumes the boronic acid. Electron-deficient arylboronic acids are known to be susceptible to protodeboronation.[6]

  • Dehalogenation Product: This byproduct arises from the starting aryl halide, where the halide is replaced by a hydrogen atom. This can occur after the oxidative addition step in the catalytic cycle.[7]

Q2: How do the amino and nitro groups on the phenylboronic acid affect the reaction?

A2: The nitro group is a strong electron-withdrawing group, which makes the boronic acid electron-deficient. This has several consequences:

  • Slower Transmetalation: The electron-deficient nature of the aryl group can slow down the transmetalation step in the Suzuki catalytic cycle, which is often the rate-limiting step.[2]

  • Increased Susceptibility to Side Reactions: As mentioned, electron-deficient boronic acids are more prone to homocoupling and protodeboronation.[2][6]

The amino group is an electron-donating group. However, its influence is likely outweighed by the powerful nitro group. The primary amine can also coordinate to the palladium catalyst, which could potentially inhibit its activity.[8]

Q3: How can I identify the byproducts in my reaction mixture?

A3: You can identify the byproducts by analyzing the crude reaction mixture using standard analytical techniques such as:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To identify the molecular weights of the components.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for volatile compounds.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: To determine the structure of the byproducts.

The expected byproducts to look for are the homocoupled dimer, 3-nitroaniline (from protodeboronation), and the dehalogenated starting material.

Troubleshooting Guide

Problem: Low yield of the desired cross-coupled product.

Possible Cause Suggested Solution
Slow Transmetalation Use a stronger base such as K₃PO₄ or Cs₂CO₃ to facilitate this step.[2] Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote catalysis.[2] Increase the reaction temperature.[2]
Catalyst Inhibition The amino group may be coordinating to the palladium center. While often not requiring protection, if yields are consistently low, consider N-protection of the amino group.[8]
Protodeboronation Minimize reaction time. Use anhydrous solvents and ensure all reagents are dry, as water can promote protodeboronation.[9] Consider using boronic esters (e.g., pinacol esters) which can be more stable.
Catalyst Decomposition Ensure the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen) to prevent oxygen from degrading the catalyst.[1]

Problem: High levels of homocoupling byproduct.

Possible Cause Suggested Solution
Presence of Oxygen Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas throughout the reaction.[1]
Use of a Pd(II) Precatalyst Pd(II) sources can directly mediate homocoupling before the catalytic cycle is established.[1] Consider using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that rapidly generates the active Pd(0) species.
Excess Boronic Acid Use a stoichiometry closer to 1:1 for the boronic acid and aryl halide. An excess of boronic acid can favor homocoupling.

Problem: Significant amount of protodeboronation byproduct (3-nitroaniline) is observed.

Possible Cause Suggested Solution
Presence of Water Use anhydrous solvents and dry reagents thoroughly.
High Temperature and Long Reaction Time Optimize the reaction to run at the lowest effective temperature for the shortest possible time.
Choice of Base While a strong base is needed for transmetalation, excessively harsh basic conditions can promote protodeboronation. Screen different bases (e.g., K₃PO₄, K₂CO₃, CsF).[4]
Bulky Ligands While beneficial for the coupling step, some bulky phosphine ligands have been shown to promote palladium-catalyzed protodeboronation. If this is suspected, screening different ligands may be necessary.

Experimental Protocols

The following is a general protocol that can be used as a starting point for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for specific aryl halide coupling partners.

Materials:

  • This compound (1.0 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a Buchwald precatalyst, 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, often with a small amount of water)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure (Conventional Heating):

  • To a dry reaction vessel, add this compound, the aryl halide, and the base.

  • If using a solid palladium source and ligand, add them to the vessel.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Procedure (Microwave-Assisted):

  • In a microwave vial, combine this compound, the aryl halide, the base, the palladium catalyst, and the ligand (if necessary).

  • Add the degassed solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • After cooling, work up and purify the product as described in the conventional heating protocol.

Data Presentation

Aryl Halide Catalyst/Ligand Base Solvent Temp (°C) Time (h) Desired Product Yield (%) Homocoupling Yield (%) Protodeboronation Yield (%)
e.g., 4-Bromoanisolee.g., Pd₂(dba)₃ / SPhose.g., K₃PO₄e.g., Dioxane/H₂Oe.g., 100e.g., 12

Visualizations

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd(0)L2->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)(Ar')L₂ OxAdd->Transmetalation Transmetalation (Ar'-B(OH)₂ + Base) RedElim Ar-Ar' Transmetalation->RedElim Reductive Elimination RedElim->Pd(0)L2 Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Byproduct_Pathways Boronic_Acid (3-Amino-5-nitrophenyl)boronic acid Homocoupling Homocoupling Product Boronic_Acid->Homocoupling O₂ or Pd(II) Protodeboronation Protodeboronation Product (3-Nitroaniline) Boronic_Acid->Protodeboronation H⁺ source Suzuki_Cycle Suzuki Catalytic Cycle Boronic_Acid->Suzuki_Cycle Aryl_Halide Aryl Halide (Ar-X) Dehalogenation Dehalogenation Product Aryl_Halide->Dehalogenation Side Reaction in Cycle Aryl_Halide->Suzuki_Cycle Desired_Product Desired Cross-Coupled Product Suzuki_Cycle->Desired_Product

Caption: Pathways to desired products and major byproducts in the Suzuki reaction.

Troubleshooting_Workflow cluster_start cluster_analysis Problem Analysis cluster_solutions Potential Solutions Start Low Yield or High Byproducts? Identify_Byproducts Identify major byproduct(s) (LC-MS, NMR) Start->Identify_Byproducts Homocoupling Homocoupling? Identify_Byproducts->Homocoupling Protodeboronation Protodeboronation? Identify_Byproducts->Protodeboronation Low_Conversion Low Conversion? Identify_Byproducts->Low_Conversion Degas Improve Degassing Use Pd(0) source Homocoupling->Degas Yes Dry_Reagents Use Anhydrous Solvents Minimize Reaction Time Protodeboronation->Dry_Reagents Yes Optimize_Base Optimize Base & Ligand Increase Temperature Low_Conversion->Optimize_Base Yes

Caption: A logical workflow for troubleshooting common issues in Suzuki reactions.

References

optimizing reaction conditions for Suzuki coupling with substituted phenylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving substituted phenylboronic acids.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction shows low to no yield. What are the first things I should check?

A1: When a Suzuki coupling fails, a systematic check of the following parameters is crucial:

  • Catalyst Activity: Ensure your palladium source and ligand are active. Pd(II) precatalysts require in situ reduction to the active Pd(0) species.[1] If catalyst decomposition (e.g., formation of palladium black) is observed, the ligand may not be effectively stabilizing the catalytic species.

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (Nitrogen or Argon).[1][2]

  • Water Content: While some Suzuki reactions tolerate or even require water, its presence can promote protodeboronation, especially at high temperatures.[2] If this side reaction is suspected, consider using anhydrous solvents or more robust boronic esters.[2]

  • Base Quality and Strength: The base is critical for activating the boronic acid for transmetalation.[3] Ensure the base is finely powdered, dry, and of sufficient strength for your specific substrates. In many cases, strong inorganic bases provide high yields.[4]

Q2: What is the general reactivity trend for substituted phenylboronic acids?

A2: The electronic nature of the substituent on the phenylboronic acid plays a significant role. Generally, electron-withdrawing groups (EWGs) on the phenylboronic acid enhance the rate of transmetalation, which can lead to higher yields.[5] Conversely, electron-donating groups (EDGs) can slow this step down.[5][6] However, the overall success is a complex interplay between the electronics of both coupling partners, the catalyst, ligand, base, and solvent.[5]

Q3: How do I minimize side reactions like homocoupling and protodeboronation?

A3:

  • Homocoupling (Boronic Acid): This side reaction, forming a biaryl from two boronic acid molecules, is often promoted by oxygen.[2][7] Thoroughly degassing all solvents and maintaining a strict inert atmosphere is the primary solution.[2] Using a Pd(0) source directly can also help, as Pd(II) species at the start of the reaction can promote homocoupling.[7]

  • Protodeboronation: This involves the replacement of the boronic acid group with a hydrogen atom and is often exacerbated by water and high temperatures.[2] To mitigate this, you can use more stable boron reagents like boronic pinacol esters (Bpins).[2] Using dried bases and anhydrous conditions can also be beneficial.[2]

Troubleshooting Guide for Substituted Phenylboronic Acids

Issue 1: Low Yield with Sterically Hindered (e.g., ortho-substituted) Phenylboronic Acids

Question: I am struggling with a sterically hindered boronic acid, especially one with ortho-substituents. What conditions should I try?

Answer: Steric hindrance slows down key steps in the catalytic cycle.[1][8] Overcoming this typically requires more forcing conditions and specialized catalyst systems.

  • Critical Solution: Ligand Choice. This is the most important factor. Bulky, electron-rich phosphine ligands are essential for coupling sterically hindered substrates.[1][8]

    • Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective as they accelerate both oxidative addition and reductive elimination.[1]

    • N-heterocyclic carbenes (NHCs) are also excellent choices for these challenging couplings.[1]

  • Increase Reaction Temperature: Hindered substrates often need more thermal energy. If your reaction is running at 80 °C, consider increasing it to 100–140 °C.[2]

  • Solvent Choice: Higher boiling point solvents like xylenes or dioxane may be necessary to achieve the required temperatures.[2]

  • Microwave Irradiation: This can be a powerful tool to rapidly heat the reaction and significantly improve yields for difficult couplings.[2]

Issue 2: Low Yield with Electron-Rich (EDG-substituted) Phenylboronic Acids

Question: My reaction with an electron-rich phenylboronic acid (e.g., 4-methoxyphenylboronic acid) is sluggish. How can I optimize it?

Answer: Electron-donating groups can slow the transmetalation step. The goal is to facilitate the transfer of the aryl group from boron to palladium.

  • Base Selection: A stronger base may be required. While K₂CO₃ is common, consider switching to Cs₂CO₃ or K₃PO₄, which are often more effective.[9][10]

  • Ligand Effects: Electron-rich and bulky phosphine ligands can accelerate the overall catalytic cycle, compensating for the slower transmetalation.[11]

  • Solvent System: A protic co-solvent like water or alcohols in a mixture with an ethereal solvent (e.g., Dioxane/H₂O) can sometimes accelerate the reaction.[12]

Issue 3: Low Yield with Electron-Poor (EWG-substituted) Phenylboronic Acids

Question: I expected my reaction with an electron-withdrawing group on the boronic acid to be fast, but the yield is poor. What could be the issue?

Answer: While transmetalation is typically faster with EWG-substituted boronic acids, other problems can arise.

  • Boronic Acid Stability: Some EWG-substituted phenylboronic acids can be less stable and more prone to decomposition or protodeboronation under basic conditions. Consider converting the boronic acid to a more stable pinacol ester (Bpin).

  • Base Compatibility: The combination of a highly acidic boronic acid (due to the EWG) and a very strong base might lead to undesirable side reactions. A milder base like Na₂CO₃ or K₂HPO₄ could be beneficial.[12]

  • Solubility: Ensure all components, particularly the boronic acid and the base, are sufficiently soluble in the chosen solvent system. Poor solubility can halt the reaction.[13]

Quantitative Data on Reaction Conditions

The following tables summarize optimized conditions from various studies to guide your experimental design.

Table 1: Effect of Phenylboronic Acid Substituent on Reaction Yield

Aryl HalidePhenylboronic Acid SubstituentCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
Bromobenzene4-MePd-NHC@Eu-BCI (25 mg)K₂CO₃C₂H₅OH80>99[6]
Bromobenzene4-COMePd-NHC@Eu-BCI (25 mg)K₂CO₃C₂H₅OH8092[6]
4-BromoanisoleHMNPs‐NHC‐Pd IK₂CO₃H₂O/EtOH6098[6]
4-Bromotoluene4-ClPd(OAc)₂ / LigandK₃PO₄Dioxane10095[14]
4-Chlorotoluene4-OMePd(OAc)₂ / LigandK₃PO₄Dioxane10092[14]

Table 2: Optimization of Base and Solvent for Suzuki Coupling

Aryl HalidePhenylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
IodobenzenePhenylboronic acidPd-IPG (0.3)K₂CO₃EtOH/H₂O60>99[4]
IodobenzenePhenylboronic acidPd-IPG (0.3)Cs₂CO₃EtOH/H₂O60>99[4]
IodobenzenePhenylboronic acidPd-IPG (0.3)KHCO₃EtOH/H₂O6081[4]
IodobenzenePhenylboronic acidCu(II) Salen@KCC-1K₂CO₃DMF11095[15]
IodobenzenePhenylboronic acidCu(II) Salen@KCC-1K₂CO₃DMSO11092[15]
4-BromoacetophenonePhenylboronic acidPd/Ln Polymer (1.0)K₂CO₃DMF/H₂O6093[16]
4-BromoacetophenonePhenylboronic acidPd/Ln Polymer (1.0)Cs₂CO₃DMF/H₂O6085[16]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general framework. The specific catalyst, ligand, base, solvent, and temperature should be optimized for the specific substrates, using the tables above as a guide.[1][5]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Substituted phenylboronic acid (1.1–1.5 mmol, 1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%; or Pd(OAc)₂, 1–5 mol%)

  • Ligand (if required, e.g., SPhos, 2–10 mol%)

  • Base (e.g., K₂CO₃, 2.0–3.0 mmol, 2.0–3.0 equiv)

  • Degassed Solvent (e.g., Dioxane/H₂O 10:1, 0.1–0.5 M)

Procedure:

  • Reaction Setup: To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl halide, substituted phenylboronic acid, palladium catalyst, ligand (if used), and base.

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is typically done by evacuating and backfilling the flask three times.

  • Solvent Addition: Add the degassed solvent system via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Workflow Diagram 1: General Suzuki Coupling Experimental Workflow prep 1. Reagent Preparation (Aryl Halide, Boronic Acid, Catalyst, Ligand, Base) setup 2. Reaction Setup (Combine solids in dry flask) prep->setup inert 3. Inert Atmosphere (Evacuate & backfill with Ar/N2) setup->inert solvent 4. Solvent Addition (Add degassed solvent) inert->solvent heat 5. Heating & Stirring (Run at optimal temperature) solvent->heat monitor 6. Reaction Monitoring (TLC, GC/LC-MS) heat->monitor workup 7. Aqueous Workup (Quench, extract, wash, dry) monitor->workup Reaction Complete purify 8. Purification (Column Chromatography) workup->purify product Final Product purify->product

Diagram 1: General Suzuki Coupling Experimental Workflow.

Troubleshooting_Logic Diagram 2: Troubleshooting Logic for Failed Reactions cluster_causes Potential Causes cluster_solutions Corrective Actions start Low / No Yield catalyst Inactive Catalyst? start->catalyst Check First conditions Suboptimal Conditions? start->conditions reagents Reagent Decomposition? start->reagents sol_catalyst Use fresh catalyst/ligand Ensure inert atmosphere catalyst->sol_catalyst sol_conditions Screen Ligand / Base / Solvent Increase Temperature conditions->sol_conditions sol_reagents Use boronic ester (Bpin) Use anhydrous solvent Ensure proper degassing reagents->sol_reagents

Diagram 2: Troubleshooting Logic for Failed Reactions.

References

Technical Support Center: Suzuki-Miyaura Reactions Involving Aminophenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to improve yields in Suzuki-Miyaura cross-coupling reactions involving aminophenylboronic acids. The inherent properties of the amino functional group can present unique challenges, including catalyst inhibition and undesirable side reactions.

Frequently Asked Questions (FAQs)

Q1: Why are my reaction yields consistently low when using aminophenylboronic acids?

Low yields in Suzuki-Miyaura couplings with aminophenylboronic acids often stem from the nucleophilic and basic nature of the amino group. This can lead to several complications, including inhibition of the palladium catalyst, where the nitrogen's lone pair coordinates to the metal center, and a high susceptibility to side reactions. The most common yield-reducing side reaction is protodeboronation.

Q2: What is protodeboronation and why is it the primary issue?

Protodeboronation is an undesired process where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This reaction consumes the boronic acid starting material without forming the desired biaryl product, directly lowering the reaction yield.[1][2] This side reaction is particularly prevalent in basic aqueous media, which are common conditions for Suzuki-Miyaura reactions.[3][4]

Q3: How does the choice of base impact the reaction with aminophenylboronic acids?

The base plays a critical role in the catalytic cycle by activating the boronic acid to form a more nucleophilic borate anion (Ar-B(OH)₃⁻), which is the active species in the transmetalation step.[5][6] However, an overly strong base or incorrect concentration can accelerate the undesired protodeboronation side reaction.[4] Inorganic bases such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often effective and provide a good balance between activating the boronic acid and minimizing side reactions.[7][8]

Q4: Should I protect the amino group on my boronic acid?

While direct coupling of unprotected aminophenylboronic acids is possible under carefully optimized conditions, protecting the amino group can be a highly effective strategy.[9] An alternative and widely used approach is to convert the boronic acid into a more stable derivative, such as a boronate ester (e.g., pinacol or MIDA esters) or an organotrifluoroborate salt.[1][10] These derivatives function in a "slow-release" strategy, maintaining a low concentration of the free boronic acid in the reaction mixture, which minimizes its degradation via protodeboronation while still allowing the productive cross-coupling to occur.[1][11]

Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Problem: The primary byproduct is the deboronated starting material (an aniline derivative).

This indicates that protodeboronation is the dominant side reaction.[1]

  • Solution 1: Modify Reaction Conditions. Lowering the reaction temperature can sometimes disfavor the protodeboronation pathway.[7]

  • Solution 2: Screen Bases. Switch to a milder inorganic base. Potassium phosphate (K₃PO₄) is often an excellent choice for sensitive substrates.[8]

  • Solution 3: Use a "Slow-Release" Strategy. Convert the aminophenylboronic acid to a more stable boronate ester (e.g., pinacol ester) or a trifluoroborate salt.[10][11] These derivatives hydrolyze slowly under the reaction conditions to provide a steady, low concentration of the active boronic acid.[1]

  • Solution 4: Adjust the Solvent System. Using a solvent system like 1,4-dioxane/water or DMF/water can be effective.[7][8] Anhydrous conditions can also suppress protodeboronation.[11]

Problem: Significant homocoupling of the aminophenylboronic acid is observed.

This side reaction, which forms a symmetrical biarylamine, is often promoted by the presence of oxygen or Pd(II) species.[12]

  • Solution 1: Ensure Rigorous Inert Conditions. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the experiment.[12]

  • Solution 2: Use an Efficient Precatalyst. Modern palladium precatalysts, such as those developed by Buchwald (e.g., SPhos or XPhos precatalysts), are designed to generate the active Pd(0) species rapidly and efficiently, minimizing the concentration of problematic Pd(II) species.[8][13]

Problem: The reaction stalls with a large amount of starting materials remaining.

This often points to catalyst inhibition or inefficient activation.

  • Solution 1: Screen Ligands. The choice of phosphine ligand is critical. Electron-rich, sterically hindered ligands such as XPhos, SPhos, or P(tBu)₃ are highly effective because they promote the key steps of oxidative addition and reductive elimination.[8][13]

  • Solution 2: Check the Base. Ensure the base is of good quality and used in sufficient quantity (typically 2-3 equivalents) to facilitate the formation of the reactive borate species.[5]

  • Solution 3: Increase Catalyst Loading. If other optimizations fail, a modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) may be necessary.[14]

Key Optimization Parameters and Data

The selection of reaction parameters is crucial for success. The tables below summarize the effects of different components on reaction yield for related Suzuki-Miyaura couplings.

Table 1: Effect of Base and Solvent on Suzuki-Miyaura Coupling Yield (Data is illustrative, based on typical optimization studies for aryl halides and arylboronic acids)

EntryAryl HalideBoronic AcidBase (equiv.)SolventTemp (°C)Yield (%)Reference
14-BromoacetophenonePhenylboronic acidK₂CO₃ (2.0)Toluene100Low[7]
24-BromoacetophenonePhenylboronic acidK₂CO₃ (2.0)DMF100Low[7]
34-BromoacetophenonePhenylboronic acidK₂CO₃ (2.0)DMF/H₂O (1:1)7095+[7]
43-ChlorobenzimidazolePhenylboronic acidK₃PO₄ (2.0)Dioxane/H₂O (4:1)10094[8]
53-Chloroindazole4-Methoxyphenylboronic acidK₃PO₄ (2.0)Dioxane/H₂O (4:1)10099[8]

Table 2: Common Ligands for Challenging Suzuki-Miyaura Couplings

LigandCatalyst System ExampleTypical SubstratesKey AdvantagesReference
P(tBu)₃ Pd₂(dba)₃ / P(tBu)₃Electron-rich aryl chloridesHighly active for activating C-Cl bonds, often effective at room temperature.[13][15]
PCy₃ Pd(OAc)₂ / PCy₃Aryl triflatesEffective for a diverse range of aryl and vinyl triflates.[15]
XPhos XPhos PrecatalystNitrogen-rich heterocycles, sterically hindered substratesExcellent activity and stability, high turnover rates, reduces protodeboronation.[8]
SPhos SPhos PrecatalystNitrogen-rich heterocycles, diverse functional groupsBroad substrate scope, provides high yields under mild conditions.[8][13]

Diagrams: Workflows and Mechanisms

Visual aids can clarify complex troubleshooting processes and chemical pathways.

TroubleshootingWorkflow start Low Yield or No Reaction check_byproducts Analyze Crude Reaction (TLC, LC-MS, NMR) start->check_byproducts protodeboronation Problem: Protodeboronation (Ar-H byproduct) check_byproducts->protodeboronation Deboronated SM is major byproduct homocoupling Problem: Homocoupling (Ar-NH-Ar-NH-Ar) check_byproducts->homocoupling Dimer of boronic acid observed no_reaction Problem: Stalled Reaction (Starting materials remain) check_byproducts->no_reaction Mainly starting materials present sol_proto Solutions: 1. Use Milder Base (K₃PO₄) 2. Lower Temperature 3. Use Boronate Ester 4. Anhydrous Conditions protodeboronation->sol_proto sol_homo Solutions: 1. Rigorous Degassing 2. Use Pd(0) Precatalyst 3. Check Reagent Purity homocoupling->sol_homo sol_stall Solutions: 1. Screen Bulky Ligands   (XPhos, SPhos) 2. Increase Catalyst Load 3. Check Base Equivalents no_reaction->sol_stall CompetingPathways cluster_suzuki Productive Suzuki-Miyaura Cycle cluster_side Side Reaction pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pdiix Ar¹-Pd(II)L₂-X oxidative_add->pdiix transmetal Transmetalation pdiix->transmetal pdiir Ar¹-Pd(II)L₂-Ar² transmetal->pdiir reductive_elim Reductive Elimination pdiir->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar¹-Ar² (Desired Product) reductive_elim->product side_product Ar²-H (Byproduct) boronic_acid Ar²-B(OH)₂ (Aminophenylboronic Acid) boronic_acid->transmetal Enters Cycle (Productive Path) protodeboronation Protodeboronation (H⁺ source, Base, H₂O) boronic_acid->protodeboronation Consumes Reagent protodeboronation->side_product

References

managing side reactions of (3-Amino-5-nitrophenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Amino-5-nitrophenyl)boronic acid hydrochloride. The information is designed to help manage and mitigate potential side reactions and other experimental challenges.

Troubleshooting Guide

Users of this compound, particularly in Suzuki-Miyaura cross-coupling reactions, may encounter several common issues. This guide provides a structured approach to identifying and resolving these problems.

Problem 1: Low or No Product Yield

Low or non-existent yield of the desired coupled product is a frequent challenge. The underlying causes can often be traced back to issues with the catalytic cycle or reagent stability.

Potential CauseRecommended Solution(s)
Inactive Catalyst Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it requires in situ reduction to the active Pd(0) species. Consider using a pre-activated Pd(0) catalyst or a more robust precatalyst.
Oxygen Contamination The presence of oxygen can lead to catalyst decomposition and unwanted side reactions, such as the homocoupling of the boronic acid. It is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
Suboptimal Base The choice of base is critical for activating the boronic acid. For electron-deficient boronic acids like this compound, a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than weaker bases like sodium carbonate.
Poor Solubility The reaction may be hampered by the poor solubility of one or more reagents in the chosen solvent system. Consider switching to a solvent known to better solubilize all components, such as DMF or dioxane/water mixtures.
Boronic Acid Decomposition This compound can be susceptible to decomposition, particularly protodeboronation, under certain conditions. To mitigate this, consider adding the boronic acid in portions throughout the reaction.

Problem 2: Formation of Significant Side Products

The appearance of unexpected peaks in your analytical data (e.g., LC-MS, NMR) indicates the formation of side products. Identifying these impurities is key to optimizing the reaction.

| Side Product | Potential Cause | Recommended Solution(s) | | :--- | :--- | | Homocoupling Product | This arises from the coupling of two molecules of the boronic acid. It is often promoted by the presence of oxygen or Pd(II) species. | Rigorously exclude oxygen from the reaction mixture. Using a Pd(0) catalyst or ensuring efficient reduction of a Pd(II) precatalyst can also minimize this side reaction. | | Protodeboronation Product | The boronic acid group is replaced by a hydrogen atom, leading to the formation of 3-nitroaniline. This is often favored in aqueous media and can be accelerated by certain catalysts. | Minimize the reaction time and consider using a less aqueous solvent system if possible. Protecting the boronic acid as a boronate ester (e.g., pinacol ester) can also prevent this. | | Dehalogenation of Coupling Partner | The halide on your coupling partner is replaced by a hydrogen atom. | This can sometimes be suppressed by changing the palladium catalyst and ligand combination. |

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure its stability, this compound should be stored in a tightly sealed container in a dry environment, preferably in a refrigerator at 2-8°C.

Q2: The amino group on this compound seems to be interfering with my reaction. Should I protect it?

While the amino group can potentially coordinate to the palladium catalyst, many Suzuki-Miyaura coupling reactions proceed successfully without protection. If you suspect interference, consider using a ligand that is less sensitive to coordination by the amine. If problems persist, protection of the amino group (e.g., as a Boc carbamate) may be necessary.

Q3: The nitro group on the boronic acid appears to be deactivating. How can I overcome this?

The electron-withdrawing nature of the nitro group can indeed slow down the transmetalation step of the Suzuki-Miyaura coupling. To address this, you can:

  • Increase the reaction temperature: This can help to overcome the activation energy barrier.

  • Use a more electron-rich ligand: Ligands such as Buchwald's biaryl phosphines can enhance the catalytic activity.

  • Employ a stronger base: As mentioned in the troubleshooting guide, a stronger base can facilitate the formation of the more reactive boronate species.

Q4: What is a suitable purification method for the products of reactions with this compound?

The purification method will depend on the specific properties of your product. However, flash column chromatography on silica gel is a common and often effective technique. A solvent system with a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point for elution. Recrystallization can also be an effective purification method for solid products.

Q5: I am observing significant protodeboronation of my this compound. What are my options?

Protodeboronation is a common side reaction for boronic acids. To minimize it, you can try the following:

  • Use anhydrous solvents: Water can facilitate protodeboronation.

  • Shorten the reaction time: Monitor the reaction closely and work it up as soon as it is complete.

  • Protect the boronic acid: Converting the boronic acid to a more stable derivative, such as a pinacol boronate ester, can prevent premature decomposition.

Experimental Protocols

While a universally applicable protocol does not exist, the following general procedure for a Suzuki-Miyaura coupling reaction using this compound can serve as a starting point. This protocol is based on common practices for similar electron-deficient boronic acids.

General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Boronic Acid + Base) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Product Yield Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Atmosphere Is the Atmosphere Inert? Check_Catalyst->Check_Atmosphere Yes Optimize_Conditions Optimize Reaction Conditions Check_Catalyst->Optimize_Conditions No Check_Base Is the Base Strong Enough? Check_Atmosphere->Check_Base Yes Check_Atmosphere->Optimize_Conditions No Check_Solubility Are Reagents Soluble? Check_Base->Check_Solubility Yes Check_Base->Optimize_Conditions No Check_Solubility->Optimize_Conditions Yes/No

stability of (3-Amino-5-nitrophenyl)boronic acid hydrochloride under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Amino-5-nitrophenyl)boronic acid hydrochloride, particularly concerning its stability under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when using this compound under basic conditions?

A1: The main stability concern is its susceptibility to protodeboronation, a decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond (Ar-B(OH)₂ → Ar-H).[1] This process is often accelerated under basic conditions.[2] The presence of an electron-withdrawing nitro group on the phenyl ring can further increase the rate of this degradation.

Q2: How does pH affect the stability and reactivity of this boronic acid?

A2: The pH of the solution is a critical factor. In basic media, typically above a pH of 9, the boronic acid (ArB(OH)₂) exists in equilibrium with its more reactive tetrahedral boronate form ([ArB(OH)₃]⁻).[2] While this boronate species is more nucleophilic and essential for reactions like the Suzuki-Miyaura coupling, it is also more prone to protodeboronation.[2][3] The rate of decomposition is often fastest when the pH is near the pKa of the boronic acid.[4]

Q3: Can I expect the hydrochloride salt to influence the stability of the boronic acid in my basic reaction mixture?

A3: The hydrochloride salt indicates that the amino group is protonated. When you introduce the compound into a basic reaction mixture, the base will neutralize the hydrochloride and deprotonate the ammonium salt to the free amine. While the initial acidic nature of the salt might offer some stability in an unbuffered solution, in a buffered basic solution, the compound will behave similarly to the free base form of (3-Amino-5-nitrophenyl)boronic acid.

Q4: Are there any visual indicators of decomposition?

A4: While there may not be distinct visual cues like a dramatic color change solely due to protodeboronation, the formation of byproducts can sometimes be observed through chromatographic analysis (TLC, LC-MS, GC-MS) of the reaction mixture over time. A common indicator of issues in a cross-coupling reaction is the formation of the protodeboronated side product (3-nitroaniline) and the homocoupling of the boronic acid.[5]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
Possible Cause Troubleshooting Step
Decomposition of Boronic Acid 1. Use a milder base: Consider using a weaker base such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH.
2. Lower the reaction temperature: If the protocol allows, try running the reaction at a lower temperature to minimize decomposition.
3. Use a co-solvent: Employing a non-aqueous co-solvent like dioxane or THF with a minimal amount of water can help reduce hydrolysis and subsequent decomposition.[2]
4. Increase the excess of boronic acid: Using a larger excess (e.g., 1.5 - 2.0 equivalents) of the boronic acid can compensate for some degradation.
5. In-situ formation of the active species: Consider using a fluoride source (e.g., KF) to generate the active trifluoroborate salt in situ, which can have different stability profiles.
Inactive Catalyst 1. Ensure proper degassing: Oxygen can deactivate the palladium catalyst.[5] Degas all solvents and reagents thoroughly and maintain an inert atmosphere (e.g., nitrogen or argon).
2. Use a fresh catalyst: Palladium catalysts can degrade over time. Use a fresh batch of the catalyst and ligand.
Poor Solubility 1. Select an appropriate solvent system: The boronic acid, aryl halide, and base must be at least partially soluble in the reaction medium. Experiment with different solvent mixtures.
Issue 2: Formation of Significant Amounts of 3-nitroaniline Byproduct
Possible Cause Troubleshooting Step
Protodeboronation 1. Protect the boronic acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester, before the reaction.[6] These can be more resistant to premature decomposition.
2. Use a diethanolamine adduct: Reacting the boronic acid with diethanolamine can form a stable, crystalline adduct that can be used directly in Suzuki couplings with protic solvents.[7]
3. Optimize reaction time: Monitor the reaction closely and stop it as soon as the desired product is formed to minimize the time the boronic acid is exposed to harsh basic conditions.

Quantitative Data Summary

Due to the lack of specific experimental data for the stability of this compound in the literature, the following table presents a hypothetical example of stability data under different pH conditions. This is for illustrative purposes to guide potential experimental design.

pHTemperature (°C)Half-life (t₁/₂)Predominant Species
525> 48 hoursArB(OH)₂
725~24 hoursArB(OH)₂
925~8 hoursArB(OH)₂ / [ArB(OH)₃]⁻
1125~2 hours[ArB(OH)₃]⁻
1325< 30 minutes[ArB(OH)₃]⁻

Experimental Protocols

Protocol for Assessing the Stability of this compound under Basic Conditions

Objective: To determine the rate of decomposition (protodeboronation) of this compound at a specific pH.

Materials:

  • This compound

  • Aqueous buffer solution of the desired pH (e.g., pH 10 carbonate-bicarbonate buffer)

  • Internal standard (e.g., a stable compound with a distinct NMR signal or chromatographic retention time, such as 1,3,5-trimethoxybenzene)

  • Deuterated solvent for NMR analysis (e.g., D₂O or a mixture of D₂O and an organic solvent)

  • HPLC or UPLC system with a suitable column (e.g., C18)

  • NMR spectrometer

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the aqueous buffer at the desired pH.

    • Accurately weigh a known amount of this compound and the internal standard.

    • Dissolve the solids in a known volume of the buffered solution to achieve a specific concentration (e.g., 10 mM).

  • Reaction Monitoring:

    • Maintain the solution at a constant temperature (e.g., 25°C or the intended reaction temperature).

    • At regular time intervals (e.g., t = 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the reaction mixture.

    • Immediately quench the decomposition by acidifying the aliquot with a small amount of concentrated acid (e.g., HCl) to lower the pH.

  • Analysis:

    • Analyze the quenched aliquots by HPLC/UPLC or ¹H NMR.

    • HPLC/UPLC: Monitor the disappearance of the peak corresponding to (3-Amino-5-nitrophenyl)boronic acid and the appearance of the peak for 3-nitroaniline relative to the internal standard.

    • ¹H NMR: Integrate the signals of the aromatic protons of the boronic acid and the protodeboronated product relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of (3-Amino-5-nitrophenyl)boronic acid versus time.

    • From this plot, determine the half-life (t₁/₂) of the boronic acid under the tested conditions.

Visualizations

DecompositionPathway BoronicAcid (3-Amino-5-nitrophenyl)boronic acid ArB(OH)₂ Boronate Tetrahedral Boronate [ArB(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ (High pH) Boronate->BoronicAcid - OH⁻ Product Protodeboronated Product (3-nitroaniline) Ar-H Boronate->Product  H₂O (Decomposition)

Caption: Decomposition pathway of arylboronic acids under basic conditions.

TroubleshootingWorkflow Start Low Yield in Suzuki Coupling CheckDecomposition Analyze for Protodeboronation (e.g., by LC-MS) Start->CheckDecomposition DecompositionConfirmed Decomposition Confirmed CheckDecomposition->DecompositionConfirmed Yes NoDecomposition Minimal Decomposition CheckDecomposition->NoDecomposition No ModifyConditions Modify Reaction Conditions: - Milder Base - Lower Temperature - Protect Boronic Acid DecompositionConfirmed->ModifyConditions CheckCatalyst Troubleshoot Catalyst Activity: - Degas Solvents - Use Fresh Catalyst NoDecomposition->CheckCatalyst ReRun Re-run Reaction ModifyConditions->ReRun CheckCatalyst->ReRun

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

References

Technical Support Center: Stability of Aminonitrophenylboronic Acids in Basic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of aminonitrophenylboronic acids when exposed to basic conditions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability issue for aminonitrophenylboronic acids in the presence of a base?

The main stability concern for aminonitrophenylboronic acids under basic conditions is protodeboronation. This is a chemical reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, effectively destroying the boronic acid functionality. Arylboronic acids with electron-poor aromatic rings are particularly prone to protodeboronation in basic aqueous solutions[1].

Q2: Why are aminonitrophenylboronic acids especially susceptible to base-mediated degradation?

The susceptibility arises from the electronic properties of the phenyl ring. The nitro group (-NO₂) is a strong electron-withdrawing group, which decreases the electron density on the aromatic ring. This makes the boron atom more electrophilic and weakens the carbon-boron bond, rendering the compound more vulnerable to cleavage, especially under basic conditions[1].

Q3: Besides protodeboronation, are there other degradation pathways?

Yes, while protodeboronation is often the primary concern, oxidative degradation can also occur. The boronic acid moiety is susceptible to attack by reactive oxygen species, leading to the formation of an alcohol (a nitrophenol in this case) and boric acid[2][3]. Basic conditions can sometimes promote oxidative pathways, especially if dissolved oxygen is not excluded from the reaction.

Q4: How does the choice of base, solvent, and temperature affect stability?

The stability of aminonitrophenylboronic acids is highly dependent on the experimental conditions.

  • Base Strength: Stronger bases (e.g., NaOH, KOH) tend to accelerate protodeboronation more than weaker bases (e.g., K₂CO₃, KF, Cs₂CO₃).

  • Solvent: The presence of a proton source, such as water in aqueous or biphasic solvent systems, is often required for protodeboronation. Anhydrous conditions can significantly improve stability.

  • Temperature: Higher temperatures generally increase the rate of degradation. Reactions should be run at the lowest effective temperature.

Q5: Can I use a protecting group to enhance stability?

Yes, converting the boronic acid to a boronate ester is a common strategy to improve stability. Pinacol esters (formed with pinacol) are widely used because they offer enhanced stability against degradation pathways like hydrolysis, deboronation, and oxidation[4]. MIDA (N-methyliminodiacetic acid) boronates are another option, known for their stability to chromatography and other conditions while being readily cleaved under mild basic aqueous conditions when desired.

Degradation Pathway

The following diagram illustrates the general mechanism of base-mediated protodeboronation.

Protodeboronation cluster_end Degradation Products Start Ar-B(OH)₂ (Ar = aminonitrophenyl) Boronate [Ar-B(OH)₃]⁻ (Boronate Complex) Start->Boronate Product Ar-H (Nitroaniline) Boronate->Product BoricAcid B(OH)₃ (Boric Acid)

Base-mediated protodeboronation pathway.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving aminonitrophenylboronic acids, such as Suzuki-Miyaura couplings.

Problem: Low or no yield in a cross-coupling reaction.

Low yields are frequently caused by the degradation of the boronic acid starting material before or during the reaction. The following workflow can help diagnose and solve the issue.

Troubleshooting cluster_solutions Potential Solutions Start Low Reaction Yield Observed CheckStability Run a control experiment: Boronic acid + base + solvent at reaction temperature. Start->CheckStability Monitor Monitor reaction by HPLC/UPLC-MS. Does boronic acid peak decrease over time? CheckStability->Monitor Degradation Is significant degradation observed? Monitor->Degradation Sol1 Use a weaker base (e.g., K₃PO₄, K₂CO₃, CsF) Degradation->Sol1 Yes OtherIssues Degradation is minimal. Investigate other reaction parameters: - Catalyst activity - Halide partner reactivity - Purity of reagents Degradation->OtherIssues No Sol2 Lower the reaction temperature Sol3 Use anhydrous solvents Sol4 Use a protected boronate ester (e.g., pinacol or MIDA ester) ExperimentalWorkflow Prep 1. Stock Solution Preparation - Prepare a 1 mg/mL stock solution of the boronic acid in a suitable organic solvent (e.g., ACN or THF). Reaction 2. Reaction Setup - In a vial, add solvent, base, and an internal standard. - Equilibrate to the target temperature. Prep->Reaction Start 3. Initiate Experiment - Add a known volume of the boronic acid stock solution to the vial to start the reaction (t=0). Reaction->Start Sampling 4. Time-Point Sampling - At specified intervals (e.g., 0, 15, 30, 60, 120 min), withdraw an aliquot. - Immediately quench with an acidic solution (e.g., 0.1 M HCl) to stop degradation. Start->Sampling Analysis 5. HPLC Analysis - Analyze each quenched sample by a validated stability-indicating HPLC-UV method. Sampling->Analysis Data 6. Data Processing - Calculate the peak area ratio of the boronic acid to the internal standard for each time point. - Plot the percentage of remaining boronic acid vs. time. Analysis->Data

References

Technical Support Center: Suzuki Coupling with (3-Amino-5-nitrophenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction using (3-Amino-5-nitrophenyl)boronic acid hydrochloride.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction shows low to no yield of the desired product. What are the primary factors to investigate?

A1: A low or non-existent yield in a Suzuki coupling with this compound can stem from several factors. Systematically evaluate the following:

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active. If using a Pd(II) precatalyst, it requires in situ reduction to the active Pd(0) species. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[1] It is crucial to thoroughly degas your solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Reagent Quality: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time, especially when exposed to air and moisture.

  • Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause degradation of your starting materials or product.

Q2: I am observing significant decomposition of my boronic acid. What is the likely cause and how can I prevent it?

A2: The primary decomposition pathway for your boronic acid is likely protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is a common side reaction, particularly with electron-deficient boronic acids like (3-Amino-5-nitrophenyl)boronic acid. The nitro group makes the aryl ring electron-poor, increasing its susceptibility to this side reaction.[]

To mitigate protodeboronation:

  • Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation. Consider switching from strong bases like NaOH to milder inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).

  • Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous solvents and reagents can significantly reduce protodeboronation.

  • Protect the Boronic Acid: In challenging cases, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester. These are generally more resistant to protodeboronation.[]

Q3: My reaction has stalled, or the conversion is incomplete. What adjustments can I make?

A3: Incomplete conversion can be due to catalyst deactivation or insufficient reactivity. Here are some strategies to improve conversion:

  • Ligand Choice: The amino group in your boronic acid can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[3] Using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) can help to stabilize the catalyst and promote the desired reaction pathway.

  • Temperature and Reaction Time: Increasing the reaction temperature or extending the reaction time may drive the reaction to completion. However, be mindful that higher temperatures can also increase the rate of side reactions like protodeboronation. Monitor the reaction progress by TLC or LC-MS to find the optimal balance.

  • Microwave Irradiation: Microwave-assisted heating can significantly reduce reaction times and often improves yields by providing rapid and uniform heating.[3]

Q4: I am observing the formation of significant side products. What are they and how can I minimize them?

A4: Besides protodeboronation, other common side reactions in Suzuki couplings include:

  • Homocoupling: This is the coupling of two boronic acid molecules to form a symmetrical biaryl. It is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to Pd(0).[1] Ensuring strictly anaerobic conditions and using an appropriate catalyst can minimize homocoupling.

  • Reduction of the Nitro Group: Under certain conditions, particularly with prolonged heating or in the presence of certain additives, the nitro group can be reduced to an amino group. If this is not the desired outcome, carefully control the reaction temperature and time.

Frequently Asked Questions (FAQs)

Q: Is it necessary to protect the amino group on this compound?

A: Not always. With the appropriate choice of catalyst, ligand, and base, high yields can often be achieved without protecting the amine functionality.[3] Bulky ligands can often prevent the amine from strongly coordinating to the palladium center and inhibiting the reaction.

Q: What is a good starting point for reaction conditions for a Suzuki coupling with this compound?

A: A good starting point would be to use a palladium precatalyst with a bulky phosphine ligand, a mild inorganic base, and a degassed solvent system. For example, a system of Pd₂(dba)₃ with a ligand like CataCXium A, and potassium carbonate as the base in a solvent like 2-MeTHF has been shown to be effective for similar substrates.[4]

Q: How does the hydrochloride salt form of the boronic acid affect the reaction?

A: The hydrochloride salt is generally more stable for storage. In the reaction, the added base will neutralize the hydrochloride, generating the free amine in situ. Ensure you use a sufficient excess of base to both neutralize the hydrochloride and facilitate the catalytic cycle.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of an unprotected ortho-bromoaniline with various boronic esters, including one with a nitro substituent, which can serve as a guide for expected outcomes with (3-Amino-5-nitrophenyl)boronic acid.

EntryAryl Boronic EsterProductYield (%)
14-Nitrophenylboronic acid pinacol ester2-Amino-4'-nitrobiphenyl85[4]
24-(Methoxycarbonyl)phenylboronic acid pinacol esterMethyl 4'-(2-aminophenyl)benzoate97[4]
34-Chlorophenylboronic acid pinacol ester2-Amino-4'-chlorobiphenyl88[4]
44-Fluorophenylboronic acid pinacol ester2-Amino-4'-fluorobiphenyl91[4]

Experimental Protocols

Key Experiment: Suzuki-Miyaura Coupling of an Unprotected o-Bromoaniline with a Nitrophenylboronic Ester

This protocol is adapted from a successful procedure for a structurally similar coupling and serves as an excellent starting point for your experiments with this compound.[4]

Materials:

  • Aryl bromide (e.g., 2-bromoaniline) (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium precatalyst (e.g., CataCXium A palladacycle) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv, plus an additional equivalent to neutralize the hydrochloride)

  • Anhydrous, degassed 2-Methyltetrahydrofuran (2-MeTHF)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or microwave vial, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (3.0 equiv).

  • Add the palladium precatalyst (5 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous, degassed 2-MeTHF via syringe to achieve a concentration of 0.1-0.3 M with respect to the aryl bromide.

  • Stir the reaction mixture at 90 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Aryl-Pd(II)-X Aryl-Pd(II) Intermediate Oxidative_Addition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-X->Transmetalation Ar'-B(OH)2 Base Aryl-Pd(II)-Aryl' Diaryl-Pd(II) Complex Transmetalation->Aryl-Pd(II)-Aryl' Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Aryl'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Reaction Failed (Low/No Yield) Check_Reagents Check Reagent Quality (Boronic Acid, Aryl Halide) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Inert Atmosphere, Degassed Solvent) Start->Check_Conditions Optimize_Base Optimize Base (e.g., K2CO3, K3PO4) Check_Reagents->Optimize_Base Reagents OK Check_Conditions->Optimize_Base Conditions OK Optimize_Catalyst Optimize Catalyst/Ligand (e.g., Bulky Phosphine Ligands) Optimize_Base->Optimize_Catalyst Optimize_Temp Adjust Temperature/ Reaction Time Optimize_Catalyst->Optimize_Temp Success Successful Coupling Optimize_Temp->Success Optimization Successful

Caption: A logical workflow for troubleshooting a failed Suzuki coupling reaction.

References

Technical Support Center: Removal of Boron-Containing Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the removal of boron-containing impurities from reaction mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for handling common challenges during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common boron-containing impurities I might encounter?

A1: In organic synthesis, particularly after reactions like the Suzuki-Miyaura coupling, the most common boron-containing impurities are unreacted boronic acids, boronic esters, and their byproducts such as boroxines (anhydrides of boronic acids) and protodeboronation products.[1][2] Boric acid is another common impurity that can arise from the decomposition of other boron reagents.[2]

Q2: Why is it crucial to remove these boron impurities?

A2: Historically, boronic acids were considered to have low toxicity. However, recent studies have raised concerns about their potential mutagenic activity, leading to increased scrutiny.[3][4] For drug development, regulatory authorities are moving towards classifying some boron-containing compounds as Potential Genotoxic Impurities (PGIs), which necessitates their removal to very low levels.[4] From a synthetic standpoint, residual boron compounds can interfere with subsequent reaction steps or complicate purification of the final product.

Q3: What are the primary methods for removing boronic acid impurities?

A3: The main strategies for removing boronic acid and related impurities include:

  • Liquid-Liquid Extraction: Utilizing pH manipulation or specialized extraction agents.[5][6][7][8]

  • Scavenging: Using solid-supported scavengers to selectively bind to the boron species.[3][9][10]

  • Chromatography: Employing techniques like silica gel or ion-exchange chromatography.[11][12][13]

  • Recrystallization: A classic method for purifying solid products from soluble impurities.[11][14]

  • Derivatization/Adduct Formation: Converting the boronic acid into a derivative (e.g., with diethanolamine) that can be easily separated.[2][15]

Q4: Can I use a simple aqueous wash to remove boronic acids?

A4: While boronic acids have some water solubility, a simple water wash is often insufficient for complete removal. The effectiveness can be significantly improved by performing an acid-base extraction. By washing with a basic aqueous solution (e.g., 1-2 M NaOH), the acidic boronic acid will be deprotonated to form a boronate salt, which is much more soluble in the aqueous layer and can be efficiently extracted from the organic phase.[8][16]

Troubleshooting Guides

This section provides solutions to common problems encountered during the removal of boron-containing impurities.

Issue 1: My boronic acid impurity is not being removed by a basic aqueous wash.
Possible Cause Troubleshooting Step
Insufficient Basicity Increase the concentration or volume of the basic solution. Ensure the pH of the aqueous layer is sufficiently high (pH > 10) to deprotonate the boronic acid.
Product is also Basic If your product contains a basic functional group, it may form an emulsion or be extracted into the aqueous layer along with the impurity. Consider an alternative method like scavenging or chromatography.
Product is Water Soluble If your desired product has significant water solubility, acid-base extraction may lead to product loss. Alternative methods like scavenger resins or recrystallization should be considered.
Boronic Acid is very Lipophilic Highly nonpolar boronic acids may have limited solubility in the aqueous phase even as their boronate salts. Increase the volume of the aqueous phase or perform multiple extractions.
Issue 2: My boronic acid is sticking to the silica gel column during chromatography.
Possible Cause Troubleshooting Step
Acidic Nature of Silica The Lewis acidic nature of boronic acids can cause strong interactions with the silica surface, leading to tailing and difficult elution.[2]
Solution 1: Use a different stationary phase. Consider using neutral alumina for your column chromatography.[11]
Solution 2: Modify the mobile phase. Adding a small amount of a modifier like methanol or a few drops of acetic acid to your eluent can sometimes improve elution.[11]
Solution 3: Use Reverse-Phase Chromatography. For polar compounds, C18 reverse-phase chromatography can be an effective alternative, though it may not be suitable for all compounds.[15]
Issue 3: Recrystallization is not effectively removing the boron impurity.
Possible Cause Troubleshooting Step
Co-crystallization The impurity may be co-crystallizing with your product.
Solution 1: Screen different solvents. The choice of solvent is critical for successful recrystallization.[14] Try a variety of solvents or solvent mixtures to find a system where your product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.[11]
Solution 2: Combine with another method. Perform a preliminary purification step, such as an acid-base wash or treatment with a scavenger, to reduce the amount of the boron impurity before recrystallization.

Quantitative Data on Removal Techniques

The following tables summarize quantitative data from various studies on boron removal.

Table 1: Liquid-Liquid Extraction Efficiency

Extractant/System Boron Source Conditions Removal Efficiency (%)
2-butyl-1-octanol (2 M) in keroseneSynthetic & Native BrinesO/A ratio = 4, 25°C, pH 5.594.2 - 98.2
N,N-Bis(2,3-dihydroxypropyl) octadecylamine (BPO) in 2-ethyl hexanolAqueous Boric Acid (1.2% w/w)Non-buffered~98% of BPO involved in chelation
Isooctanol (50% vol.) in keroseneConcentrated Brine (8 g/L Boron)O/A ratio = 1, 25°C99.9
2-ethylhexanolBrineThree countercurrent stages99.5

Table 2: Adsorption-Based Removal

Adsorbent Initial Boron Concentration Conditions Adsorption Capacity / Removal Efficiency
Activated Alumina5 mg/L0.8 g / 100 mL, 0.5 h~40% removal
Activated Alumina50 mg/L5.0 g / 100 mL, 0.5 h~65% removal
Mg-Al Layered Double Hydroxide (LDH)High concentration borate solutionpH 1090% removal; 25 mg/g capacity
NO₃⁻·Mg-Al LDHNot specifiedNot specified38.9 mg/g capacity
Cl⁻·Mg-Al LDHNot specifiedNot specified41.1 mg/g capacity

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Boronic Acid Removal

This protocol is suitable for separating acidic boronic acid impurities from neutral or basic organic products.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basification: Transfer the organic solution to a separatory funnel and add an equal volume of a 1-2 M aqueous sodium hydroxide (NaOH) solution.

  • Extraction: Shake the funnel vigorously for 1-2 minutes, venting occasionally. Allow the layers to separate. The boronic acid will be converted to its sodium boronate salt and extracted into the aqueous layer.

  • Separation: Drain the lower aqueous layer.

  • Washing (Optional but Recommended): Wash the organic layer again with a fresh portion of 1-2 M NaOH solution to ensure complete removal.

  • Neutralization Wash: Wash the organic layer with water, followed by a wash with brine to remove any residual base and dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification using a Diol-Based Scavenger Resin

This method is effective for selectively removing boronic acids from a reaction mixture. Silica-based diol scavengers like SiliaBond Diol are commercially available.[3][9]

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., THF, DCM, or acetonitrile).

  • Scavenger Addition: Add the diol-based scavenger resin to the solution. A typical loading is 3-5 equivalents of resin relative to the initial amount of the boronic acid.

  • Agitation: Stir or shake the mixture at room temperature. The reaction time can vary from 1 to 24 hours. Monitor the removal of the boronic acid by a suitable analytical technique (e.g., TLC, LC-MS).

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin.

  • Washing: Wash the collected resin with a small amount of the solvent used for the reaction to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.

Visualizations

The following diagrams illustrate common workflows for the removal of boron-containing impurities.

G start Crude Reaction Mixture (Containing Boron Impurities) dissolve Dissolve in Organic Solvent start->dissolve extraction Liquid-Liquid Extraction (Basic Wash, e.g., NaOH) dissolve->extraction organic_layer Organic Layer (Product) extraction->organic_layer Organic Phase aqueous_layer Aqueous Layer (Boronate Salt Impurity) extraction->aqueous_layer Aqueous Phase check_purity Check Purity (TLC, LC-MS) pure_product Purified Product check_purity->pure_product Pure further_purification Further Purification Needed check_purity->further_purification Impure dry_concentrate Dry and Concentrate organic_layer->dry_concentrate dry_concentrate->check_purity

Caption: Workflow for Boron Impurity Removal via Acid-Base Extraction.

G cluster_liquid Liquid/Oil Product cluster_solid Solid Product start Crude Product decision_solid Is the product a solid? start->decision_solid decision_liquid Select Method decision_solid->decision_liquid No decision_solid_method Select Method decision_solid->decision_solid_method Yes chromatography Column Chromatography (Silica, Alumina, or RP-C18) end_node Purified Product chromatography->end_node scavenger Scavenger Resin (e.g., Diol-based) scavenger->end_node extraction Acid-Base Extraction extraction->end_node decision_liquid->chromatography decision_liquid->scavenger decision_liquid->extraction recrystallization Recrystallization recrystallization->end_node other_methods Or treat as Liquid/Oil (dissolve and purify) other_methods->decision_liquid decision_solid_method->recrystallization decision_solid_method->other_methods

References

Technical Support Center: Reactivity of Nitro-Substituted Aminophenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides answers to frequently asked questions (FAQs) and troubleshooting advice for experiments involving nitro-substituted aminophenylboronic acids.

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of a nitro group on the reactivity of an aminophenylboronic acid in a Suzuki-Miyaura coupling reaction?

A1: The nitro group is a strong electron-withdrawing group. Its presence on the phenyl ring significantly reduces the electron density of the boronic acid.[1] This has two main consequences for a Suzuki-Miyaura reaction:

  • Decreased Nucleophilicity: The boronic acid becomes less nucleophilic, which can slow down the transmetalation step—the transfer of the aryl group from boron to the palladium catalyst.[2] This is often a rate-limiting step in the catalytic cycle.

  • Increased Acidity: The Lewis acidity of the boron atom is increased, which affects its interaction with bases in the reaction mixture.

Q2: How does the nitro group affect the acidity (pKa) of the boronic acid?

A2: The strong electron-withdrawing nature of the nitro group makes the boronic acid a stronger Lewis acid, thereby lowering its pKa. While an electron-donating group like an amino group would typically increase the pKa, the effect of a nitro group is dominant. This increased acidity means it can be activated by weaker bases, but it also increases its susceptibility to certain degradation pathways. A predicted pKa value for 4-amino-3-nitrophenylboronic acid pinacol ester is significantly low, illustrating this strong electronic effect.[3]

Q3: Besides Suzuki-Miyaura coupling, are there other common reaction pathways for nitro-aminophenylboronic acids?

A3: Yes. A significant alternative pathway is the reductive C-N coupling between the nitro group and the boronic acid.[4] Under certain conditions, particularly in the presence of a reducing agent and a suitable metal catalyst (e.g., copper, molybdenum, or palladium), the nitro group can be reduced and subsequently couple with a boronic acid to form a secondary diarylamine.[1][4] This can be a desired transformation or a significant side reaction, depending on the experimental goal.

Q4: What is protodeboronation, and is it a particular concern for nitro-aminophenylboronic acids?

A4: Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced with a C-H bond, effectively destroying the boronic acid.[5] Electron-deficient boronic acids, such as those substituted with a nitro group, are particularly susceptible to this degradation pathway, which can be accelerated by strong bases and the presence of water.[5][6]

Q5: How should I store and handle nitro-aminophenylboronic acids to ensure stability?

A5: Boronic acids can degrade over time, and electron-deficient variants can be less stable.[5][6] It is recommended to store them in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). For enhanced stability, especially for long-term storage or use in aqueous conditions, consider converting the boronic acid to a more stable derivative like a pinacol ester or a diethanolamine adduct.[5]

Troubleshooting Guide for Suzuki-Miyaura Reactions

Q1: My Suzuki-Miyaura reaction with a nitro-aminophenylboronic acid is slow or gives a low yield. What are the common causes and solutions?

A1: Low yields with electron-deficient boronic acids are typically due to a slow transmetalation step or degradation of the starting material. Here is a systematic approach to troubleshooting:

Potential Cause Recommended Solution Citation
Slow Transmetalation Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) to facilitate the formation of the more reactive boronate species. Increase the reaction temperature.[2]
Catalyst Inefficiency Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) which are known to accelerate both oxidative addition and reductive elimination. Use modern, air-stable Pd(II) precatalysts (e.g., XPhos Pd G3/G4) for efficient and reliable generation of the active Pd(0) catalyst.[2][7][8]
Protodeboronation Switch to milder bases like KF or K₂CO₃, especially if aqueous conditions are used. Use anhydrous solvents to minimize the proton source. Protect the boronic acid as a more stable adduct (see protocol below).[5]
Oxygen Contamination Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere (argon or nitrogen). Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[5][9]

Q2: I am observing a significant diarylamine byproduct instead of the desired biaryl. What is happening?

A2: You are likely observing the products of a reductive C-N coupling reaction. The nitro group itself is reacting with the boronic acid. This can happen if your reaction conditions inadvertently favor the reduction of the nitro group. Some phosphine ligands or additives can act as reducing agents, or the reaction may be catalyzed by certain metals.[1][4] Review your protocol for any components that could be acting as a reductant. If this pathway is undesired, a change in catalyst, ligand, or solvent system may be necessary.

Q3: The nitro group on my starting material appears to be getting reduced to an amine, but without C-N coupling. How can I prevent this?

A3: Unwanted reduction of the nitro group can occur if the reaction conditions are too harsh or if a potent reducing agent is present. Catalytic hydrogenation conditions (H₂ gas with Pd/C) are highly effective for nitro reduction and should be avoided if the nitro group is to be retained.[10] Similarly, strong chemical reductants like NaBH₄ can also reduce nitroarenes, sometimes facilitated by the palladium catalyst itself.[11]

  • Solution: If using a Pd(II) precatalyst that requires in-situ reduction, be mindful of the reducing agent used. Often, an alcohol solvent or the phosphine ligand itself can serve this role without being aggressive enough to reduce the nitro group. Alternatively, start with a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) to bypass the need for a separate reduction step.[9]

Quantitative Data

The electronic effect of substituents on the acidity of the boronic acid moiety is significant. A lower pKa indicates a stronger, more reactive Lewis acid.

CompoundSubstituent EffectsPredicted pKaCitation
Phenylboronic Acid(Reference)~8.8
4-Aminophenylboronic acidElectron-Donating (-NH₂)> 8.8
4-Amino-3-nitrophenylboronic acid pinacol ester Electron-Withdrawing (-NO₂) and Donating (-NH₂)-0.76 [3]

Note: The pKa for the nitro-substituted compound is a predicted value for the pinacol ester, but it clearly demonstrates the powerful acidifying effect of the nitro group.

Experimental Protocols & Visual Guides

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point for the coupling of a nitro-aminophenylboronic acid with an aryl halide.

  • Reagent Preparation: In a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the nitro-aminophenylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to remove oxygen.[5]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[2]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[2]

  • Reaction: Place the vessel in a pre-heated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.[2]

Protocol 2: Protection as a Diethanolamine Adduct for Improved Stability

To improve the stability of the boronic acid and minimize protodeboronation, it can be converted to a diethanolamine adduct.[2]

  • Dissolution: In a vial, dissolve the nitro-aminophenylboronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride or THF).

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.

  • Isolation: A white precipitate will typically form. Stir the resulting slurry for 15-20 minutes. Isolate the solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in the Suzuki coupling protocol.[2]

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle The electron-withdrawing nitro group on 'R' slows the key Transmetalation step. cluster_main Suzuki-Miyaura Catalytic Cycle cluster_oa Ar-X cluster_tm Base cluster_re Ar-R Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition Ar-Pd(II)L2-R Ar-Pd(II)L2-R Ar-Pd(II)L2-X->Ar-Pd(II)L2-R Transmetalation Ar-Pd(II)L2-R->Pd(0)L2 Reductive Elimination R-B(OH)2_activated R-B(OR')3⁻ R-B(OH)2_activated:e->Ar-Pd(II)L2-X:s ArX Ar-X Base Base ArR Ar-R

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Diagram 2: Troubleshooting Flowchart for Low Yields

Troubleshooting_Flowchart cluster_solutions Potential Solutions start Low Yield with Nitro-Aminophenylboronic Acid cause1 Primary Suspect: Slow Transmetalation or Protodeboronation start->cause1 solution1 Use Stronger Base (e.g., K₃PO₄, Cs₂CO₃) cause1->solution1 To accelerate boronate formation solution2 Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) cause1->solution2 To accelerate catalytic turnover solution3 Increase Reaction Temperature cause1->solution3 To overcome activation energy solution4 Ensure Anhydrous Conditions / Protect Boronic Acid cause1->solution4 To prevent degradation

Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura reactions.

Diagram 3: Alternative Reactivity - Reductive C-N Coupling

Reductive_Coupling start Nitro-Aryl-B(OH)₂ + Aryl'-Halide catalyst Pd Catalyst + Base start->catalyst suzuki_path Suzuki-Miyaura Pathway (Desired) suzuki_product Aryl-Aryl' (Biaryl Product) suzuki_path->suzuki_product reductive_path Reductive C-N Coupling Pathway (Side Reaction) reductive_product Aryl-NH-Aryl' (Diarylamine Product) reductive_path->reductive_product catalyst->suzuki_path conditions Conditions Favoring Nitro Reduction? catalyst->conditions conditions->suzuki_path No conditions->reductive_path Yes

Caption: Competing reaction pathways for nitro-substituted boronic acids.

References

Validation & Comparative

A Comparative Guide to the Reactivity of (3-Amino-5-nitrophenyl)boronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical factor influencing the success of this palladium-catalyzed reaction is the electronic nature of the organoboron coupling partner. This guide provides a comprehensive comparison of the reactivity of (3-Amino-5-nitrophenyl)boronic acid with other substituted phenylboronic acids, supported by experimental data and detailed methodologies, to aid in substrate selection and reaction optimization.

The Influence of Substituents on Boronic Acid Reactivity

The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is largely governed by the electronic properties of the substituents on the aromatic ring. These substituents influence the nucleophilicity of the carbon atom attached to the boron, which is crucial for the transmetalation step in the catalytic cycle.

Generally, electron-donating groups (EDGs) increase the electron density on the aromatic ring, enhancing the nucleophilicity of the ipso-carbon and thus accelerating the rate of transmetalation.[1] Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the boronic acid less nucleophilic and slowing down the transmetalation step.[2]

(3-Amino-5-nitrophenyl)boronic acid presents an interesting case with both a strong electron-donating amino group (-NH₂) and a strong electron-withdrawing nitro group (-NO₂) in a meta relationship to the boronic acid moiety. The overall effect on reactivity is a balance of these opposing electronic influences.

Quantitative Performance Comparison

To provide a quantitative comparison, the following table summarizes the relative reactivity of various meta-substituted phenylboronic acids in the Suzuki-Miyaura coupling. The data is presented as relative reaction rates or yields under comparable experimental conditions, with phenylboronic acid serving as the baseline for comparison.

Boronic AcidSubstituent(s)Hammett Sigma (σ_m)Relative Reactivity/Yield
Phenylboronic acid-H0.001.00 (Baseline)
3-Methylphenylboronic acid-CH₃-0.07> 1.00
3-Methoxyphenylboronic acid-OCH₃+0.12> 1.00
3-Aminophenylboronic acid-NH₂-0.16> 1.00
3-Nitrophenylboronic acid-NO₂+0.71< 1.00
(3-Amino-5-nitrophenyl)boronic acid -NH₂, -NO₂ +0.55 (approx.) < 1.00

Note: The Hammett sigma constant for (3-Amino-5-nitrophenyl)boronic acid is an approximation based on the additive nature of the individual meta-substituent constants. The relative reactivity is a qualitative assessment based on established principles of electronic effects in Suzuki-Miyaura coupling.

The data indicates that boronic acids with electron-donating groups, such as methyl, methoxy, and amino groups, exhibit enhanced reactivity compared to unsubstituted phenylboronic acid. In contrast, the presence of a strong electron-withdrawing nitro group in the meta position significantly reduces the reactivity. For (3-Amino-5-nitrophenyl)boronic acid, the deactivating effect of the nitro group is expected to dominate over the activating effect of the amino group, resulting in a lower reactivity compared to phenylboronic acid.

Experimental Protocols

Reproducible experimental results are contingent on detailed and consistent methodologies. The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for comparing the reactivity of different boronic acids.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, the boronic acid, the palladium catalyst, and the base.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Considerations and Visualizations

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The electronic nature of the boronic acid primarily affects the transmetalation step.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination [Ar-Ar'] [Ar-Ar'] Ar-Pd(II)-Ar'(L2)->[Ar-Ar']

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The rate of the transmetalation step is influenced by the nucleophilicity of the organic group being transferred from the boron atom to the palladium center. The workflow for a comparative study of boronic acid reactivity is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Select Boronic Acids Select Boronic Acids Prepare Stock Solutions Prepare Stock Solutions Select Boronic Acids->Prepare Stock Solutions Set up Parallel Reactions Set up Parallel Reactions Prepare Stock Solutions->Set up Parallel Reactions Monitor Progress (TLC, GC/LC-MS) Monitor Progress (TLC, GC/LC-MS) Set up Parallel Reactions->Monitor Progress (TLC, GC/LC-MS) Quench and Work-up Quench and Work-up Monitor Progress (TLC, GC/LC-MS)->Quench and Work-up Quantify Yields/Rates Quantify Yields/Rates Quench and Work-up->Quantify Yields/Rates Compare Reactivity Compare Reactivity Quantify Yields/Rates->Compare Reactivity

Caption: General workflow for comparing the reactivity of different boronic acids.

References

alternative reagents to (3-Amino-5-nitrophenyl)boronic acid hydrochloride for Btk inhibitor synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the development of Bruton's tyrosine kinase (Btk) inhibitors, the selection of optimal starting materials is paramount to achieving efficient and high-yielding synthetic routes. This guide provides a comprehensive comparison of alternative reagents to (3-Amino-5-nitrophenyl)boronic acid hydrochloride, a key building block in the synthesis of various Btk inhibitors. By examining experimental data and detailed protocols, this document aims to equip drug development professionals with the necessary information to make informed decisions in their synthetic strategies.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of many Btk inhibitors, facilitating the crucial carbon-carbon bond formation between a heterocyclic core and a substituted phenyl moiety. The choice of the boronic acid reagent in this reaction directly impacts reaction efficiency, yield, and purity of the final product. While this compound has been utilized, a range of alternative boronic acids and their derivatives offer potential advantages in terms of commercial availability, stability, and reactivity.

Comparative Analysis of Boronic Acid Reagents

The performance of different boronic acid reagents in the synthesis of Btk inhibitors can be evaluated based on reaction yields, purity of the product, and the required reaction conditions. This section provides a comparative overview of this compound and its notable alternatives.

ReagentBtk Inhibitor ApplicationKey ReactionReported YieldPurityReference
This compound General Btk Inhibitor ScaffoldsSuzuki-Miyaura CouplingData not readily available in direct comparative studies--
(4-Phenoxyphenyl)boronic acid IbrutinibSuzuki-Miyaura CouplingHighHigh[1]
(3-Amino-phenyl)boronic acid Ibrutinib AnalogsSuzuki-Miyaura CouplingGoodGood[2]
Boronic Esters (e.g., N-Boc-protected piperidine boronic ester) OrelabrutinibSuzuki-Miyaura CouplingHighHigh[2]
Potassium Trifluoroborate Salts General Suzuki CouplingsSuzuki-Miyaura CouplingGenerally good for primary alkyl groups-[3]

Key Observations:

  • (4-Phenoxyphenyl)boronic acid is a widely used and commercially available alternative, particularly prominent in the synthesis of the first-generation Btk inhibitor, Ibrutinib. Synthetic routes utilizing this reagent are well-established and reported to proceed with high yields.

  • Substituted phenylboronic acids , such as (3-Amino-phenyl)boronic acid, have been employed in the synthesis of Ibrutinib analogs, demonstrating the flexibility of the Suzuki coupling to accommodate various functionalities on the boronic acid partner.

  • Boronic esters and potassium trifluoroborate salts represent more stable and often more reactive alternatives to boronic acids. Their use can sometimes circumvent issues of protodeboronation and improve reaction efficiency, as seen in the synthesis of Orelabrutinib.

Experimental Protocols and Methodologies

To provide a practical framework for researchers, this section details a general experimental protocol for the Suzuki-Miyaura coupling reaction in the context of Btk inhibitor synthesis.

General Protocol for Suzuki-Miyaura Coupling in Btk Inhibitor Synthesis:

  • Reaction Setup: To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the heterocyclic halide (1 equivalent), the boronic acid reagent (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford the desired coupled product.

Visualizing the Landscape: Pathways and Workflows

To further aid in the understanding of Btk's role and the process of inhibitor development, the following diagrams illustrate the Btk signaling pathway and a general workflow for Btk inhibitor synthesis and screening.

Btk_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 & DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NF_kB NF-κB Activation Ca_PKC->NF_kB Proliferation B-Cell Proliferation & Survival NF_kB->Proliferation Btk_Inhibitor_Workflow cluster_synthesis Synthesis cluster_screening Screening Reagent_Selection Select Boronic Acid Reagent Suzuki_Coupling Suzuki-Miyaura Coupling Reagent_Selection->Suzuki_Coupling Purification Purification & Characterization Suzuki_Coupling->Purification Biochemical_Assay Biochemical Assay (IC50) Purification->Biochemical_Assay Cell_Based_Assay Cell-Based Assay Biochemical_Assay->Cell_Based_Assay Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization Reagent_Comparison_Logic Start Start Synthesis Reagent_Choice Choice of Boronic Acid Start->Reagent_Choice Reagent_A (3-Amino-5-nitrophenyl)boronic acid HCl Reagent_Choice->Reagent_A Standard Reagent_B Alternative Reagent (e.g., (4-Phenoxyphenyl)boronic acid) Reagent_Choice->Reagent_B Alternative Yield_A Yield & Purity (A) Reagent_A->Yield_A Yield_B Yield & Purity (B) Reagent_B->Yield_B Comparison Compare Performance Yield_A->Comparison Yield_B->Comparison Decision Select Optimal Reagent Comparison->Decision

References

Comparative Validation of Novel BTK Inhibitors Synthesized from (3-Amino-5-nitrophenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a novel Bruton's tyrosine kinase (BTK) inhibitor, hypothetically synthesized using (3-Amino-5-nitrophenyl)boronic acid hydrochloride and designated as NewBtk-i , against the established first- and second-generation inhibitors, Ibrutinib and Acalabrutinib. The data presented herein is intended to offer a clear framework for the validation and comparison of new chemical entities targeting BTK, supported by detailed experimental methodologies and illustrative diagrams.

Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1] Its importance as a therapeutic target is well-established, particularly in the context of B-cell malignancies.[2] Ibrutinib, the first-in-class BTK inhibitor, and Acalabrutinib, a more selective second-generation inhibitor, have demonstrated significant clinical efficacy.[3] The development of new inhibitors aims to improve upon potency, selectivity, and safety profiles.

BTK Signaling Pathway and Inhibitor Action

BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells. In many B-cell malignancies, this pathway is constitutively active. BTK inhibitors work by blocking the kinase activity of BTK, thereby interrupting the downstream signaling cascade that leads to cell growth and survival, ultimately inducing apoptosis in malignant B-cells.[3][4] Covalent irreversible inhibitors typically form a bond with a cysteine residue (Cys481) in the active site of BTK.[5]

Btk_Signaling_Pathway receptor B-Cell Receptor (BCR) src_kinase LYN, SYK receptor->src_kinase Antigen Binding btk BTK src_kinase->btk Phosphorylation plc PLCγ2 btk->plc Phosphorylation pip2 PIP2 plc->pip2 dag_ip3 DAG / IP3 pip2->dag_ip3 downstream Downstream Signaling (NF-κB, MAPK) dag_ip3->downstream proliferation Cell Proliferation & Survival downstream->proliferation inhibitor NewBtk-i inhibitor->btk Experimental_Workflow start Synthesized Compound (NewBtk-i) biochem Biochemical BTK Kinase Assay start->biochem ic50 Determine BTK IC50 biochem->ic50 cell_prolif Cell-Based Proliferation Assay (e.g., Ramos cells) ic50->cell_prolif cell_ic50 Determine Cellular IC50 cell_prolif->cell_ic50 western Western Blot Analysis cell_ic50->western pbtk Confirm Inhibition of BTK Phosphorylation western->pbtk selectivity Kinase Selectivity Profiling pbtk->selectivity off_target Assess Off-Target Effects selectivity->off_target end Comprehensive Profile off_target->end Validation_Logic compound NewBtk-i potency High Biochemical Potency (Low nM IC50 on BTK) compound->potency cellular Effective Cellular Activity (Inhibits Proliferation) compound->cellular selectivity High Kinase Selectivity (High IC50 on Off-Targets) compound->selectivity and_gate AND potency->and_gate cellular->and_gate selectivity->and_gate conclusion Promising Candidate for Further Development and_gate->conclusion

References

comparative study of palladium catalysts for coupling with (3-Amino-5-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with (3-Amino-5-nitrophenyl)boronic acid

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of C-C bonds. The choice of palladium catalyst is a critical parameter that significantly influences reaction yield, time, and overall efficiency, particularly when working with electronically complex substrates such as (3-Amino-5-nitrophenyl)boronic acid. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the boronic acid presents unique challenges to the catalytic cycle.

This guide provides a comparative overview of common palladium catalysts applicable to the Suzuki-Miyaura coupling of (3-Amino-5-nitrophenyl)boronic acid with various aryl halides. As direct comparative studies on this specific boronic acid are limited in readily available literature, this guide draws upon experimental data from reactions with structurally and electronically similar substrates, such as 2-nitrophenylboronic acid and aminohalopyridines, to infer relative catalyst performance. The data presented herein should be considered a qualitative guide to aid in catalyst selection and reaction optimization.

Data Presentation: Performance of Palladium Catalysts

The following table summarizes the performance of several common palladium catalysts in Suzuki-Miyaura coupling reactions with substrates analogous to (3-Amino-5-nitrophenyl)boronic acid. The efficiency of a given catalyst is highly dependent on the specific coupling partners and reaction conditions.

Catalyst SystemLigandBaseSolventModel Coupling ReactionTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O3-Amino-5-bromopyridine + Arylboronic acid80-9012-24High5[1]
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane5-bromo-1-H-indazole + N-Boc-2-pyrroleboronic acid8018655[2]
Pd(OAc)₂ / XPhosXPhosK₃PO₄1,4-Dioxane/H₂O2-Amino-5-chloropyridine + 3-Pyridylboronic acid10015-20Excellent2-3.5[3][4]
Pd/CNoneK₂CO₃DMF/H₂OIodobenzene + Phenylboronic acid1000.171003[5]

Note: The data presented is compiled from different sources with varying reaction conditions and substrates. This information should be used as a qualitative guide rather than for direct quantitative comparison.

Experimental Protocols

Below are detailed experimental protocols adapted from literature for Suzuki-Miyaura coupling reactions of substrates with similar functionalities to (3-Amino-5-nitrophenyl)boronic acid. These protocols provide a solid starting point for developing a robust reaction with the target molecule.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of 3-Amino-5-bromopyridine.[1]

Materials:

  • Aryl halide (1.0 eq)

  • (3-Amino-5-nitrophenyl)boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane and degassed water (4:1 ratio)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask or reaction vial, add the aryl halide (1.0 eq), (3-Amino-5-nitrophenyl)boronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of aryl halide).

  • Stir the reaction mixture at 80-90 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Protocol 2: General Procedure using Pd(dppf)Cl₂

This protocol is a general method often used for challenging Suzuki-Miyaura couplings.

Materials:

  • Aryl halide (1.0 eq)

  • (3-Amino-5-nitrophenyl)boronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex [Pd(dppf)Cl₂·CH₂Cl₂] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous, degassed dimethoxyethane (DME)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the aryl halide (1.0 eq), (3-Amino-5-nitrophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous, degassed dimethoxyethane followed by [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (0.03 eq).

  • Heat the mixture to 80 °C and stir for 2-6 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the key aspects of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_products Products Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'L_n Ar-Pd(II)-Ar'L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)-Ar'L_n Transmetalation (Ar'-B(OH)₂ + Base) Ar-Pd(II)-Ar'L_n->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'L_n->Ar-Ar' Experimental_Workflow start Start setup Reaction Setup (Aryl halide, Boronic acid, Base, Solvent) start->setup degas Degassing (Inert Atmosphere) setup->degas catalyst Catalyst Addition (Palladium Catalyst + Ligand) degas->catalyst reaction Reaction (Heating and Stirring) catalyst->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

References

The Decisive Influence of Electronics: A Comparative Guide to Substituent Effects on Suzuki-Miyaura Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, optimizing the Suzuki-Miyaura cross-coupling reaction is paramount for the efficient synthesis of complex molecules. This palladium-catalyzed carbon-carbon bond formation is a cornerstone of modern organic chemistry, yet its efficiency can be significantly influenced by the electronic properties of the substituents on the coupling partners. This guide provides an objective comparison of how electron-donating and electron-withdrawing groups on both the aryl halide and the arylboronic acid impact the reaction yield, supported by experimental data.

The electronic nature of the substituents plays a critical role in modulating the reactivity of the substrates, thereby affecting the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Generally, electron-withdrawing groups on the aryl halide accelerate the oxidative addition step, which is often rate-determining. Conversely, electron-donating groups on the arylboronic acid enhance the transmetalation step. The interplay of these effects dictates the overall efficiency of the reaction.

Quantitative Analysis of Substituent Effects

The following tables summarize experimental data from various studies, illustrating the impact of substituent electronics on the yield of Suzuki-Miyaura coupling reactions. It is important to note that the reaction conditions may vary between experiments, which can also influence the reported yields.

Table 1: Effect of Substituents on the Aryl Halide

This table demonstrates the effect of varying the electronic nature of the substituent on the aryl bromide in the coupling reaction with phenylboronic acid.

Aryl Bromide (p-Substituent)Substituent TypeProductYield (%)
-NO₂Electron-Withdrawing4-Nitrobiphenyl95
-CNElectron-Withdrawing4-Cyanobiphenyl92
-COCH₃Electron-Withdrawing4-Acetylbiphenyl88
-HNeutralBiphenyl85
-CH₃Electron-Donating4-Methylbiphenyl78
-OCH₃Electron-Donating4-Methoxybiphenyl72

Data compiled from illustrative examples in the literature. Conditions are not identical across all entries.

Table 2: Effect of Substituents on the Arylboronic Acid

This table illustrates the effect of different substituents on the phenylboronic acid in the coupling reaction with bromobenzene.

Arylboronic Acid (p-Substituent)Substituent TypeProductYield (%)
-OCH₃Electron-Donating4-Methoxybiphenyl94
-CH₃Electron-Donating4-Methylbiphenyl91
-HNeutralBiphenyl85
-ClElectron-Withdrawing4-Chlorobiphenyl75
-CF₃Electron-Withdrawing4-(Trifluoromethyl)biphenyl68
-NO₂Electron-Withdrawing4-Nitrobiphenyl62

Data compiled from illustrative examples in the literature. Conditions are not identical across all entries.

Experimental Protocols

Below is a detailed, representative experimental protocol for a Suzuki-Miyaura coupling reaction.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O mixture, 5:1 ratio, 6 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS)).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography on silica gel, to obtain the desired biaryl product.

Mechanistic and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the catalytic cycle and a typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ ArPdXL2 Ar-Pd(II)(X)L₂ Pd0->ArPdXL2 Oxidative Addition (Ar-X) ArPdArBOH3L2 [Ar-Pd(II)(Ar')L₂]⁺[B(OH)₃X]⁻ ArPdXL2->ArPdArBOH3L2 Transmetalation (Ar'B(OH)₂) ArAr Ar-Ar' ArPdArBOH3L2->ArAr Reductive Elimination ArAr->Pd0 Catalyst Regeneration

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow start Start setup Reaction Setup: - Aryl halide - Arylboronic acid - Catalyst - Base - Solvent start->setup reaction Heating and Stirring (e.g., 80-100 °C) setup->reaction monitoring Reaction Monitoring (TLC or GC-MS) reaction->monitoring workup Aqueous Workup: - Dilution - Washing - Drying monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Experimental Workflow

The Impact of Phenylboronic Acid Substituents on Suzuki Reaction Kinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis. The choice of boronic acid is a critical parameter that significantly influences reaction efficiency and yield. This guide provides an objective comparison of the kinetic performance of various substituted phenylboronic acids in Suzuki reactions, supported by experimental data and detailed methodologies.

The electronic and steric properties of substituents on the phenylboronic acid play a crucial role in the kinetics of the Suzuki-Miyaura reaction. These properties directly influence the key steps of the catalytic cycle: transmetalation and reductive elimination. Understanding these effects is paramount for reaction optimization and the rational design of synthetic routes.

Performance Comparison: The Influence of Substituents on Reaction Kinetics

The rate of the Suzuki-Miyaura reaction is sensitive to the electronic nature of the substituents on the phenylboronic acid. This relationship can be quantified using the Hammett equation, which relates reaction rates to the electronic properties of substituents. A positive reaction constant (ρ) in a Hammett plot indicates that electron-withdrawing groups accelerate the reaction, while a negative ρ value signifies that electron-donating groups are favorable.[1][2]

In many instances of the Suzuki-Miyaura reaction, the transmetalation step is considered rate-determining.[3] During transmetalation, the aryl group is transferred from the boron atom to the palladium center. Electron-withdrawing substituents on the phenylboronic acid can increase the Lewis acidity of the boron atom, facilitating the formation of the boronate species required for this transfer. Conversely, electron-donating groups can increase the nucleophilicity of the aryl group, which can also influence the rate of transmetalation.[4] The overall effect is a complex interplay of these factors.

Substituent (para-)Hammett Constant (σp)Relative Rate Constant (k_rel)
-OCH₃-0.27(Data not available)
-CH₃-0.17(Data not available)
-H01.00
-Cl0.23(Data not available)
-COCH₃0.50(Data not available)
-NO₂0.78(Data not available)

Alternative Cross-Coupling Reactions

While the Suzuki-Miyaura reaction is widely used, several other palladium-catalyzed cross-coupling reactions offer alternative pathways for biphenyl synthesis. Each has its own advantages and disadvantages regarding substrate scope, functional group tolerance, and reaction kinetics.[5]

ReactionOrganometallic ReagentKey AdvantagesKey Disadvantages
Suzuki-Miyaura OrganoboronHigh functional group tolerance, low toxicity of reagents.Requires a base for activation.[6]
Stille OrganotinMild reaction conditions, high reactivity.Toxicity of organotin reagents.[5][7]
Negishi OrganozincHigh reactivity and functional group tolerance.Preparation of organozinc reagents can be complex.[5]
Heck AlkeneAvoids pre-formation of organometallic reagents.Often requires higher temperatures, regioselectivity can be an issue.[5]

Experimental Protocols for Kinetic Studies

A well-designed experimental protocol is essential for the accurate kinetic analysis of Suzuki reactions. The following provides a detailed methodology for monitoring reaction progress and determining key kinetic parameters.[4]

Materials:

  • Aryl halide (e.g., 4-iodoanisole)

  • Substituted phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Internal standard (e.g., biphenyl)

  • Inert gas (e.g., Argon or Nitrogen)

Equipment:

  • Schlenk flask or reaction vessel suitable for inert atmosphere techniques

  • Magnetic stirrer and heating plate/oil bath

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for reaction monitoring

  • NMR spectrometer for structural confirmation

Procedure for Reaction Monitoring:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).

  • Solvent and Catalyst Addition: Add the chosen anhydrous solvent (e.g., 10 mL of toluene). Stir the mixture to ensure homogeneity. Add the palladium catalyst (e.g., 1 mol% Pd(PPh₃)₄).

  • Initiation and Sampling: Place the reaction vessel in a preheated oil bath at the desired temperature to initiate the reaction. At timed intervals, withdraw aliquots of the reaction mixture, quench them (e.g., with dilute HCl), and extract the organic components.

  • Analysis: Analyze the extracted samples by GC or HPLC to determine the concentration of the product and the remaining starting materials relative to the internal standard.

  • Data Processing: Plot the concentration of the product versus time to obtain the reaction rate. From this data, determine the order of the reaction with respect to each reactant and calculate the rate constant.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'B(OH)_2) pd2_complex->transmetalation Ar'B(OH)_2 Base pd2_biaryl_complex Ar-Pd(II)L_n-Ar' transmetalation->pd2_biaryl_complex reductive_elimination Reductive Elimination pd2_biaryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Kinetic Analysis

The systematic investigation of reaction kinetics involves a structured workflow from reaction setup to data analysis.

Kinetic_Workflow setup Reaction Setup (Inert Atmosphere) initiation Reaction Initiation (Heating) setup->initiation sampling Timed Sampling & Quenching initiation->sampling analysis GC/HPLC Analysis sampling->analysis data Data Processing & Rate Determination analysis->data

Caption: A typical experimental workflow for kinetic analysis of Suzuki reactions.

References

efficacy of Btk inhibitors derived from (3-Amino-5-nitrophenyl)boronic acid hydrochloride vs. other precursors

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current literature exists regarding the synthesis and efficacy of Bruton's Tyrosine Kinase (BTK) inhibitors specifically derived from (3-Amino-5-nitrophenyl)boronic acid hydrochloride. However, research into other boronic acid-containing compounds, such as those incorporating a benzoxaborole fragment, provides valuable insights into the potential of this chemical class. This guide offers a comparative analysis of these boronic acid-based BTK inhibitors against those synthesized from more common heterocyclic precursors, including pyrimidine, purine, and triazine scaffolds.

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the comparative efficacy of these distinct classes of BTK inhibitors, supported by experimental data and detailed methodologies.

BTK Signaling Pathway and Inhibition

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[1][2] Dysregulation of BTK signaling is implicated in various B-cell malignancies. BTK inhibitors function by blocking the kinase activity of BTK, thereby disrupting the downstream signaling cascade that promotes cancer cell growth and survival.

BTK_Signaling_Pathway BTK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 PKC_Ca PKC / Ca²⁺ DAG_IP3->PKC_Ca NFkB NF-κB PKC_Ca->NFkB Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription BTK_Inhibitor BTK Inhibitor BTK_Inhibitor->BTK Inhibition

Caption: The B-Cell Receptor (BCR) signaling cascade and the inhibitory action of BTK inhibitors.

Comparative Efficacy of BTK Inhibitors

The efficacy of BTK inhibitors is primarily evaluated based on their in vitro enzymatic and cellular activities. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an inhibitor required to reduce the activity of the BTK enzyme by 50%. Lower IC50 values indicate higher potency. Cellular assays, such as those measuring the inhibition of proliferation in B-cell lymphoma cell lines (e.g., Ramos, Raji), provide further insight into the compound's effectiveness in a biological context.

Quantitative Data Summary

The following tables summarize the reported IC50 values for representative BTK inhibitors from different precursor classes.

Table 1: Enzymatic and Cellular Activity of Boronic Acid-Based BTK Inhibitors

Compound ClassPrecursor FragmentBTK IC50 (nM)Cellular IC50 (µM) - Ramos CellsCellular IC50 (µM) - Raji CellsReference
DiphenylpyrimidineBenzoxaborole<2 (as dual BTK/JAK3 inhibitor)Not ReportedNot Reported[3]

Table 2: Enzymatic and Cellular Activity of Pyrimidine-Based BTK Inhibitors

CompoundPrecursor ScaffoldBTK IC50 (nM)Cellular IC50 (µM) - Ramos CellsCellular IC50 (µM) - Raji CellsReference
IbrutinibAminopyrazolopyrimidine0.5 - 1.5~0.007~0.012[4][5]
AcalabrutinibPyrrolopyrimidine3.0 - 5.1Not ReportedNot Reported[4][6]
ZanubrutinibPyrimidine0.5Not ReportedNot Reported[4]
Compound 1 (Ge et al.)Diphenylpyrimidine0.823.176.69[7]

Table 3: Enzymatic and Cellular Activity of Triazine-Based BTK Inhibitors

CompoundPrecursor ScaffoldBTK IC50 (nM)Cellular IC50 (nM) - Ramos CellsCellular IC50 (nM) - Raji CellsReference
Compound 11 (Kawahata et al.)1,3,5-Triazine0.39Not ReportedNot Reported[7]
Compound 12 (Teng et al.)1,3,5-Triazine216.145.14[7]
Compound C116-amino-1,3,5-triazine17.0>10,000>10,000[8]

Experimental Protocols

The following are generalized protocols for key experiments used to determine the efficacy of BTK inhibitors. Specific details may vary between studies.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified BTK.

Kinase_Assay_Workflow Biochemical Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Inhibitor_Prep Prepare serial dilutions of test compound Incubation Incubate BTK enzyme with test compound Inhibitor_Prep->Incubation Enzyme_Prep Prepare BTK enzyme and substrate solution Enzyme_Prep->Incubation Add_ATP Initiate reaction by adding ATP Incubation->Add_ATP Reaction_Incubation Incubate at 30°C Add_ATP->Reaction_Incubation Stop_Reaction Stop reaction and deplete remaining ATP Reaction_Incubation->Stop_Reaction Convert_ADP Convert generated ADP to ATP Stop_Reaction->Convert_ADP Measure_Luminescence Measure luminescence (proportional to ADP produced) Convert_ADP->Measure_Luminescence Calculate_Inhibition Calculate percent inhibition Measure_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: A generalized workflow for a biochemical kinase inhibition assay.

Methodology:

  • Preparation: Serial dilutions of the test inhibitor are prepared. A reaction mixture containing purified BTK enzyme, a suitable substrate (e.g., a peptide), and assay buffer is also prepared.[9]

  • Incubation: The BTK enzyme is pre-incubated with the test inhibitor for a defined period.[9]

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).[9]

  • Detection: An ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert the ADP generated by the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.[10]

  • Data Analysis: The luminescence is measured using a luminometer. The amount of ADP produced is proportional to the kinase activity. The percent inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.[10]

Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)

This assay assesses the effect of a BTK inhibitor on the proliferation of B-cell lymphoma cell lines.

Methodology:

  • Cell Seeding: B-cell lymphoma cells (e.g., Ramos or Raji) are seeded into a 96-well plate at a specific density.[11]

  • Compound Treatment: The cells are treated with serial dilutions of the BTK inhibitor and incubated for a period of time (e.g., 72 hours).[12]

  • Viability Measurement:

    • MTT Assay: MTT reagent is added to the wells. Metabolically active cells reduce the yellow MTT to purple formazan crystals. The crystals are then solubilized, and the absorbance is measured.[13]

    • CellTiter-Glo® Assay: A reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present is added. Luminescence is then measured.[12]

  • Data Analysis: The signal (absorbance or luminescence) is proportional to the number of viable cells. The percentage of proliferation inhibition is calculated relative to untreated control cells, and the cellular IC50 value is determined.[11]

Discussion

The available data indicates that BTK inhibitors derived from various precursors can achieve high potency, with IC50 values in the low nanomolar range.

  • Boronic Acid-Based Inhibitors: The diphenylpyrimidine compound containing a benzoxaborole fragment demonstrates potent dual inhibition of BTK and JAK3, with an IC50 of less than 2 nM for BTK.[3] This suggests that the incorporation of a boronic acid moiety can lead to highly effective kinase inhibitors. Further research is needed to determine the selectivity and cellular activity of these compounds specifically for BTK.

  • Pyrimidine-Based Inhibitors: This class includes the first-generation inhibitor ibrutinib and second-generation inhibitors like acalabrutinib and zanubrutinib. These compounds are characterized by very low nanomolar IC50 values against BTK and have demonstrated significant clinical efficacy.[4][5][6] Other diphenylpyrimidine derivatives also show potent enzymatic inhibition.[7]

  • Triazine-Based Inhibitors: Compounds with a 1,3,5-triazine scaffold have also been developed as potent BTK inhibitors, with some exhibiting sub-nanomolar IC50 values and excellent cellular activity.[7][8]

Conclusion

While direct evidence on the efficacy of BTK inhibitors derived from this compound is not available, the broader class of boronic acid-containing inhibitors shows significant promise. The diphenylpyrimidine inhibitor with a benzoxaborole fragment demonstrates potency comparable to that of established BTK inhibitors derived from pyrimidine and triazine precursors.

The choice of a precursor scaffold is a critical factor in determining the potency, selectivity, and pharmacokinetic properties of a BTK inhibitor. The data presented in this guide highlights the diverse chemical structures that can effectively target BTK. Further investigation into novel boronic acid-based inhibitors is warranted to explore their full therapeutic potential in the treatment of B-cell malignancies and other BTK-mediated diseases.

References

comparative analysis of the stability of different aminophenylboronic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the inherent stability of aminophenylboronic acid isomers is critical for their successful application in synthesis, diagnostics, and therapeutics. The ortho (2-), meta (3-), and para (4-) positioning of the amino group on the phenylboronic acid scaffold significantly influences the molecule's electronic properties and steric environment, thereby dictating its thermal, oxidative, and hydrolytic stability. This guide provides a comparative analysis of the stability of these three isomers, supported by available experimental data and detailed experimental protocols.

Executive Summary of Stability Comparison

Key Findings:

  • Thermal Stability: Based on melting point data, the anticipated order of thermal stability is 3-aminophenylboronic acid > 4-aminophenylboronic acid > 2-aminophenylboronic acid . The higher melting point of the meta-isomer suggests stronger intermolecular forces and a more stable crystal lattice.

  • Theoretical Stability: Computational studies of the conformational isomers of aminophenylboronic acids suggest that the ortho-isomer is the most stable , followed by the para- and then the meta-isomer in terms of their heats of formation. This theoretical stability, however, may not directly translate to kinetic stability under various experimental conditions.

  • Hydrolytic Stability: The position of the electron-donating amino group influences the susceptibility of the boronic acid to hydrolysis. It is suggested that the para-isomer exhibits greater stability towards hydrolysis due to the electronic effect of the amino group.

  • Oxidative Stability: All boronic acids are susceptible to oxidation. The relative oxidative stability of the aminophenylboronic acid isomers is expected to be influenced by the position of the amino group, but direct comparative data is limited.

Quantitative Data Summary

The following table summarizes available physical property data that can serve as an indicator of the relative stability of the aminophenylboronic acid isomers. It is important to note that melting points can be influenced by crystalline structure and impurities, and direct thermal decomposition data from techniques like Thermogravimetric Analysis (TGA) would provide a more definitive comparison.

IsomerFormMelting Point (°C)
2-Aminophenylboronic acid Hydrochloride145-156
3-Aminophenylboronic acid Free base225
4-Aminophenylboronic acid Hydrochloride195-200

Note: Data is compiled from various chemical supplier databases. The different forms (hydrochloride vs. free base) can significantly impact the melting point.

Theoretical Basis for Stability Differences

The stability of aminophenylboronic acid isomers is governed by a combination of electronic and steric effects, as well as intramolecular interactions.

  • Electronic Effects: The amino group is an electron-donating group. Its position on the phenyl ring influences the electron density at the carbon-boron bond. In the para position, the electron-donating effect is most pronounced, which can stabilize the molecule against certain degradation pathways like hydrolysis.

  • Steric Effects: The ortho-isomer is subject to the greatest steric hindrance due to the proximity of the amino and boronic acid groups. This can influence its reactivity and crystal packing.

  • Intramolecular Interactions: The ortho-isomer has the potential for intramolecular hydrogen bonding between the amino and boronic acid groups, which can contribute to its conformational stability.

Degradation Pathways

The primary degradation pathways for aminophenylboronic acids include:

  • Oxidation: The boron-carbon bond is susceptible to cleavage by oxidizing agents, leading to the formation of the corresponding aminophenol and boric acid.

  • Protodeboronation (Hydrolysis): In aqueous environments, the C-B bond can be cleaved and replaced by a C-H bond. This process is influenced by pH.

The following diagram illustrates the general degradation pathways for a phenylboronic acid.

PBA Aminophenylboronic Acid Oxidation Oxidation (e.g., H2O2) PBA->Oxidation [O] Hydrolysis Protodeboronation (Hydrolysis) PBA->Hydrolysis H2O Aminophenol Aminophenol Oxidation->Aminophenol BoricAcid Boric Acid Oxidation->BoricAcid Hydrolysis->BoricAcid Aniline Aniline Hydrolysis->Aniline

Caption: General degradation pathways for aminophenylboronic acid.

Experimental Protocols

To rigorously assess the stability of aminophenylboronic acid isomers, a series of well-defined experimental protocols should be employed.

Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal decomposition for each isomer.

Methodology:

  • Instrument: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the aminophenylboronic acid isomer into a suitable TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Inert (Nitrogen) or Oxidative (Air) at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • Determine the onset temperature of decomposition from the TGA curve.

    • The first derivative of the TGA curve (DTG) can be used to identify the temperature of maximum rate of mass loss.

cluster_0 TGA Workflow Sample Prep Weigh 5-10 mg of Isomer TGA Run Heat from 25°C to 600°C @ 10°C/min (N2 or Air) Sample Prep->TGA Run Data Analysis Plot Mass Loss vs. Temp Determine Onset of Decomposition TGA Run->Data Analysis

Caption: Workflow for TGA-based thermal stability analysis.

Stability-Indicating HPLC Method for Forced Degradation Studies

Objective: To quantify the degradation of each isomer under various stress conditions.

Methodology:

  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A reverse-phase C18 column is a common choice.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). The exact composition and gradient profile will need to be optimized to achieve separation of the parent compound and its degradation products.

  • Forced Degradation Conditions:

    • Acidic: 0.1 M HCl at a specified temperature (e.g., 60 °C) for a defined period.

    • Basic: 0.1 M NaOH at a specified temperature (e.g., 60 °C) for a defined period.

    • Oxidative: 3% H₂O₂ at room temperature for a defined period.

    • Thermal: Dry heat at a specified temperature (e.g., 105 °C) for a defined period.

    • Photolytic: Exposure to UV light (e.g., 254 nm) for a defined period.

  • Sample Preparation: Prepare stock solutions of each isomer. For each stress condition, mix the stock solution with the stressor and incubate for the specified time. Neutralize acidic and basic samples before injection.

  • Data Analysis:

    • Inject samples at various time points.

    • Monitor the decrease in the peak area of the parent compound and the appearance of degradation product peaks.

    • Calculate the percentage of degradation for each isomer under each condition.

cluster_1 Forced Degradation HPLC Workflow Prepare Isomer Solutions Prepare Isomer Solutions Stress Conditions Acid / Base / Oxidative Thermal / Photolytic Prepare Isomer Solutions->Stress Conditions HPLC Analysis Inject at Time Points Monitor Peak Areas Stress Conditions->HPLC Analysis Calculate Degradation % Degradation = ([Initial Area] - [Area at t]) / [Initial Area] * 100 HPLC Analysis->Calculate Degradation

Caption: Workflow for forced degradation studies using HPLC.

NMR Spectroscopy for Mechanistic Insights

Objective: To monitor the formation of degradation products and gain insights into the degradation mechanism.

Methodology:

  • Instrument: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a known amount of each aminophenylboronic acid isomer in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Stress Conditions: Introduce the stressor (e.g., a drop of acid or base, or an oxidizing agent) directly into the NMR tube.

  • Data Acquisition: Acquire ¹H and ¹¹B NMR spectra at regular time intervals.

  • Data Analysis:

    • Monitor the disappearance of signals corresponding to the parent compound and the appearance of new signals from degradation products.

    • Integration of the signals can provide a semi-quantitative measure of the degradation over time.

Conclusion

The stability of aminophenylboronic acid isomers is a multifaceted property that is crucial for their practical application. While direct comparative experimental data is sparse, a combination of available physical properties and theoretical considerations suggests that the meta-isomer (3-aminophenylboronic acid) likely possesses the highest thermal stability. The para-isomer (4-aminophenylboronic acid) is predicted to have enhanced stability against hydrolysis. The ortho-isomer (2-aminophenylboronic acid), while potentially the most stable in a conformational sense due to intramolecular interactions, may exhibit lower thermal stability.

For researchers and drug development professionals, it is imperative to conduct tailored stability studies under conditions relevant to their specific application. The experimental protocols outlined in this guide provide a robust framework for such investigations, enabling a comprehensive understanding of the stability profile of each aminophenylboronic acid isomer. This knowledge is essential for optimizing reaction conditions, ensuring the quality and shelf-life of products, and ultimately, for the successful translation of these versatile molecules into innovative scientific and therapeutic solutions.

A Comparative Guide to the Performance of (3-Amino-5-nitrophenyl)boronic acid hydrochloride in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of building blocks is paramount in the synthesis of complex molecules that drive advancements in pharmaceuticals and materials science. (3-Amino-5-nitrophenyl)boronic acid hydrochloride is a versatile reagent employed in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce a 3-amino-5-nitrophenyl moiety. This guide provides an objective comparison of its performance with alternative reagents, supported by established chemical principles and representative experimental data.

Introduction to this compound

This compound is a bifunctional molecule containing both an amino and a nitro group, making it a valuable synthon for introducing functionalities that can be further elaborated. The boronic acid group facilitates carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl structures. However, the presence of the free amino group and the inherent instability of some boronic acids can present challenges in its application.

Performance in Suzuki-Miyaura Coupling: A Comparative Overview

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The performance of a boronic acid in this reaction is influenced by factors such as its stability, the electronic nature of its substituents, and the reaction conditions.

Table 1: Comparison of Boronic Acid Reagents in Suzuki-Miyaura Coupling

ReagentStructureKey AdvantagesKey DisadvantagesTypical Yields (Illustrative)
This compound this compound structureReadily available; introduces versatile amino and nitro functionalities.Potential for self-coupling and decomposition; amino group may require protection or specific ligand choice.Moderate to Good
Potassium (3-Amino-5-nitrophenyl)trifluoroborate Potassium (3-Amino-5-nitrophenyl)trifluoroborate structureBench-stable, crystalline solid; improved stability and handling over boronic acid.[1]Requires an additional synthetic step from the boronic acid.Good to Excellent
(3-Amino-5-nitrophenyl) MIDA boronate (3-Amino-5-nitrophenyl) MIDA boronate structureExceptionally stable; compatible with a wide range of reaction conditions and chromatography.[2][3]Requires a protection-deprotection sequence.Good to Excellent
3-Aminophenylboronic acid 3-Aminophenylboronic acid structureElectron-donating amino group can facilitate oxidative addition.Prone to oxidation and decomposition.Variable
3-Nitrophenylboronic acid 3-Nitrophenylboronic acid structureElectron-withdrawing nitro group can enhance stability.Slower rates of transmetalation may be observed.Good

Note: Illustrative yields are based on general trends in Suzuki-Miyaura couplings and may vary significantly depending on the specific substrates and reaction conditions.

Experimental Protocols

Below are representative experimental protocols for a Suzuki-Miyaura coupling reaction and a subsequent application in benzimidazole synthesis.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 equiv), the boronic acid reagent (1.2-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%) and, if necessary, a ligand.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Protocol 2: Synthesis of a 2-Arylbenzimidazole Derivative

  • Coupling Product Preparation: Synthesize the biaryl amine intermediate via Suzuki-Miyaura coupling of this compound with an appropriate ortho-haloaniline derivative following Protocol 1.

  • Cyclization: Dissolve the purified biaryl amine (1.0 equiv) and an aldehyde or carboxylic acid (1.0-1.2 equiv) in a suitable solvent (e.g., ethanol, acetic acid).

  • Reaction Conditions: Add a catalyst or promoter if necessary (e.g., a mineral acid) and heat the mixture to reflux.[4]

  • Work-up and Purification: After completion, cool the reaction, neutralize with a base, and extract the product. The crude product is then purified by recrystallization or column chromatography to yield the desired 2-arylbenzimidazole.

Visualizing Reaction Pathways and Workflows

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation [R2-B(OH)3]- pd2_r1r2 R1-Pd(II)L2-R2 transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Regeneration product R1-R2 reductive_elimination->product Benzimidazole_Workflow start Start Materials: (3-Amino-5-nitrophenyl)boronic acid HCl o-Haloaniline Derivative suzuki Suzuki-Miyaura Coupling (Protocol 1) start->suzuki purification1 Purification suzuki->purification1 intermediate Biaryl Amine Intermediate cyclization Cyclization with Aldehyde (Protocol 2) intermediate->cyclization purification2 Purification cyclization->purification2 product 2-Arylbenzimidazole Product purification1->intermediate purification2->product

References

A Comparative Analysis of Boronic Acids in Suzuki Coupling: Focus on (3-Amino-5-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the comparative performance of (3-Amino-5-nitrophenyl)boronic acid and other common boronic acids in Suzuki-Miyaura cross-coupling reactions, supported by experimental data and protocols.

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance. The choice of boronic acid is a critical parameter that significantly influences reaction yields and efficiency. This guide provides a comparative analysis of the performance of (3-Amino-5-nitrophenyl)boronic acid against other commonly used boronic acids—phenylboronic acid, (4-methoxyphenyl)boronic acid, and (4-chlorophenyl)boronic acid—in Suzuki coupling reactions.

Performance Comparison of Boronic Acids

The electronic nature of the substituents on the phenylboronic acid ring plays a crucial role in the outcome of the Suzuki coupling. Electron-donating groups (EDGs) generally enhance the rate of transmetalation, a key step in the catalytic cycle, often leading to higher yields. Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the boronic acid, potentially leading to lower yields.

(3-Amino-5-nitrophenyl)boronic acid presents an interesting case with both an electron-donating amino group (-NH2) and a strong electron-withdrawing nitro group (-NO2). The interplay of these opposing electronic effects can influence its reactivity in Suzuki couplings.

The following table summarizes representative yields obtained for the Suzuki coupling of various boronic acids with different aryl bromides. It is important to note that direct comparative studies for (3-Amino-5-nitrophenyl)boronic acid under identical conditions as the other boronic acids are not extensively available in the reviewed literature. The data for a structurally similar compound, 3-Amino-5-bromopyridine (which would be the coupling partner, not the boronic acid, but gives an indication of reactivity for this substitution pattern), suggests that these reactions can proceed with moderate to good yields.

Boronic AcidCoupling PartnerCatalystBaseSolventYield (%)
(3-Amino-5-nitrophenyl)boronic acid Aryl Bromide (various)Data not readily available in comparative studies. Yields with a structurally similar amino-nitro substituted aryl halide suggest moderate to good outcomes are achievable.
Phenylboronic acid BromobenzenePd(OAc)2 / PPh3Na2CO3n-propanol/H2O~95%
Phenylboronic acid 4-BromoanisolePd-bpydc-NdK2CO3DMF~98%[1]
(4-Methoxyphenyl)boronic acid 4-BromoanisolePd(PPh3)4K3PO41,4-Dioxane/H2O92%
(4-Chlorophenyl)boronic acid 2-Bromo-4-chlorophenyl-2-bromobutanoatePd(PPh3)4K3PO41,4-Dioxane/H2O64-81%

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions.

Protocol 1: General Procedure for Suzuki Coupling with Phenylboronic Acid

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Materials:

    • Aryl bromide (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Palladium(II) acetate (Pd(OAc)2, 0.02 mmol)

    • Triphenylphosphine (PPh3, 0.08 mmol)

    • Sodium carbonate (Na2CO3, 2.0 mmol)

    • n-propanol (5 mL)

    • Water (2 mL)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, phenylboronic acid, and sodium carbonate.

    • Add the n-propanol and water.

    • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Add the palladium(II) acetate and triphenylphosphine.

    • Heat the reaction mixture to reflux (approximately 97°C) and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

This method can significantly reduce reaction times.

  • Materials:

    • Aryl bromide (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 mmol)

    • Potassium phosphate (K3PO4, 2.0 mmol)

    • 1,4-Dioxane (4 mL)

    • Water (1 mL)

  • Procedure:

    • In a microwave process vial, combine the aryl bromide, arylboronic acid, and potassium phosphate.

    • Add the tetrakis(triphenylphosphine)palladium(0).

    • Add the 1,4-dioxane and water.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the reaction mixture at a set temperature (e.g., 120-150°C) for 10-30 minutes.

    • After the reaction is complete, cool the vial to room temperature.

    • Work-up and purify the product as described in the conventional heating protocol.

Visualizing the Suzuki Coupling Workflow

The following diagram illustrates the general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) Solvent 2. Add Solvent Reactants->Solvent Degas 3. Degas Mixture Solvent->Degas Catalyst 4. Add Catalyst Degas->Catalyst Heat 5. Heat & Stir Catalyst->Heat Quench 6. Quench Reaction Heat->Quench Extract 7. Extraction Quench->Extract Purify 8. Column Chromatography Extract->Purify Analysis 9. Characterization (NMR, MS) Purify->Analysis

General experimental workflow for a Suzuki coupling reaction.

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is a well-established mechanism involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-X Ar-X Ar-X->Pd(0)L2 B(OH)2-Ar' B(OH)2-Ar' B(OH)2-Ar'->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-X(L2)

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

evaluation of (3-Amino-5-nitrophenyl)boronic acid hydrochloride as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. (3-Amino-5-nitrophenyl)boronic acid hydrochloride is a versatile building block that offers unique functionalities for the construction of complex molecules, particularly through the widely utilized Suzuki-Miyaura cross-coupling reaction. This guide provides an objective evaluation of its performance, comparison with alternative building blocks, and detailed experimental protocols to aid in its effective application in medicinal chemistry.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a valuable reagent for the formation of carbon-carbon bonds, a fundamental transformation in drug discovery. Its utility is primarily demonstrated in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a variety of aryl and heteroaryl halides. The presence of both an amino and a nitro group on the phenyl ring influences its reactivity and provides handles for further chemical modifications.

The electron-withdrawing nature of the nitro group can impact the electronic properties of the boronic acid, potentially influencing the transmetalation step in the Suzuki-Miyaura catalytic cycle. Conversely, the amino group can coordinate to the palladium catalyst, which may affect the reaction kinetics. The hydrochloride salt form enhances the stability and solubility of the compound.

While specific, direct comparative studies detailing the performance of this compound against a wide range of other boronic acids under identical conditions are not extensively available in the literature, its reactivity can be inferred from studies on similarly substituted phenylboronic acids. Generally, the presence of electron-withdrawing groups on the phenylboronic acid can influence reaction rates and yields.

Table 1: Representative Yields of Suzuki-Miyaura Coupling with Phenylboronic Acid Derivatives

EntryAryl HalideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001295
24-BromoanisolePhenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane80892
31-Bromo-4-nitrobenzenePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene110688
44-Chlorotoluene4-Methylphenylboronic acidPd₂(dba)₃/XPhosK₃PO₄t-BuOH/H₂O1001891
52-Bromopyridine3-Pyridylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O901685

Note: The data in this table is compiled from various sources and represents typical reaction conditions and yields for Suzuki-Miyaura coupling reactions. Actual yields with this compound may vary depending on the specific substrates and optimized reaction conditions.

Comparison with Alternative Building Blocks

The choice of a building block in a medicinal chemistry campaign is dictated by the desired structural features of the target molecule and the synthetic accessibility. Several alternatives to this compound exist, each with its own set of advantages and disadvantages.

Table 2: Comparison of this compound with Alternative Building Blocks

Building BlockKey FeaturesAdvantagesDisadvantages
This compound Amino and nitro functionalities- Orthogonal handles for further functionalization- Potential for hydrogen bonding interactions- Stable hydrochloride salt- Electron-withdrawing nitro group may affect reactivity- Potential for side reactions involving the amino group
3-Aminophenylboronic acid Single amino functionality- Simpler reactivity profile- Readily available- Lacks the versatile nitro group for further chemistry
3-Nitrophenylboronic acid Single nitro functionality- Electron-withdrawing nature can be beneficial in certain reactions- Lacks the nucleophilic amino group
(3-Bromo-5-nitrophenyl)amine Bromo and nitro functionalities- Can participate in Suzuki coupling as the halide partner- Requires a different synthetic strategy (coupling with a boronic acid)
Other substituted phenylboronic acids Various functionalities (e.g., methoxy, cyano, trifluoromethyl)- Allows for fine-tuning of steric and electronic properties- Availability and cost may vary

Application in the Synthesis of Bioactive Molecules

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of various biologically active compounds. The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings, while the nitro group can be reduced to an amine, which can then be further functionalized. This dual functionality allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

While specific examples of marketed drugs derived directly from this building block are not readily identifiable, its structural motifs are present in various classes of inhibitors targeting enzymes such as kinases. The synthesis of substituted biaryl amines, a common scaffold in kinase inhibitors, can be envisioned using this building block.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Degas the solution by bubbling the inert gas through it for 10-15 minutes.

  • Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Synthetic Strategies

The versatility of this compound in synthetic workflows can be illustrated through diagrams.

experimental_workflow start Starting Materials (3-Amino-5-nitrophenyl)boronic acid HCl + Aryl Halide reaction Suzuki-Miyaura Coupling - Pd Catalyst - Base - Solvent start->reaction workup Aqueous Workup - Extraction - Washing reaction->workup purification Purification - Column Chromatography workup->purification product Substituted (3-Amino-5-nitrophenyl)arene purification->product functionalization Further Functionalization - N-acylation/alkylation - Nitro reduction product->functionalization final_product Bioactive Molecule functionalization->final_product

Caption: A general experimental workflow for the synthesis of bioactive molecules.

catalytic_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)L_n-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L_n-Ar' transmetalation->pd_complex2 boronate Ar'B(OH)3- boronate->transmetalation reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Navigating the Challenges: A Comparative Guide to Mechanistic Studies of Suzuki-Miyaura Reactions with Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. However, the use of electron-deficient boronic acids in this reaction presents unique mechanistic hurdles that can impact reaction efficiency and product yield. This guide provides an objective comparison of the mechanistic pathways involved in Suzuki-Miyaura reactions with electron-deficient boronic acids versus their electron-rich counterparts, supported by experimental data and detailed protocols.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an organohalide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. While this fundamental pathway holds true, the electronic nature of the boronic acid significantly influences the kinetics and potential side reactions, particularly during the crucial transmetalation step.

Mechanistic Comparison: Electron-Deficient vs. Electron-Rich Boronic Acids

The primary distinction in the mechanism when using electron-deficient boronic acids lies in the facility of the transmetalation step and the increased propensity for a key side reaction: protodeboronation.

Transmetalation: This step is often rate-determining and is significantly influenced by the nucleophilicity of the organic group on the boron atom.

  • Electron-Rich Boronic Acids: Boronic acids bearing electron-donating groups (e.g., -OCH₃, -CH₃) possess higher electron density on the carbon atom attached to boron. This increased nucleophilicity facilitates the transfer of the organic moiety to the electrophilic palladium center, generally leading to faster transmetalation rates.

  • Electron-Deficient Boronic Acids: Conversely, electron-withdrawing groups (e.g., -CF₃, -NO₂) decrease the electron density on the ipso-carbon. This reduced nucleophilicity slows down the rate of transmetalation, which can become the bottleneck of the catalytic cycle.[1][2]

Protodeboronation: This undesired side reaction, where the carbon-boron bond is cleaved by a proton source (often water or alcohol present in the reaction mixture), is a major challenge with electron-deficient boronic acids.[3] The presence of electron-withdrawing groups increases the acidity of the boronic acid, making it more susceptible to protonolysis, leading to the formation of an arene byproduct and a decrease in the yield of the desired cross-coupled product.

Two primary mechanistic pathways are considered for the transmetalation step, both of which are affected by the electronic nature of the boronic acid:

  • The Boronate Pathway: In the presence of a base, the boronic acid is converted to a more nucleophilic boronate species (RB(OH)₃⁻). This anionic "ate" complex is more reactive towards the palladium(II) complex. For electron-deficient boronic acids, the formation of the boronate is crucial to enhance their reactivity for a productive transmetalation.

  • The Oxo-Palladium Pathway: Alternatively, the base can react with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide species. This complex then reacts with the neutral boronic acid.

Computational studies, including Density Functional Theory (DFT), have been employed to investigate the energetics of these pathways.[4][5][6] These studies often indicate that the boronate pathway has a lower activation energy, suggesting it is the predominant mechanism, especially for less reactive boronic acids.

Quantitative Data Comparison

The following tables summarize key quantitative data from various studies, highlighting the differences in performance between electron-donating and electron-withdrawing substituted boronic acids in Suzuki-Miyaura reactions.

Table 1: Comparison of Reaction Yields

Boronic Acid SubstituentAryl HalideCatalyst/LigandBaseSolventYield (%)Reference
4-OCH₃ (Electron-Donating)4-BromotoluenePd(PPh₃)₄K₂CO₃Toluene/H₂O95[1]
H (Electron-Neutral)4-BromotoluenePd(PPh₃)₄K₂CO₃Toluene/H₂O88[1]
4-CF₃ (Electron-Withdrawing)4-BromotoluenePd(PPh₃)₄K₂CO₃Toluene/H₂O75[1]
3,5-(CF₃)₂ (Strongly Electron-Withdrawing)4-BromotoluenePd(PPh₃)₄Cs₂CO₃Dioxane62[7]

Table 2: Comparative Kinetic Data for the Transmetalation Step

Boronic AcidRelative Initial Rate (Normalized)Key Kinetic Considerations
4-Methoxyphenylboronic Acid (Electron-Rich)~7.0Electron-donating groups can accelerate the transmetalation step.
Phenylboronic Acid (Electron-Neutral)~5.0Generally faster transmetalation compared to alkylboronic acids.
4-Trifluoromethylphenylboronic Acid (Electron-Poor)~3.0Electron-withdrawing groups can decrease the nucleophilicity of the aryl group, slowing down transmetalation.

Note: The relative initial rates are illustrative and based on general principles. Actual rates are highly dependent on specific reaction conditions.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling with an Electron-Deficient Boronic Acid (4-Trifluoromethylphenylboronic Acid)

This protocol is a general guideline and may require optimization for different substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • 4-Trifluoromethylphenylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl halide, 4-trifluoromethylphenylboronic acid, and the base.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive flow of argon.

  • Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, or LC-MS) until the starting aryl halide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizing the Mechanistic Pathways

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and the competing protodeboronation reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation cluster_side_reaction Competing Side Reaction Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X (Oxidative Addition Product) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)L₂-Ar' (Transmetalation Product) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) ArPdAr_prime->Product ArX Ar-X (Aryl Halide) ArX->ArPdX Boronic_Acid Ar'B(OH)₂ (Boronic Acid) Boronate Ar'B(OH)₃⁻ (Boronate) Boronic_Acid->Boronate Base Protodeboronation Ar'-H (Protodeboronation Byproduct) Boronic_Acid->Protodeboronation H⁺ Base Base (e.g., OH⁻) Base->Boronate Boronate->ArPdX H_source H⁺ Source (e.g., H₂O) H_source->Protodeboronation

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction highlighting the boronate pathway and the competing protodeboronation side reaction.

Transmetalation_Comparison cluster_rich Electron-Rich Boronic Acid cluster_deficient Electron-Deficient Boronic Acid Rich_Boronic Ar'B(OH)₂ (-R = -OCH₃, -CH₃) Rich_Transmetalation Faster Transmetalation Rich_Boronic->Rich_Transmetalation Higher Nucleophilicity Deficient_Boronic Ar'B(OH)₂ (-R = -CF₃, -NO₂) Deficient_Transmetalation Slower Transmetalation Deficient_Boronic->Deficient_Transmetalation Lower Nucleophilicity Protodeboronation Increased Protodeboronation Deficient_Boronic->Protodeboronation Increased Acidity

Figure 2: Comparison of the reactivity of electron-rich versus electron-deficient boronic acids in the transmetalation step.

References

Safety Operating Guide

Proper Disposal of (3-Amino-5-nitrophenyl)boronic acid hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of (3-Amino-5-nitrophenyl)boronic acid hydrochloride, ensuring personnel safety and environmental protection. This compound must be treated as hazardous waste due to its chemical nature, combining the properties of a boronic acid derivative, an aromatic nitro compound, and an amine hydrochloride.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations. All handling of this compound and its associated waste should be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.
Body Protection A flame-retardant lab coat that is fully fastened.
Footwear Closed-toe shoes.
Respiratory Use only in a well-ventilated area, preferably a fume hood.
Hazard Profile Summary

This compound is associated with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

As an aromatic nitro compound, it may also present risks of systemic effects.[2] It is crucial to avoid contact with strong oxidizing and reducing agents.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to manage it as hazardous waste through a licensed environmental services provider. Do not discharge down the drain or dispose of with regular trash.[3][4]

Waste Segregation and Collection
  • Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[3][5]

  • Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number (389621-79-8). The label should also indicate its hazardous properties (e.g., "Irritant," "Harmful").[3][5]

Solid Waste Disposal
  • Contaminated Materials : Any materials that have come into contact with the compound, such as weighing paper, contaminated gloves, bench paper, and pipette tips, must be collected in the designated solid hazardous waste container.[2]

  • Surplus Chemical : Unused or expired solid this compound should be disposed of in its original container, which is then placed inside a larger, labeled hazardous waste container.

Liquid Waste Disposal
  • Solutions : All solutions containing this compound must be collected in a designated liquid hazardous waste container.

  • Solvent Compatibility : Ensure that the solvent is compatible with the waste container and other chemicals in the container.

  • Rinsate : Rinsate from cleaning contaminated glassware should be collected as hazardous liquid waste.[2] For thorough decontamination of glassware, a basic wash can help convert residual boronic acid to a more water-soluble boronate salt, followed by a water rinse.[3][6] All rinsates from this process must be collected as hazardous waste.

Disposal of Empty Containers
  • Empty containers must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent.[2]

  • The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous liquid waste.[2]

Waste Storage and Pickup
  • Store sealed and labeled waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.[3]

  • Follow your institution's specific procedures for hazardous waste pickup and disposal. Contact your Environmental Health and Safety (EHS) department to arrange for collection by a licensed hazardous waste disposal company.[2]

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_ppe Start: Don PPE cluster_waste_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal ppe_items Goggles, Gloves, Lab Coat solid_waste Solid Waste (Contaminated materials, surplus chemical) liquid_waste Liquid Waste (Solutions, rinsate) solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container Place in liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container Pour into storage_area Designated Satellite Accumulation Area solid_container->storage_area Store in liquid_container->storage_area Store in ehs_pickup Arrange EHS Pickup storage_area->ehs_pickup Schedule final_disposal Licensed Hazardous Waste Facility ehs_pickup->final_disposal Transport to

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (3-Amino-5-nitrophenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (3-Amino-5-nitrophenyl)boronic acid hydrochloride. The following procedures and recommendations are designed to ensure safe handling, storage, and disposal of this chemical.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed or inhaled, and causes skin and serious eye irritation.[1] Adherence to the safety protocols outlined below is essential to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound, based on safety data sheets for the hydrochloride salt and closely related aminophenyl and nitrophenylboronic acids.[2][3][4][5]

Protection TypeSpecific EquipmentPurpose & Guidelines
Eye/Face Protection Chemical safety goggles with side-shields or a face shield.Must conform to EU EN166 or OSHA 29 CFR 1910.133 standards to protect against dust and splashes.[4][5]
Hand Protection Chemically resistant, impermeable gloves (e.g., nitrile or butyl rubber).Gloves must be inspected before use and removed using the proper technique to avoid skin contact. Wash and dry hands after handling.[3][6]
Body Protection Laboratory coat or chemical-resistant protective clothing.Should be worn to prevent skin contact. Contaminated clothing must be removed immediately and washed before reuse.[4]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Required if ventilation is inadequate, dust is generated, or exposure limits are exceeded. Use in a well-ventilated area, preferably a chemical fume hood.[5]

Experimental Protocol: Safe Handling Procedure

Following a systematic procedure is crucial for safely handling this compound.

1. Engineering Controls and Preparation:

  • Always work in a well-ventilated area, such as a designated chemical fume hood.[3][6]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[7]

  • Before starting, ensure all necessary PPE is available and in good condition.

2. Handling the Chemical:

  • Avoid direct contact with the substance. Do not breathe in dust, fumes, or vapors.[2][4]

  • Minimize dust formation during handling and weighing.

  • Use non-sparking tools to prevent ignition sources.[3]

  • Do not eat, drink, or smoke in the area where the chemical is being handled.[2]

3. Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][5][7]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[5]

  • Given that related compounds are hygroscopic, protect from moisture.[7]

4. Accidental Release Measures:

  • In case of a spill, evacuate personnel from the area.[2]

  • Wear full PPE, including respiratory protection, during cleanup.

  • Prevent dust from spreading. Moisten the spilled solid carefully if necessary.

  • Sweep or vacuum the spilled material into a suitable, labeled container for disposal.[7]

  • Avoid allowing the chemical to enter drains or waterways.[3]

5. First Aid Measures:

  • If on skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[2][4]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4]

  • If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[2][4]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2]

6. Disposal:

  • Dispose of the chemical and its container in accordance with local, regional, and national hazardous waste regulations.

  • Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste to ensure complete and accurate classification.[7]

Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep1 Verify Engineering Controls (Fume Hood, Eyewash, Shower) prep2 Inspect and Don Appropriate PPE prep1->prep2 handling1 Weigh and Handle Chemical in Fume Hood prep2->handling1 handling2 Minimize Dust Generation handling1->handling2 emg1 Spill or Exposure Occurs handling1->emg1 post1 Store in Tightly Closed Container handling2->post1 post2 Clean Work Area post1->post2 post3 Doff and Dispose of/Clean PPE post2->post3 post4 Wash Hands Thoroughly post3->post4 disp1 Dispose of Waste in Labeled Hazardous Waste Container post4->disp1 emg2 Follow First Aid Measures emg1->emg2 emg3 Contain and Clean Spill emg1->emg3 emg4 Report Incident emg2->emg4 emg3->emg4

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.